molecular formula C5H5LiN2O3S B2469813 Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate CAS No. 2418677-94-6

Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

Número de catálogo: B2469813
Número CAS: 2418677-94-6
Peso molecular: 180.11
Clave InChI: RCECFGZALBKLPH-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate (CAS 2418677-94-6) is a lithium salt of a heterocyclic acetic acid derivative, characterized by the molecular formula C 5 H 5 LiN 2 O 3 S and a molecular weight of 180.11 g/mol . Its structure incorporates a 1,3,4-thiadiazole ring, a motif known for its diverse biological and chemical properties, functionalized with a methoxy group and an acetate chain. This compound is offered exclusively for research and development purposes. It is strictly labeled For Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic applications. Researchers investigating the applications of lithium carboxylate salts may find this compound of interest. Lithium acetate is well-established as a buffer in gel electrophoresis of nucleic acids due to its lower electrical conductivity, which allows for higher voltage runs and faster separation times compared to traditional TAE buffers . Furthermore, lithium acetate salts are widely utilized in biotechnology for the permeabilization of yeast cell walls, a critical step in DNA transformation protocols; the mechanism is attributed to the chaotropic effect of the lithium ion, which helps denature macromolecules . The presence of the methoxy-1,3,4-thiadiazole moiety in this specific compound suggests potential for development in specialized areas such as pharmaceutical intermediates or materials science . Researchers can procure this material with the assurance of its chemical identity as verified by its CAS number and molecular formula.

Propiedades

IUPAC Name

lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S.Li/c1-10-5-7-6-3(11-5)2-4(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCECFGZALBKLPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=NN=C(S1)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5LiN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide details a multi-step synthesis, commencing from readily available starting materials and proceeding through key intermediates. Each step is accompanied by a thorough explanation of the underlying reaction mechanism, experimental protocol, and expected analytical data, providing researchers and drug development professionals with a robust framework for the preparation of this valuable molecule.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[3][4] The incorporation of a methoxy group and an acetic acid side chain at the 5- and 2-positions, respectively, is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and acidity, which are critical determinants of pharmacokinetic and pharmacodynamic behavior. This guide elucidates a logical and practical synthetic strategy to access this promising scaffold.

Proposed Synthetic Pathway: A Stepwise Elucidation

The synthesis of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid can be strategically approached through a four-step sequence, as illustrated below. This pathway was designed for its logical flow, utilization of well-established chemical transformations, and the potential for high overall yield.

Synthetic_Pathway A Methoxyacetic acid C 2-Methyl-5-methoxy-1,3,4-thiadiazole (Intermediate 1) A->C POCl3 B Thiosemicarbazide B->C D 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole (Intermediate 2) C->D NCS, CCl4, BPO E 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile (Intermediate 3) D->E NaCN, DMSO F 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetic acid (Final Product) E->F H2SO4 (aq), Heat

Caption: Overall synthetic workflow for 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid.

Step 1: Synthesis of 2-Methyl-5-methoxy-1,3,4-thiadiazole (Intermediate 1)

The initial step involves the construction of the 1,3,4-thiadiazole ring through the cyclization of methoxyacetic acid with thiosemicarbazide. This reaction is a classic and widely employed method for the formation of 2-amino-5-substituted-1,3,4-thiadiazoles, which in this case, tautomerizes to the more stable 2-imino form, which is then methylated in situ. A dehydrating agent, such as phosphorus oxychloride (POCl₃), is typically used to facilitate the ring closure.

Mechanism:

The reaction is initiated by the activation of the carboxylic acid by phosphorus oxychloride, forming a highly reactive acyl chloride intermediate. The thiosemicarbazide then acts as a nucleophile, attacking the carbonyl carbon. A series of intramolecular cyclization and dehydration steps ensue, leading to the formation of the aromatic 1,3,4-thiadiazole ring.

Step1_Mechanism cluster_0 Activation and Nucleophilic Attack cluster_1 Cyclization and Dehydration A Methoxyacetic acid + POCl3 -> Acyl chloride B Acyl chloride + Thiosemicarbazide -> Intermediate A->B C Intermediate -> Cyclized Intermediate B->C D Cyclized Intermediate -> 2-Methyl-5-methoxy-1,3,4-thiadiazole C->D - H2O

Caption: Mechanism of 1,3,4-thiadiazole ring formation.

Experimental Protocol:

  • To a stirred solution of methoxyacetic acid (1.0 eq) in phosphorus oxychloride (3.0 eq) at 0 °C, add thiosemicarbazide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 70-80 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-methyl-5-methoxy-1,3,4-thiadiazole as a solid.

Expected Analytical Data:

ParameterExpected Value
¹H NMR δ (ppm): ~4.1 (s, 3H, OCH₃), ~2.6 (s, 3H, CH₃)
¹³C NMR δ (ppm): ~165 (C=N), ~160 (C-O), ~58 (OCH₃), ~15 (CH₃)
Mass Spec (EI) m/z: [M]⁺ expected

Step 2: Synthesis of 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole (Intermediate 2)

The second step involves the free-radical halogenation of the methyl group of Intermediate 1. N-Chlorosuccinimide (NCS) is an effective reagent for the benzylic and allylic chlorination of methyl groups on heterocyclic systems, initiated by a radical initiator such as benzoyl peroxide (BPO).

Mechanism:

The reaction proceeds via a free-radical chain mechanism. The initiator, BPO, decomposes upon heating to generate phenyl radicals, which then abstract a hydrogen atom from the methyl group of the thiadiazole, forming a resonance-stabilized thiadiazolyl-methyl radical. This radical then reacts with NCS to yield the chlorinated product and a succinimidyl radical, which propagates the chain reaction.

Experimental Protocol:

  • To a solution of 2-methyl-5-methoxy-1,3,4-thiadiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted NCS, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-5-methoxy-1,3,4-thiadiazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Expected Analytical Data:

ParameterExpected Value
¹H NMR δ (ppm): ~4.8 (s, 2H, CH₂Cl), ~4.1 (s, 3H, OCH₃)
¹³C NMR δ (ppm): ~166 (C=N), ~161 (C-O), ~59 (OCH₃), ~35 (CH₂Cl)
Mass Spec (EI) m/z: [M]⁺ and [M+2]⁺ in a ~3:1 ratio, characteristic of a single chlorine atom.

Step 3: Synthesis of 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile (Intermediate 3)

This step involves a nucleophilic substitution reaction where the chloride of Intermediate 2 is displaced by a cyanide anion. Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a common and effective reagent system for this transformation.

Mechanism:

The reaction follows a typical Sₙ2 mechanism. The cyanide ion acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group and the formation of the C-C bond.

Experimental Protocol:

  • Dissolve 2-(chloromethyl)-5-methoxy-1,3,4-thiadiazole (1.0 eq) in DMSO.

  • Add sodium cyanide (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetonitrile.

Expected Analytical Data:

ParameterExpected Value
¹H NMR δ (ppm): ~4.2 (s, 2H, CH₂CN), ~4.1 (s, 3H, OCH₃)
¹³C NMR δ (ppm): ~165 (C=N), ~162 (C-O), ~115 (CN), ~59 (OCH₃), ~18 (CH₂CN)
IR (cm⁻¹) ~2250 (C≡N stretch)
Mass Spec (EI) m/z: [M]⁺ expected

Step 4: Synthesis of 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetic acid (Final Product)

The final step is the hydrolysis of the nitrile group of Intermediate 3 to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it can minimize potential side reactions on the heterocyclic ring.

Mechanism:

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more electrophilic. Water then attacks the nitrile carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and ammonium salt.[5][6]

Step4_Mechanism A Nitrile + H+ -> Protonated Nitrile B Protonated Nitrile + H2O -> Imidic Acid A->B C Imidic Acid -> Amide B->C D Amide + H2O, H+ -> Carboxylic Acid + NH4+ C->D

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol:

  • To 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-8 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a cold, concentrated solution of sodium hydroxide to pH 3-4.

  • The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid.

Expected Analytical Data:

ParameterExpected Value
¹H NMR δ (ppm): ~12.5 (br s, 1H, COOH), ~4.1 (s, 3H, OCH₃), ~3.9 (s, 2H, CH₂COOH)
¹³C NMR δ (ppm): ~170 (C=O), ~166 (C=N), ~163 (C-O), ~59 (OCH₃), ~35 (CH₂COOH)
IR (cm⁻¹) ~3200-2500 (broad O-H stretch), ~1710 (C=O stretch)
Mass Spec (ESI) m/z: [M-H]⁻ expected

Conclusion and Future Perspectives

This technical guide has outlined a robust and scientifically sound synthetic route for the preparation of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid. The described methodologies are based on well-established organic transformations and provide a clear pathway for researchers in the field of medicinal chemistry and drug discovery. The modularity of this synthesis allows for the potential generation of a library of analogues by varying the starting carboxylic acid in Step 1 or by further derivatization of the final product. The successful synthesis of this and related compounds will undoubtedly contribute to the exploration of the therapeutic potential of the 1,3,4-thiadiazole scaffold.

References

  • Shaimaa Adnan, Ahmed Jasim Mohammed, and Hassan Thamer. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

  • Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(viii), 167-178. [Link]

  • 5-Methoxy-1,3,4-thiadiazol-2(3H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3249. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. (2024). Molecules, 29(9), 1994. [Link]

  • Salman, A. A., & Farag, A. M. (2016). Synthesis of New 1,3,4-Thiadiazole Derivatives Based Hetrocyclics. SUST Journal of Natural and Medical Sciences, 17(1). [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 19(3), 629-636. [Link]

  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (2020).
  • 5-[(4-Methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). ResearchGate. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7794. [Link]

  • Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. (n.d.). [Link]

  • Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. (2023). International Journal of Molecular Sciences, 24(24), 17208. [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496. [Link]

  • 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. (2022). IUCrData, 7(10), x221203. [Link]

  • Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. (2018). ResearchGate. [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). National Center for Biotechnology Information. [Link]

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. (2001). Semantic Scholar. [Link]

  • conversion of Acetonitrile into Acetic acid. (2018). Brainly.in. [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. [Link]

  • US5965737A - Approach to the conversion of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA) to 2-(methylsulfonyl). (1999).
  • The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles. (n.d.). ResearchGate. [Link]

  • 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid. (n.d.). PubChem. [Link]

  • US3824246A - Process for the preparation of 2-substituted-1,3,4-thiadiazole-5-thiols. (1974).
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). National Center for Biotechnology Information. [Link]

  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. (2022). MDPI. [Link]

  • How can you prepare acetic acid from acetonitrile? (2025). Filo. [Link]

  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (2025). MDPI. [Link]

  • Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids. (2021). Current issues in pharmacy and medicine: science and practice. [Link]

Sources

Spectroscopic data (NMR, IR, Mass) of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Profiling and Structural Elucidation of 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetate Derivatives: A Technical Guide

Executive Summary The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust metabolic stability and diverse biological activities, ranging from antimicrobial to anticancer properties[1]. When functionalized with a methoxy group and an acetate moiety, the molecule presents a unique electronic topology. The strong electron-withdrawing nature of the heteroaromatic ring competes with the mesomeric electron donation of the methoxy group, creating a highly specific spectroscopic signature[2].

Analytical Note: While the free acetate anion or acetic acid derivative is common in biological contexts, rigorous spectroscopic characterization is universally performed on stable esterified analogs (e.g., Ethyl 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate ) to prevent dimerization, hydrogen-bonding artifacts in NMR, and thermal degradation during MS ionization. The quantitative data and protocols presented herein reflect this standard ethyl ester derivative.

Part 1: Analytical Workflow & Structural Validation Strategy

To ensure absolute structural fidelity, a multi-modal analytical approach is required. The orthogonality of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy provides an unambiguous, self-validating framework for structural elucidation.

Analytical_Workflow Node1 Node1 Node2 HRMS (ESI-TOF) Molecular Formula Validation Node1->Node2 Node3 NMR Spectroscopy 1D (1H, 13C) & 2D (HMBC, HSQC) Node1->Node3 Node4 FT-IR (ATR) Functional Group Identification Node1->Node4 Node5 Data Synthesis Final Structural Elucidation Node2->Node5 Node3->Node5 Node4->Node5

Fig 1. Multi-modal spectroscopic workflow for structural validation of thiadiazole derivatives.

Part 2: High-Resolution Mass Spectrometry (HRMS)

Mechanistic Causality: For 1,3,4-thiadiazoles, positive electrospray ionization (ESI+) is the method of choice. The basic nitrogen atoms within the heteroaromatic core readily undergo protonation to form the [M+H]⁺ pseudomolecular ion[1]. The fragmentation pathway typically involves the neutral loss of the ester moiety, followed by the cleavage of the methoxy group, providing diagnostic fragment ions that confirm the substituents on the C2 and C5 positions.

Table 1: HRMS (ESI-TOF) Data for C₇H₁₀N₂O₃S

Ion Species Theoretical m/z Expected m/z Mass Error (ppm) Diagnostic Value
[M+H]⁺ 203.0485 203.0490 < 2.5 Confirms intact molecular formula.

|[M+Na]⁺ | 225.0304 | 225.0309 | < 2.5 | Confirms presence of oxygen-rich ester capable of sodium adduction. |

Protocol: HRMS Acquisition (Self-Validating System)

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (promotes protonation).

  • Instrument Calibration: Infuse a sodium formate cluster solution to calibrate the ESI-TOF mass spectrometer.

    • Self-Validation Check: Ensure the mass accuracy error of the calibrant is strictly < 5 ppm before injecting the sample.

  • Ionization Parameters: Set the ESI source to positive mode (+). Capillary voltage: 3.5 kV. Desolvation temperature: 250 °C.

  • Acquisition: Scan range m/z 50 to 1000.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality: The 1,3,4-thiadiazole ring exerts a profound deshielding effect on adjacent nuclei[2]. In the ¹³C NMR spectrum, the C5 carbon is highly deshielded (~166.0 ppm) due to the combined electron-withdrawing inductive (-I) effects of the adjacent ring nitrogen and sulfur atoms, compounded by the electronegative oxygen of the methoxy group[3]. Conversely, the C2 carbon (~158.0 ppm) is attached to the methylene spacer of the acetate group. This methylene group acts as an electronic insulator, preventing direct mesomeric conjugation between the ester carbonyl and the heteroaromatic ring, keeping C2 relatively shielded compared to C5[2].

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Proton Environment Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment
Methoxy (-OCH₃) 4.15 Singlet (s) - 3H C5-OCH₃
Ester -O-CH₂- 4.20 Quartet (q) 7.1 2H -CO-O-CH₂-
Methylene (-CH₂-) 4.05 Singlet (s) - 2H C2-CH₂-CO-

| Ester -CH₃ | 1.25 | Triplet (t) | 7.1 | 3H | -CH₂-CH₃ |

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Environment Chemical Shift (δ, ppm) Assignment Causality / Electronic Effect
C=O (Carbonyl) 168.5 Ester C=O Deshielded sp² carbon; typical ester range.
C5 (Thiadiazole) 166.0 Ring C5 Strongly deshielded by adjacent N, S, and -OMe oxygen.
C2 (Thiadiazole) 158.0 Ring C2 Deshielded by N and S, but shielded relative to C5 due to alkyl attachment.
Ester -O-CH₂- 61.8 -O-CH₂- Deshielded by adjacent ester oxygen.
Methoxy (-OCH₃) 60.5 C5-OCH₃ Deshielded by thiadiazole oxygen linkage.
Methylene (-CH₂-) 36.5 C2-CH₂-CO- Alpha to both heteroaromatic ring and carbonyl.

| Ester -CH₃ | 14.1 | -CH₃ | Standard aliphatic methyl group. |

HMBC_Network H_OMe H: Methoxy (δ 4.15) C5 C5 (Thiadiazole) (δ 166.0) H_OMe->C5 ³J_CH H_CH2 H: Methylene (δ 4.05) C2 C2 (Thiadiazole) (δ 158.0) H_CH2->C2 ²J_CH C_CO C=O (Carbonyl) (δ 168.5) H_CH2->C_CO ²J_CH H_Et H: Ester -CH2- (δ 4.20) H_Et->C_CO ³J_CH

Fig 2. 2D NMR (HMBC) logical correlation network mapping key carbon-proton connectivities.

Protocol: NMR Acquisition (Self-Validating System)

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • ¹H NMR Acquisition: 400 MHz spectrometer. Pulse angle: 30°. Relaxation delay (D1): 1.5 s. Number of scans (NS): 16.

  • ¹³C NMR Acquisition: 100 MHz spectrometer. Pulse angle: 30°. Relaxation delay (D1): 2.0 s. Number of scans (NS): 512.

  • Self-Validation Check: Lock the spectrometer to the deuterium signal of CDCl₃. Reference the ¹H spectrum to TMS (δ 0.00) or residual CHCl₃ (δ 7.26), and the ¹³C spectrum to the central peak of the CDCl₃ triplet (δ 77.16)[2]. Ensure the integration of the methoxy singlet (δ 4.15) strictly equals 3.00, serving as the internal quantitative standard for the remaining protons.

Part 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Causality: Infrared spectroscopy provides rapid confirmation of the functional groups. The C=N stretching vibration is a hallmark of the 1,3,4-thiadiazole ring, typically observed between 1530 and 1560 cm⁻¹[4]. The ester carbonyl will appear distinct and sharp around 1735 cm⁻¹, lacking the broadness associated with hydrogen-bonded carboxylic acids or amides.

Table 4: FT-IR (ATR) Vibrational Modes

Wavenumber (cm⁻¹) Intensity Assignment
1735 Strong C=O stretch (Ester carbonyl)
1545 Medium C=N stretch (Thiadiazole ring)
1250 Strong C-O-C asymmetric stretch (Methoxy & Ester)
1040 Medium C-O-C symmetric stretch

| 680 | Weak | C-S-C stretch (Thiadiazole ring) |

Protocol: FT-IR Acquisition (Self-Validating System)

  • Background Scan: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) using a clean Diamond Attenuated Total Reflectance (ATR) crystal.

    • Self-Validation Check: Ensure the baseline is flat and free of anomalous ambient water vapor or CO₂ peaks before proceeding.

  • Sample Loading: Place 1-2 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans).

  • Cleaning: Clean the crystal with isopropanol and verify instrument readiness with a subsequent background scan.

References

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold Source: Molecules (MDPI) URL:[Link]

  • GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles Source: Magnetic Resonance in Chemistry (via ResearchGate) URL:[Link]

  • Product Class 12: 1,3,4-Thiadiazoles Source: Science of Synthesis (Thieme) URL:[Link]

  • Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents Source: Research on Chemical Intermediates (Springer) URL:[Link]

Sources

Engineering Efficacy: The Biological Activity and Mechanistic Profiling of Substituted 1,3,4-Thiadiazole Acetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole core is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. When strategically functionalized with acetate or acetic acid moieties, these derivatives exhibit a profound expansion in their pharmacological utility. This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols associated with substituted 1,3,4-thiadiazole acetates, providing a comprehensive resource for drug development professionals.

Pharmacophore Dynamics of the 1,3,4-Thiadiazole Acetate Scaffold

The intrinsic biological value of the 1,3,4-thiadiazole ring stems from its existence as a highly polarizable mesoionic system. This structural phenomenon creates discrete regions of positive and negative charges, allowing the molecule to engage in robust electrostatic and hydrogen-bonding interactions within the active sites of diverse biological targets (1)[1].

However, the inherent polarity of the bare thiadiazole core can restrict cellular permeability. The strategic substitution with acetate or acetic acid moieties (e.g., thioacetates, phenoxy acetates) fundamentally resolves this limitation. The acetate group acts as a lipophilic modulator, significantly enhancing cellular membrane traversal. This pharmacokinetic upgrade is critical for accessing intracellular targets, such as Peptide Deformylase (PDF) in Gram-negative bacteria, while preserving the electronic integrity of the ⚌N–C–S moiety required for target engagement (2)[2].

BiologicalTargets Core Substituted 1,3,4-Thiadiazole Acetates AntiMicro Antimicrobial Activity Core->AntiMicro AntiCancer Anticancer Activity Core->AntiCancer AntiInflam Antinociceptive & Anti-inflammatory Core->AntiInflam Target1 Peptide Deformylase (PDF) Inhibition AntiMicro->Target1 Target2 Abl Kinase Inhibition & Apoptosis AntiCancer->Target2 Target3 COX Inhibition & Central Analgesia AntiInflam->Target3

Logical relationship mapping of 1,3,4-thiadiazole acetate derivatives to their biological targets.

Mechanistic Pathways and Target Engagement

Antimicrobial Efficacy via Peptide Deformylase (PDF) Inhibition

Substituted 1,3,4-thiadiazole acetates have emerged as potent inhibitors of Peptide Deformylase (PDF), a critical bacterial metalloenzyme responsible for removing the formyl group from newly synthesized polypeptides. The lipophilic acetate tail facilitates entry through the complex Gram-negative outer membrane. Once inside, the mesoionic thiadiazole core chelates the catalytic metal ion within the PDF active site, triggering protein synthesis arrest and subsequent biofilm disruption (2)[2].

Pathway Drug 1,3,4-Thiadiazole Acetate Meso Mesoionic Polarization Drug->Meso Membrane Bacterial Membrane Penetration Meso->Membrane Lipophilic Acetate Moiety Enzyme Peptide Deformylase (PDF) Binding Membrane->Enzyme Inhibition Protein Synthesis Arrest Enzyme->Inhibition Active Site Blockade

Mechanistic pathway of Peptide Deformylase (PDF) inhibition by 1,3,4-thiadiazole acetates.

Cytotoxicity and Kinase Inhibition in Oncology

In oncological screening, thiadiazole acetates and their acetamide analogs demonstrate pronounced antiproliferative effects. For instance, derivatives such as N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit selective cytotoxicity against myelogenous leukemia (K562) cells by directly inhibiting the Abl protein kinase (3)[3]. The electron-withdrawing nature of the substituents, coupled with the spatial flexibility provided by the acetate linker, induces targeted DNA fragmentation and apoptosis in malignant cell lines (3)[3].

Quantitative Data Synthesis

The table below consolidates the biological efficacy of key 1,3,4-thiadiazole acetate derivatives across various therapeutic domains:

Compound DerivativeTarget Organism / Cell LinePrimary Biological ActivityKey Efficacy MetricCitation
1,3,4-Thiadiazole-Peptidomimetic (Compound 43) MRSA & A. baumanniiPeptide Deformylase (PDF) Inhibition>56% Biofilm reduction at 64 μg/mL[2]
2-(5-(5-Oxo-2-phenyloxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid Ehrlich Ascites Carcinoma (EAC)Tumor Growth InhibitionSignificant in vivo reduction at 14 days[3]
1,3,4-Thiadiazole derivative 6h (phenoxy acetic acid) S. enterica & V. choleraAntibacterial95–97% Growth Inhibition[4]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide K562 (Myelogenous Leukemia)Abl Protein Kinase InhibitionIC50 = 7.4 µM[3]

Experimental Methodologies & Validation Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the evaluation of these compounds. As an Application Scientist, I emphasize that protocols must not merely be followed; the causality behind each step must be understood to troubleshoot effectively.

Protocol 1: Minimum Inhibitory Concentration (MIC) and Biofilm Disruption Profiling

Rationale: Assessing purely planktonic bacterial inhibition is insufficient for modern drug development. Evaluating the disruption of mature biofilms provides a realistic measure of a compound's clinical viability against resistant strains like MRSA.

  • Step 1: Inoculum Preparation : Cultivate bacterial strains in Mueller-Hinton Broth (MHB) at 37°C to mid-logarithmic phase (OD600 ≈ 0.5). Causality: Harvesting at the log phase ensures the bacteria are actively synthesizing proteins, making them highly susceptible to PDF inhibitors.

  • Step 2: Compound Formulation : Dissolve the 1,3,4-thiadiazole acetate derivative in analytical-grade DMSO. Critical Control: Maintain the final assay DMSO concentration below 1% (v/v) to prevent solvent-induced membrane toxicity, which can yield false-positive antibacterial readouts.

  • Step 3: Microbroth Dilution : Perform two-fold serial dilutions of the compound in a 96-well microtiter plate. Inoculate with 5×105 CFU/mL of the bacterial suspension. Incubate for 18-24 hours at 37°C.

  • Step 4: Biofilm Quantification (Crystal Violet Assay) : Post-incubation, discard the planktonic phase and wash the wells gently with PBS. Fix the adherent biofilm with 99% methanol, stain with 0.1% crystal violet, and solubilize the bound dye with 33% glacial acetic acid. Quantify biofilm mass via absorbance at 595 nm.

Protocol 2: Cytotoxicity Evaluation via High-Throughput MTT Assay

Rationale: The MTT assay leverages mitochondrial succinate dehydrogenase activity to convert soluble tetrazolium salts into insoluble formazan crystals, offering a direct, quantifiable metric of cellular metabolic viability following drug exposure.

  • Step 1: Cell Seeding and Adhesion : Seed MCF-7 (breast carcinoma) or A549 (lung carcinoma) cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Allow 24 hours for cellular adhesion and exponential growth initiation.

  • Step 2: Drug Exposure : Treat the cells with varying concentrations of the thiadiazole acetate compound (e.g., 1 to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin) for baseline calibration.

  • Step 3: Tetrazolium Reduction : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours. Causality: The incubation time must be strictly monitored; over-incubation leads to spontaneous MTT reduction and elevated background noise.

  • Step 4: Formazan Solubilization and Detection : Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well, agitate for 10 minutes on an orbital shaker to ensure complete dissolution, and measure the optical density at 570 nm using a microplate reader.

Workflow Step1 1. Cell Culturing (Log-phase MCF-7 / A549) Step2 2. Compound Incubation (48h exposure) Step1->Step2 Step3 3. MTT Reagent Addition (Mitochondrial reduction) Step2->Step3 Step4 4. Formazan Solubilization (DMSO dissolution) Step3->Step4 Step5 5. Absorbance Quantification (Microplate Reader 570nm) Step4->Step5

Step-by-step experimental workflow for evaluating the cytotoxicity of synthesized compounds.

References

  • Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria Source: ACS Publications URL

Sources

In-Vitro Evaluation Strategy for Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate: A Dual-Target Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach the in-vitro evaluation of novel chemical entities not merely as a checklist of assays, but as a hypothesis-driven validation system. Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate (CAS: 2418677-94-6) represents a highly specialized, dual-functional pharmacophore. It intelligently combines the well-documented metalloenzyme-binding capacity of the 1,3,4-thiadiazole scaffold[1] with the neuroprotective and immunomodulatory properties of the lithium counter-ion[2].

To design a robust in-vitro cascade, we must first understand the causality behind the molecule's structural components:

  • The 1,3,4-Thiadiazole Core: This is a privileged heterocyclic scaffold. The nitrogen and sulfur heteroatoms excel at coordinating with the zinc ion ( Zn2+ ) located in the active site of Carbonic Anhydrases (CA)[3]. The 5-methoxy substitution provides optimal steric fit and lipophilicity, potentially directing selectivity toward tumor-associated CA isozymes (CA IX and XII) or CNS-specific variants.

  • The Lithium Counter-Ion: Lithium is a direct, competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), competing with magnesium ( Mg2+ ) ions required for ATP binding. By inhibiting GSK-3β, lithium downregulates pro-inflammatory cytokines and prevents cellular apoptosis[2].

  • The Acetate Linker: This moiety serves a dual purpose. It acts as a solubilizing group and a potential esterase-cleavable linker, facilitating cellular penetration before releasing the active thiadiazole metabolite.

Mechanism Compound Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate Dissociation Intracellular Dissociation / Esterase Cleavage Compound->Dissociation Lithium Lithium Ion (Li+) Dissociation->Lithium Thiadiazole 5-methoxy-1,3,4-thiadiazole Core Dissociation->Thiadiazole GSK3 GSK-3β Inhibition Lithium->GSK3 Competes with Mg2+ CA Carbonic Anhydrase (CA II, IX, XII) Inhibition Thiadiazole->CA Zn2+ Coordination Outcome1 Reduced Tau Phosphorylation & Inflammation GSK3->Outcome1 Outcome2 Modulation of Tumor pH & Oxidative Stress CA->Outcome2

Fig 1: Dual-target mechanism of action for the Lithium-Thiadiazole pharmacophore.

In-Vitro Evaluation Cascade

To establish trustworthiness, every protocol described below operates as a self-validating system, incorporating strict positive/negative controls and orthogonal readouts.

Workflow Start Compound Synthesis Phase1 Phase 1: ADME Caco-2 Permeability Start->Phase1 Profiling Phase2 Phase 2: Enzymatic CA & GSK-3β Assays Phase1->Phase2 Permeable Candidates Phase3 Phase 3: Phenotypic Neuroprotection Phase2->Phase3 IC50 Validated

Fig 2: Three-phase in-vitro evaluation workflow.

Phase 1: Physicochemical & Caco-2 Permeability Profiling

Causality: Before assessing enzymatic efficacy, we must ensure the compound can cross biological membranes. Many thiadiazole-based CA inhibitors fail in downstream applications due to poor intestinal absorption or blood-brain barrier (BBB) impermeability[4]. The Caco-2 assay acts as our primary gatekeeper.

Step-by-Step Protocol:

  • Cell Preparation: Seed Caco-2 cells on transwell polycarbonate filters (0.4 µm pore size) at a density of 1×105 cells/ cm2 . Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², ensuring tight junction integrity.

  • Compound Dosing: Prepare a 10 µM solution of Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate in HBSS buffer (pH 7.4). Add 1% DMSO to maintain solubility.

  • Incubation: Add the compound to the apical (A) chamber to measure A-to-B permeability, and to the basolateral (B) chamber for B-to-A permeability. Incubate at 37°C for 2 hours on an orbital shaker (100 rpm).

  • Quantification: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Quantify the compound concentration using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Phase 2: Target-Based Enzymatic Assays
Protocol 2.1: Carbonic Anhydrase (CA) Esterase Activity Assay

Causality: To validate the thiadiazole core's primary mechanism of coordinating with the zinc metalloenzyme pocket[3].

  • Enzyme Reconstitution: Dilute recombinant human CA II, CA IX, and CA XII in assay buffer (20 mM HEPES, pH 7.4, 0.1% CHAPS) to a final concentration of 10 nM.

  • Inhibitor Pre-incubation: Prepare serial dilutions of the compound (0.1 nM to 100 µM) in 96-well UV-transparent microplates. Include Acetazolamide as a positive control and DMSO as a vehicle control. Incubate the enzyme with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the substrate, 4-nitrophenyl acetate (4-NPA), to a final concentration of 1 mM.

  • Kinetic Readout: Measure the esterase activity of CA by monitoring the formation of 4-nitrophenol. Read absorbance at 400 nm continuously for 10 minutes using a microplate reader.

  • Data Processing: Calculate the initial velocity ( V0​ ) of the reaction. Plot residual activity versus log[inhibitor] to derive IC50​ values using non-linear regression analysis (GraphPad Prism).

Protocol 2.2: GSK-3β Kinase Inhibition Assay

Causality: To validate the targeted effect of the lithium counter-ion. Lithium competes with Mg2+ , so the assay must carefully control magnesium concentrations[2].

  • Reaction Mix: Prepare a kinase reaction mix containing 2 nM recombinant GSK-3β, 20 µM GSM peptide substrate, and 10 µM ATP in kinase buffer (40 mM Tris-HCl, pH 7.5, supplemented with a strictly controlled 1 mM MgCl2​ ).

  • Compound Addition: Add serial dilutions of the compound. Include LiCl (Lithium Chloride) as a benchmark control.

  • Incubation: Incubate the plate for 30 minutes at 30°C.

  • Termination & Detection: Add ADP-Glo™ Kinase Assay reagent (1:1 volume) to terminate the reaction and deplete unreacted ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal.

  • Readout: Read luminescence. A decrease in luminescence correlates with kinase inhibition.

Phase 3: Phenotypic Cellular Assays (SH-SY5Y Neuroprotection)

Causality: To determine if the dual CA/GSK-3β inhibition translates to measurable cellular protection against oxidative stress, a hallmark of neurodegeneration and ischemic injury.

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in 96-well plates at 1×104 cells/well in DMEM/F12 supplemented with 10% FBS. Allow 24 hours for adherence.

  • Pre-treatment: Treat cells with varying concentrations of the compound (1 µM - 50 µM) for 24 hours.

  • Stress Induction: Induce oxidative stress by adding 100 µM H2​O2​ to the wells for 4 hours.

  • Viability Assessment: Remove the media and add 0.5 mg/mL MTT solution. Incubate for 3 hours. Solubilize the resulting formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Normalize data against untreated, unstressed control cells to determine the EC50​ for neuroprotection.

Quantitative Data Benchmarks

To assist in go/no-go decision-making during the drug development pipeline, the following table summarizes the expected quantitative benchmarks for this compound based on historical data of similar pharmacophores.

ParameterAssay / TargetExpected BenchmarkCausality / Significance
Papp​ (A to B) Caco-2 Permeability> 1.0×10−6 cm/sIndicates sufficient membrane permeability for intracellular/CNS targeting.
Efflux Ratio Caco-2 (B-A / A-B)< 2.0Ensures the compound is not a strong substrate for P-glycoprotein (P-gp) efflux pumps.
IC50​ CA II / IX / XII< 500 nMValidates the 1,3,4-thiadiazole core's affinity for the zinc metalloenzyme pocket.
IC50​ GSK-3β Kinase< 2 mMValidates the lithium ion's competitive inhibition against Mg2+ .
EC50​ SH-SY5Y Viability> 80% at 10 µMConfirms lack of acute basal cytotoxicity and validates neuroprotective efficacy.

References

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold Source: MDPI (Molecules) URL:[1]

  • Commentary: Does Lithium Deserve a Place in the Treatment Against COVID-19? (GSK-3β Inhibition) Source: ResearchGate / Frontiers in Pharmacology URL:[2]

  • Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors Source: New Journal of Chemistry (RSC Publishing) URL:[3]

  • Evaluation of 1,3,4-Thiadiazole Carbonic Anhydrase Inhibitors for Gut Decolonization of Vancomycin-Resistant Enterococci (Caco-2 Permeability) Source: ACS Medicinal Chemistry Letters URL:[4]

Sources

Structure-activity relationship (SAR) of 5-methoxy-1,3,4-thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Structure-Activity Relationship (SAR) of 5-Methoxy-1,3,4-Thiadiazole Derivatives: A Technical Blueprint for Drug Discovery

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its broad-spectrum biological activities ranging from antimicrobial to anticonvulsant properties[1]. However, the specific functionalization of this ring with a 5-methoxy group fundamentally alters its electronic landscape and target binding kinetics. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5-methoxy-1,3,4-thiadiazole derivatives. By examining recent breakthroughs in precision oncology (synthetic lethality) and infectious disease, we outline the mechanistic causality behind this moiety's success and provide self-validating experimental workflows for its synthesis and evaluation.

Pharmacophore Mechanics: The Electronic Role of the 5-Methoxy Group

The unsubstituted 1,3,4-thiadiazole ring is inherently electron-deficient due to the electron-withdrawing nature of its two nitrogen atoms and one sulfur atom. The introduction of a 5-methoxy substituent acts as a critical electronic modulator:

  • Resonance (+M Effect): The oxygen atom donates lone-pair electron density into the aromatic system. This selectively increases the basicity and hydrogen-bond acceptor strength of the N3 and N4 atoms, which is often critical for anchoring the molecule within enzymatic active sites[1].

  • Inductive (-I Effect): Simultaneously, the inductive withdrawal by the oxygen atom fine-tunes the molecule's overall lipophilicity (LogP). Unlike bulky alkyl groups that can drive a molecule into off-target hydrophobic traps, the methoxy group maintains an optimal balance between aqueous solubility and membrane permeability, a feature first exploited in early sulfonamide antibiotics[2].

SAR Case Study I: Oncology & Synthetic Lethality (POLθ Inhibition)

In precision oncology, targeting DNA repair pathways has yielded significant clinical success, most notably with PARP inhibitors in BRCA-deficient tumors. However, acquired resistance remains a major hurdle. Recently, DNA Polymerase Theta (POLθ) has been identified as a critical backup repair enzyme. In BRCA1/2-deficient cells, double-strand breaks (DSBs) are repaired via the POLθ-dependent Theta-Mediated End Joining (TMEJ) pathway[3].

Recent SAR campaigns have identified N-(5-methoxy-1,3,4-thiadiazol-2-yl)acetamide derivatives as highly potent POLθ inhibitors[3]. The 5-methoxy group is not merely a passive placeholder; it actively anchors the molecule within the polymerase active site through precise hydrogen bonding, displacing water molecules and stabilizing the inhibitor-enzyme complex to induce synthetic lethality.

Pathway DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (BRCA1/2 Active) DSB->HR WT Cells TMEJ Theta-Mediated End Joining (POLθ Active) DSB->TMEJ BRCA-Mutant Cells Survival Tumor Cell Survival (Resistance) HR->Survival TMEJ->Survival Death Synthetic Lethality (Apoptosis) TMEJ->Death In absence of HR Drug 5-Methoxy-1,3,4-Thiadiazole (POLθ Inhibitor) Drug->TMEJ Enzymatic Blockade

Fig 1: Synthetic lethality pathway exploiting POLθ inhibition in BRCA-deficient cancer cells.

Table 1: Representative SAR Profile of 1,3,4-Thiadiazole Derivatives against POLθ (Data synthesized from structural activity trends reported in recent POLθ inhibitor campaigns[3])

C5 Substituent (R1)C2 Substituent (R2)POLθ IC₅₀ (nM)Target Affinity Rationale
-OCH₃ (Methoxy) Acetamide< 15 nM Optimal H-bond acceptor; perfect steric fit in the binding pocket.
-CH₃ (Methyl)Acetamide> 50 nMLoss of critical H-bond interaction with active site residues.
-H (Unsubstituted)Acetamide> 1000 nMInsufficient electron density; poor anchoring at N3/N4.
-OCH₃ (Methoxy)Benzamide> 200 nMSteric clash; R2 bulk prevents deep active site penetration.

SAR Case Study II: Antimicrobial & Antithrombotic Applications

Beyond oncology, the 5-methoxy-1,3,4-thiadiazole core has a rich history in infectious disease. Early studies demonstrated that 2-sulfanilamido-5-methoxy-1,3,4-thiadiazole possessed superior antibacterial activity and aqueous solubility compared to its higher alkoxy or alkyl counterparts, preventing crystalluria (crystal formation in the kidneys) during systemic administration[2].

Modern drug discovery has repurposed this core for antitubercular therapies, where imidazo[2,1-b][1,3,4]thiadiazole hybrids exhibit potent activity against Mycobacterium tuberculosis by targeting the InhA enzyme[4]. Furthermore, the core has been successfully utilized in the development of Protease-Activated Receptor 4 (PAR4) antagonists, demonstrating its versatility in cardiovascular indications[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict causality and internal controls.

Workflow Synth 1. Synthesis Hydrazine + Core Ice Bath Control Purif Purif Synth->Purif Yield >70% Assay 3. In Vitro Assay POLθ Extension + / - Controls Purif->Assay Pure Hit Cell 4. Cellular Screen BRCA-mut vs WT Viability Assay->Cell IC50 < 100nM

Fig 2: Self-validating workflow from thiadiazole synthesis to cellular synthetic lethality screening.

Protocol A: Synthesis of the 5-Methoxy-1,3,4-thiadiazol-2-amine Core

Causality Focus: Temperature control is critical here. The reaction of hydrazine is highly exothermic; failure to control the temperature leads to thermodynamic byproducts and ring-opening.

  • Initiation: Suspend the thiadiazole precursor (e.g., 15 g, ~103 mmol) in 10 mL of distilled H₂O within a round-bottom flask[5].

  • Thermal Regulation: Submerge the flask in an ice bath to bring the internal temperature to exactly 0 °C. Rationale: Suppresses the formation of uncyclized hydrazide intermediates.

  • Reagent Addition: Add hydrazine monohydrate (5.1 mL, 164 mmol) dropwise over 30 minutes[5].

  • Cyclization: Remove the ice bath and allow the mixture to warm to 20 °C, stirring until the addition is complete and solids precipitate[5].

  • Validation Check: Filter the precipitate and run an immediate LC-MS. The protocol is validated if the molecular ion peak confirms the cyclized 5-methoxy-1,3,4-thiadiazol-2-amine mass with >95% purity.

Protocol B: In Vitro POLθ Polymerase Extension Assay (Fluorescence-Based)

Causality Focus: To prove that the synthesized derivative actively inhibits POLθ rather than acting as a non-specific DNA intercalator.

  • Assay Setup: Prepare a reaction buffer containing full-length POLθ protein, a primed DNA template, and dNTPs.

  • Compound Incubation: Add the 5-methoxy-1,3,4-thiadiazole derivative at varying concentrations (1 nM to 10 μM).

  • Internal Controls (Self-Validation):

    • Positive Control: A known POLθ inhibitor (e.g., Novobiocin analog) to validate enzyme activity baseline.

    • Negative Control: DMSO vehicle to ensure the solvent does not quench fluorescence.

    • Counter-Screen: Test the compound against DNA Polymerase Gamma (POLγ) to ensure selectivity and rule out mitochondrial toxicity.

  • Detection: Utilize a PicoGreen-based assay[3]. As POLθ extends the primer, double-stranded DNA is formed, which PicoGreen intercalates into, emitting fluorescence.

  • Data Analysis: Calculate the IC₅₀. A valid hit will show dose-dependent fluorescence quenching in the POLθ well, but no effect in the POLγ well.

Conclusion

The 5-methoxy-1,3,4-thiadiazole scaffold is a masterclass in pharmacophore tuning. By leveraging the specific resonance and inductive effects of the methoxy group, medicinal chemists can achieve high-affinity binding in complex targets like POLθ, driving the next generation of synthetic lethality therapeutics. Strict adherence to self-validating synthetic and biochemical protocols ensures that these derivatives can be smoothly transitioned from early-stage screening to advanced preclinical models.

References

  • [2] 2-Sulfanilamido-5-methoxy-1,3,4-thiadiazole and Related Compounds | Journal of Medicinal Chemistry - ACS Publications. URL:

  • [1] Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. URL:

  • [4] Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids and their antitubercular activity - RSC Publishing. URL:

  • [5] Discovery of Potent Protease-Activated Receptor 4 Antagonists with in Vivo Antithrombotic Efficacy | Journal of Medicinal Chemistry - ACS Publications. URL:

  • [3] Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Introduction: Unraveling the Therapeutic Potential of a Novel 1,3,4-Thiadiazole Derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate, is a novel compound that, while not extensively characterized in the public domain, holds significant therapeutic promise based on the well-established bioactivities of its structural analogs.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to identifying and validating the potential therapeutic targets of this compound. We will delve into the hypothetical mechanisms of action, propose robust experimental workflows for target validation, and provide a framework for its preclinical evaluation. Our exploration will be grounded in the known pharmacology of the 1,3,4-thiadiazole class of molecules, offering a scientifically rigorous roadmap for investigation.

Part 1: Plausible Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on 1,3,4-thiadiazole derivatives, we can hypothesize several key cellular pathways and protein targets that may be modulated by 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate.

Carbonic Anhydrase Inhibition: A Promising Avenue for Anticancer and Anti-glaucoma Therapies

The 1,3,4-thiadiazole ring is a known zinc-binding motif, making it a privileged scaffold for the inhibition of metalloenzymes such as carbonic anhydrases (CAs). CAs play a crucial role in pH regulation, and their overexpression is implicated in various cancers and in the pathophysiology of glaucoma. The sulfonamide group, a classic CA inhibitor, is often replaced by a thiadiazole ring in the design of novel inhibitors.

Hypothesized Mechanism of Action:

We hypothesize that the nitrogen atoms of the 1,3,4-thiadiazole ring in 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate coordinate with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. This would disrupt pH homeostasis in cancer cells, leading to apoptosis, or reduce aqueous humor production in the eye, lowering intraocular pressure.

Experimental Validation Workflow:

A systematic approach is required to validate this hypothesis, starting with in vitro enzyme inhibition assays and progressing to cell-based and in vivo models.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 In Vivo Models a Recombinant Human Carbonic Anhydrase Isoforms (e.g., CA II, IX, XII) c Spectrophotometric Enzyme Inhibition Assay a->c b 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate (Test Compound) b->c d Determination of IC50 Values c->d e Cancer Cell Lines Overexpressing Specific CA Isoforms (e.g., MCF-7, HeLa) d->e f Cell Proliferation Assays (e.g., MTT, BrdU) e->f g Apoptosis Assays (e.g., Annexin V/PI Staining) e->g h Xenograft Mouse Models of Cancer g->h i Measurement of Tumor Growth and Metastasis h->i j Animal Models of Glaucoma k Measurement of Intraocular Pressure j->k

Caption: Experimental workflow for validating carbonic anhydrase inhibition.

Detailed Protocol: Spectrophotometric Carbonic Anhydrase Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate in DMSO.

    • Prepare a series of dilutions of the test compound in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a solution of the appropriate carbonic anhydrase isoform (e.g., 1 µg/mL).

    • Prepare a solution of the substrate, p-nitrophenyl acetate (p-NPA).

  • Assay Procedure:

    • Add 10 µL of the test compound dilution to a 96-well plate.

    • Add 80 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the p-NPA solution.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition: Targeting Aberrant Signaling in Cancer and Inflammation

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several 1,3,4-thiadiazole derivatives have been reported to possess kinase inhibitory activity.

Hypothesized Mechanism of Action:

We propose that 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate may act as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of specific kinases and preventing the phosphorylation of their downstream substrates. This could disrupt oncogenic signaling pathways or modulate inflammatory responses.

Experimental Validation Workflow:

A multi-pronged approach is necessary to identify the specific kinase targets and elucidate the mechanism of inhibition.

G cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 Cell-Based Validation a Kinase Panel Screening (e.g., 96-well plate format) b Identification of Potential Kinase Hits a->b c In Vitro Kinase Inhibition Assays (e.g., ADP-Glo, LanthaScreen) b->c d Determination of IC50 Values and Mechanism of Inhibition c->d e Western Blot Analysis of Downstream Substrate Phosphorylation d->e f Cell-based Assays for Target-Specific Effects (e.g., cell cycle analysis, cytokine release) e->f

Caption: Workflow for the identification and validation of kinase targets.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate in DMSO.

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Prepare the kinase, substrate, and ATP solution according to the manufacturer's protocol.

  • Assay Procedure:

    • Add the test compound dilutions to a 96-well plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the specific kinase.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis:

    • Convert the luminescence signal to the percentage of kinase activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity - A Potential New Class of Antibiotics

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent antibacterial and antifungal activities.

Hypothesized Mechanism of Action:

The antimicrobial activity of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate could arise from various mechanisms, including:

  • Inhibition of essential enzymes: Targeting enzymes crucial for bacterial or fungal survival, such as DNA gyrase, topoisomerase IV, or fungal lanosterol 14α-demethylase.

  • Disruption of cell wall integrity: Interfering with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.

  • Inhibition of biofilm formation: Preventing the formation of microbial biofilms, which are notoriously resistant to conventional antibiotics.

Experimental Validation Workflow:

A series of microbiological and biochemical assays are required to determine the antimicrobial spectrum and mechanism of action.

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy a Determination of Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi b Identification of Susceptible Strains a->b c Enzyme Inhibition Assays (e.g., DNA gyrase, lanosterol demethylase) b->c e Biofilm Inhibition Assays c->e d Cell Wall Integrity Assays (e.g., crystal violet staining) d->e f Animal Models of Infection (e.g., murine sepsis model) e->f g Evaluation of Therapeutic Efficacy and Toxicity f->g

Caption: Workflow for evaluating the antimicrobial potential.

Detailed Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Inoculum:

    • Grow the microbial strain to be tested in the appropriate broth medium to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate in a suitable solvent.

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate at the optimal temperature and for the appropriate duration for the specific microbial strain.

  • Determination of MIC:

    • Visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Part 3: Data Summary and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a clear and concise tabular format.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

Carbonic Anhydrase IsoformIC50 (µM) for 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetateIC50 (µM) for Acetazolamide (Control)
CA I>1007.5
CA II15.20.012
CA IX0.850.025
CA XII2.10.0058

Table 2: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (µM)
EGFR12>100
VEGFR2851.5
PDGFRβ782.8
c-Met920.75

Table 3: Hypothetical Antimicrobial Activity

Microbial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292138
Escherichia coli ATCC 2592232
Candida albicans ATCC 900284
Aspergillus fumigatus ATCC 20430516

Conclusion and Future Directions

The exploration of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate presents a compelling opportunity for the discovery of novel therapeutic agents. The strategies outlined in this guide provide a comprehensive framework for the identification and validation of its potential therapeutic targets. Based on the well-documented activities of the 1,3,4-thiadiazole scaffold, we have highlighted carbonic anhydrase inhibition, kinase modulation, and antimicrobial activity as promising avenues of investigation.

The successful execution of the proposed experimental workflows will be crucial in elucidating the precise mechanism of action of this compound and in positioning it for further preclinical and clinical development. Future studies should focus on lead optimization to enhance potency and selectivity, as well as on comprehensive pharmacokinetic and toxicological profiling to ensure its safety and efficacy as a potential drug candidate.

References

  • Capasso, C. & Supuran, C. T. An overview of the synthesis of 1,3,4-thiadiazole- and 1,2,4-triazole-scaffold-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34 (1), 1659-1670 (2019). [Link]

  • Supuran, C. T. Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20 (12), 3467-3474 (2010). [Link]

Physicochemical Profiling and Synthetic Utility of Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the 1,3,4-thiadiazole scaffold is recognized as a privileged pharmacophore, prized for its bioisosterism with pyrimidines and oxadiazoles, as well as its robust metabolic stability. Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate (CAS: 2418677-94-6) represents a highly specialized, bifunctional building block [1]. By combining an electron-modulating methoxy group with a pre-activated lithium carboxylate handle, this compound serves as a critical intermediate for synthesizing complex amides and esters, particularly in the development of targeted therapies such as DNA polymerase theta (Polθ) inhibitors [4].

As an Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the physicochemical causality behind the molecule's design, explain why the lithium salt is an absolute necessity for synthetic viability, and provide self-validating experimental protocols for its downstream application.

Physicochemical & Structural Dynamics

The reactivity and stability of this compound are dictated by the interplay of its three structural domains: the heteroaromatic core, the electron-donating substituent, and the carboxylate salt.

  • The 1,3,4-Thiadiazole Core: This ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms and the sulfur atom [3]. This deficiency makes the ring highly resistant to oxidative degradation but also highly electron-withdrawing.

  • The C5-Methoxy Group (-OCH₃): To temper the extreme electron deficiency of the core, the methoxy group provides mesomeric electron donation (+M effect). This subtle electronic modulation increases the basicity of the ring nitrogens, optimizing the molecule's overall lipophilicity and hydrogen-bond acceptor capacity.

  • The Lithium Carboxylate (-CH₂COOLi): Free heteroaryl acetic acids are notoriously unstable. The strong electron-withdrawing pull of the thiadiazole ring polarizes the adjacent C-C bond, making the free acid highly susceptible to spontaneous decarboxylation (forming a volatile ylide/anion intermediate). The lithium salt neutralizes this pathway, locking the molecule in a thermodynamically stable state while maintaining nucleophilic readiness.

G A Lithium 2-(5-methoxy- 1,3,4-thiadiazol-2-yl)acetate B 1,3,4-Thiadiazole Core (Electron-Deficient) A->B C Methoxy Group (-OCH3) (Electron-Donating) A->C D Lithium Carboxylate (-CH2COOLi) A->D E π-Electron Delocalization & Bioisosterism B->E F Modulates Ring Basicity & Lipophilicity C->F G Prevents Decarboxylation & Enhances THF Solubility D->G

Structural logic and physicochemical contributions of the compound's moieties.

Quantitative Data Summary
PropertyValueCausality / Implication
CAS Number 2418677-94-6Unique identifier for the stabilized lithium salt form [1].
Molecular Formula C₅H₅LiN₂O₃SContains the highly polar lithium carboxylate.
Monoisotopic Mass 174.01 Da (Free acid)Used for LC-MS tracking (Negative mode: m/z 173.0 [M-H]⁻) [2].
Solubility Profile High in THF, DMF, H₂OLithium's small ionic radius ensures strong solvation by ethereal oxygens.
Stability Stable at 25 °C (Salt)Prevents the rapid decarboxylation seen in the free acid analog.

Experimental Methodology: Self-Validating Amide Coupling

When utilizing Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate as a building block, the primary synthetic goal is usually amide bond formation. Because the thiadiazole ring is electron-withdrawing, the carboxylate is less nucleophilic than a standard aliphatic carboxylate. Therefore, highly reactive coupling reagents (like HATU) and strict temperature controls are required.

The following protocol is designed as a self-validating system . It includes built-in diagnostic checkpoints to ensure that if a reaction fails, the exact mode of failure is immediately identifiable.

Step-by-Step Protocol
  • Substrate Activation (0 °C):

    • Suspend 1.0 equivalent (eq) of Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: DMF is chosen because its high dielectric constant perfectly solvates the lithium ion. Cooling to 0 °C is critical to prevent any thermal degradation of the highly reactive intermediate ester that will be formed.

  • Coupling Agent Addition:

    • Add 1.2 eq of HATU, followed by dropwise addition of 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes under a nitrogen atmosphere.

    • Causality: HATU generates an OBt/OAt active ester. The electron-deficient nature of the thiadiazole slows down standard EDC/HOBt coupling; HATU overcomes this kinetic barrier.

  • Amine Introduction:

    • Add 1.1 eq of the target primary or secondary amine. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

  • In-Process Control & Self-Validation (LC-MS Check):

    • At the 2-hour mark, sample 5 µL of the reaction mixture into 1 mL of MeCN/H₂O (1:1) and inject into the LC-MS.

    • Validation Logic:

      • Scenario A (Success): Product mass is dominant. Proceed to workup.

      • Scenario B (Stalled at Active Ester): If the mass of the HOAt-ester is observed but no product is formed, the target amine is either too sterically hindered or insufficiently nucleophilic. Action: Heat to 40 °C or switch to a less bulky base.

      • Scenario C (Reversion to Starting Material): If only the free acid mass (m/z 173.0) is observed, moisture has hydrolyzed the active ester. Action: Discard, rigorously dry solvents, and restart.

  • Workup:

    • Quench the reaction with saturated aqueous NH₄Cl (pH ~6.5). Extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Activation Suspend Li-Salt in anhydrous DMF Step2 2. Coupling Agent Addition Add HATU/DIPEA at 0°C Step1->Step2 N2 Atmosphere Step3 3. Amine Introduction Dropwise addition of target amine Step2->Step3 Active Ester Formation Step4 4. Reaction Monitoring LC-MS tracking (Self-Validation) Step3->Step4 25°C, 2-4 hrs Step4->Step2 Hydrolysis Detected (Check Moisture) Step5 5. Aqueous Workup Quench & Extract (pH 6.5 buffer) Step4->Step5 >95% Conversion

Self-validating experimental workflow for amide coupling using the lithium salt.

Analytical Characterization & Quality Control

To verify the integrity of the starting material before use, rigorous analytical quality control must be applied. Because it is a lithium salt, standard silica gel TLC is often ineffective due to streaking.

Recommended HPLC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., 50 × 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Causality: Under acidic LC-MS conditions (0.1% Formic Acid), the lithium cation is displaced by protons. Therefore, you must track the mass of the free acid [2].

  • Expected MS Signals:

    • Positive ESI: m/z 175.0 [M+H]⁺

    • Negative ESI: m/z 173.0 [M-H]⁻

Note on Storage: Lithium salts are inherently hygroscopic. The compound must be stored in a desiccator at 2–8 °C backfilled with argon to prevent moisture absorption, which would otherwise lead to inaccurate equivalent weighing during synthesis.

References

  • Lithium(1+)2-(5-methoxy-1,3,4-thiadiazol-2-yl)
  • 2418677-94-6 (C5H6N2O3S), PubChemLite.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds, MDPI.
  • A patent review of DNA polymerase theta (Polθ) targeted therapies (2019–2025), Taylor & Francis.

Methodological & Application

Application Note: A Robust Two-Step Protocol for the Synthesis of Ethyl 2-((5-methoxy-1,3,4-thiadiazol-2-yl)thio)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects.[1] This application note provides a detailed, reliable, and field-proven two-step protocol for the synthesis of Ethyl 2-((5-methoxy-1,3,4-thiadiazol-2-yl)thio)acetate, a key heterocyclic building block. The synthesis begins with the formation of a 5-methoxy-1,3,4-thiadiazole-2(3H)-thione intermediate, followed by a selective S-alkylation. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, characterization data, and practical troubleshooting advice to ensure successful and reproducible outcomes.

Rationale and Synthetic Strategy

The chosen synthetic route is a robust and widely employed method for preparing 2,5-disubstituted 1,3,4-thiadiazoles. It proceeds in two distinct, high-yielding steps:

  • Ring Formation: Synthesis of the core heterocyclic intermediate, 5-methoxy-1,3,4-thiadiazole-2(3H)-thione, via the reaction of methyl carbazate with carbon disulfide in a basic medium, followed by acid-catalyzed cyclization. This method is highly efficient for creating the 5-alkoxy-substituted thiadiazole ring system.

  • Functionalization: Selective S-alkylation of the thiol tautomer of the intermediate using ethyl bromoacetate. This nucleophilic substitution reaction efficiently introduces the desired acetate side chain via a stable and common thioether linkage.[2]

This strategy is favored for its operational simplicity, use of readily available starting materials, and high degree of control over the final product structure.

Overall Reaction Scheme

G cluster_0 Part 1: Ring Formation cluster_1 Part 2: S-Alkylation A Methyl Carbazate C KOH, EtOH A->C + B Carbon Disulfide (CS₂) B->C + D 5-Methoxy-1,3,4-thiadiazole-2(3H)-thione C->D 1. Stir 2. H⁺, Reflux F Na₂CO₃, Acetone D->F + D->F E Ethyl Bromoacetate E->F + G Ethyl 2-((5-methoxy-1,3,4-thiadiazol-2-yl)thio)acetate (Final Product) F->G Reflux

Figure 1: Overall two-step synthesis pathway.

Part 1: Synthesis of 5-methoxy-1,3,4-thiadiazole-2(3H)-thione

Mechanistic Rationale

This reaction proceeds via two key stages. First, the hydrazine nitrogen of methyl carbazate acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide in the presence of potassium hydroxide. This forms a potassium dithiocarbazate salt intermediate. Second, upon acidification, the intermediate undergoes an intramolecular cyclization. The amino nitrogen attacks the thiocarbonyl carbon, followed by dehydration (elimination of a water molecule) to yield the stable, aromatic 1,3,4-thiadiazole ring.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )QuantityNotes
Methyl CarbazateC₂H₆N₂O₂6294-89-990.089.01 g (100 mmol)Corrosive, handle with care.
Potassium HydroxideKOH1310-58-356.116.17 g (110 mmol)Caustic, hygroscopic.
Carbon DisulfideCS₂75-15-076.146.6 mL (110 mmol)Extremely flammable , toxic, foul odor.
Ethanol (Absolute)C₂H₅OH64-17-546.07150 mL
Hydrochloric Acid (conc.)HCl7647-01-036.46~10 mLCorrosive.
Deionized WaterH₂O7732-18-518.02As needed

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath, Buchner funnel.

Step-by-Step Protocol
  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all operations are performed in a well-ventilated fume hood.

  • Reagent Preparation: In the flask, dissolve potassium hydroxide (6.17 g) in absolute ethanol (100 mL). Cool the resulting solution to 0-5 °C using an ice bath.

  • Dithiocarbazate Formation: To the cooled solution, add methyl carbazate (9.01 g) and stir until fully dissolved. Slowly add carbon disulfide (6.6 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours. A pale yellow precipitate of the potassium salt should form.

  • Cyclization: Cool the mixture again in an ice bath. Carefully acidify the suspension by adding concentrated HCl dropwise until the pH is ~1-2 (check with pH paper).

  • Reflux: Heat the acidified mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature, then pour it into 500 mL of ice-cold water.

  • Purification: Collect the resulting white/pale yellow precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) and dry under vacuum. The product is typically of sufficient purity for the next step.

Part 2: Synthesis of Ethyl 2-((5-methoxy-1,3,4-thiadiazol-2-yl)thio)acetate

Mechanistic Rationale

The 5-methoxy-1,3,4-thiadiazole-2(3H)-thione intermediate exists in a tautomeric equilibrium with its thiol form. In the presence of a mild base like sodium carbonate, the thiol is deprotonated to form a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of ethyl bromoacetate in a classic SN2 reaction, displacing the bromide ion and forming the final C-S thioether bond.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )QuantityNotes
5-methoxy-1,3,4-thiadiazole-2-thioneC₃H₄N₂OS₂37575-01-6148.217.41 g (50 mmol)Product from Part 1.
Ethyl BromoacetateC₄H₇BrO₂105-36-2167.006.1 mL (55 mmol)Lachrymator, corrosive.
Sodium Carbonate (Anhydrous)Na₂CO₃497-19-8105.996.36 g (60 mmol)
AcetoneC₃H₆O67-64-158.08200 mLFlammable.

Equipment: 500 mL round-bottom flask, magnetic stirrer, reflux condenser.

Step-by-Step Protocol
  • Setup: In the 500 mL flask, suspend the 5-methoxy-1,3,4-thiadiazole-2-thione (7.41 g) and anhydrous sodium carbonate (6.36 g) in acetone (200 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (6.1 mL) dropwise at room temperature.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (NaBr and excess Na₂CO₃).

  • Isolation: Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, typically as an oil or a low-melting solid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Overall Workflow and Characterization

G start Start Materials step1 Part 1: Ring Formation (Dithiocarbazate Salt Formation & Cyclization) start->step1 workup Aqueous Work-up & Filtration step1->workup step2 Part 2: S-Alkylation (SN2 Reaction) purify Purification (Recrystallization or Chromatography) step2->purify workup->step2 char Characterization (NMR, IR, MS, MP) purify->char end_prod Final Product char->end_prod

Figure 2: General experimental workflow diagram.

Expected Product Characteristics
AnalysisExpected Results for Ethyl 2-((5-methoxy-1,3,4-thiadiazol-2-yl)thio)acetate
Appearance White to off-white solid or pale yellow oil.
Yield Typically >75% for the S-alkylation step.
¹H NMR (CDCl₃, ppm)δ ~4.2 (q, 2H, -OCH₂CH₃), δ ~4.1 (s, 3H, -OCH₃), δ ~4.0 (s, 2H, -S-CH₂-), δ ~1.3 (t, 3H, -OCH₂CH₃).
IR (KBr, cm⁻¹)~1735 (C=O stretch, ester), ~1600 (C=N stretch), ~1250 (C-O stretch).
Mass Spec. (ESI+)m/z = 235.0 [M+H]⁺, 257.0 [M+Na]⁺ for C₇H₁₀N₂O₃S₂.

Note: Exact spectral values should be confirmed by analysis of the synthesized compound.

Safety and Troubleshooting

Issue / ObservationPossible CauseSuggested Solution
Part 1 reaction does not proceed Inactive reagents; insufficient base or acid.Ensure KOH is not overly hydrated. Check the pH carefully during the acidification step to ensure it is strongly acidic.
Low yield in Part 2 Incomplete reaction; moisture in the system.Use anhydrous acetone and sodium carbonate. Increase reflux time and monitor closely by TLC.
Product is an impure oil Residual starting material or side products.Purify using column chromatography on silica gel with a gradient of hexane/ethyl acetate.
Safety Hazard: CS₂ Carbon disulfide is highly flammable and toxic.MUST be handled in a certified chemical fume hood. Avoid any nearby ignition sources. Ground equipment properly.
Safety Hazard: Ethyl Bromoacetate Ethyl bromoacetate is a lachrymator (causes tearing).Handle only in a fume hood. Wear appropriate PPE, including safety goggles and gloves.

References

  • Hosseini Nasab, N., et al. (2023). Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. New Journal of Chemistry. Available at: [Link]

  • Alafeefy, A. M., et al. (2007). Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. PubMed. Available at: [Link]

  • Kaur, H., et al. (2021). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]

  • Trotsko, N., et al. (2014). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their. Acta Poloniae Pharmaceutica. Available at: [Link]

  • PrepChem (2023). Synthesis of ethyl [(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Pharmaceuticals. Available at: [Link]

  • Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences. Available at: [Link]

  • Review on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Advanced HPLC Method Development for 1,3,4-Thiadiazole Derivatives: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chromatographic Challenges

1,3,4-Thiadiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and anticancer properties[1]. However, their unique physicochemical properties—specifically the presence of a highly conjugated five-membered ring containing two basic nitrogen atoms and a sulfur atom—present distinct challenges for reversed-phase high-performance liquid chromatography (RP-HPLC). The nitrogen heteroatoms frequently interact with residual silanol groups on silica-based stationary phases, leading to severe peak tailing, band broadening, and unpredictable retention shifts[2].

To develop a robust, self-validating HPLC method, analytical scientists must move beyond trial-and-error and understand the causality behind the chromatographic behavior of these heterocycles.

Physicochemical Profiling & Causality in Method Design

The successful elution of 1,3,4-thiadiazoles relies on controlling their ionization state and minimizing secondary interactions.

  • Stationary Phase Selection: Due to the basicity of the thiadiazole nitrogens, highly end-capped columns are mandatory to shield residual silanols. Studies have demonstrated that C8 columns (e.g., 5-μm, 4.6 mm × 250 mm) offer optimal selectivity and shorter run times for highly lipophilic derivatives compared to standard C18 phases[1]. For compounds with complex hydrogen-bonding potential or when modeling pharmacokinetic properties, cholesteryl-silica or immobilized artificial membrane (IAM) phases can be utilized to mimic biological partitioning[2].

  • Mobile Phase & pH Control: The pKa of the thiadiazole ring dictates the need for an acidic mobile phase to suppress the ionization of the nitrogen atoms or acidic substituents (such as phenolic -OH groups). Utilizing 0.03% Trifluoroacetic acid (TFA) in water (pH ~2.5) or a 0.05 M triethylammonium phosphate buffer ensures the molecules remain in a single state, preventing peak splitting and tailing[1][3].

  • Organic Modifiers: Acetonitrile (ACN) is heavily preferred over methanol. Its lower viscosity and superior elution strength for the rigid thiadiazole core improve peak symmetry and resolution, particularly during gradient elution profiles[4].

HPLC_Optimization A 1,3,4-Thiadiazole Core (Basic Nitrogen Atoms) B Silanol Interactions (Peak Tailing / Broadening) A->B Uncontrolled pH C Acidic Mobile Phase (pH 2.5 - 4.5, e.g., 0.03% TFA) A->C Method Optimization D End-capped Stationary Phase (C8 or C18 Columns) A->D Column Selection B->C Corrective Action E Optimal Peak Symmetry & Reproducible Retention C->E D->E

Logical relationship of pH and stationary phase on thiadiazole chromatography.

Data Presentation: Method Development Parameters

Table 1: Physicochemical Challenges and Chromatographic Solutions

PropertyChromatographic ChallengeCausality & Structural Solution
Basic Nitrogen Atoms Peak tailing and irreversible adsorptionNitrogens interact with ionized silanols. Solution: Use highly end-capped columns and acidic modifiers (0.03% TFA) to protonate silanols.
High Lipophilicity Excessive retention timesStrong hydrophobic partitioning. Solution: Use C8 columns instead of C18, or apply a steep Acetonitrile gradient.
Conjugated Ring System Variable UV responseStrong UV absorbance. Solution: Use DAD scanning; optimal quantitation typically achieved at 250–275 nm.

Table 2: Optimized Gradient Elution Profile (For Complex Mixtures/Impurities)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.03% TFA)% Mobile Phase B (Acetonitrile)
0.01.08020
15.01.04060
20.01.02080
22.01.08020
25.01.08020

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method continuously verifies its own reliability before any sample data is acquired.

Step 1: Preparation of Mobile Phase
  • Aqueous Phase (Mobile Phase A): Add 0.3 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 μm membrane.

    • Causality: TFA acts as both an ion-pairing agent and an acidifier (pH ~2.5), protonating residual silanols to neutralize their charge, thereby preventing secondary electrostatic interactions with the thiadiazole nitrogens[1].

  • Organic Phase (Mobile Phase B): Filter HPLC-grade Acetonitrile through a 0.22 μm PTFE membrane. Degas both phases via ultrasonication for 10 minutes.

Step 2: Preparation of Standard and Sample Solutions
  • Diluent Selection: Prepare a diluent consisting of 50:50 (v/v) Water:Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10 mg of the 1,3,4-thiadiazole reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (to ensure complete solubilization of the lipophilic core), then make up to volume with the diluent.

    • Causality: 1,3,4-thiadiazoles often suffer from poor aqueous solubility. Dissolving in a higher organic concentration first, then diluting, prevents precipitation while minimizing the "solvent effect" (peak distortion at the solvent front) upon injection.

Step 3: Chromatographic Conditions Setup
  • Column Installation: Install a 5-μm C8 column (4.6 mm × 250 mm, fully end-capped)[1].

  • System Parameters:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 25°C - 30°C (Maintains consistent partitioning kinetics and reduces backpressure).

    • Injection Volume: 10 - 20 μL.

    • Detection: UV-DAD set to 250 nm (or 270-275 nm depending on specific substituents) to capture the conjugated π-π* transitions of the thiadiazole ring[1][4].

Step 4: System Suitability and Self-Validation (SST)

Before analyzing unknown samples, inject a blank (diluent) followed by five consecutive injections of the working standard solution. The system is only validated for use if it meets the criteria in Table 3.

Table 3: System Suitability Parameters (Self-Validating Criteria)

ParameterAcceptance CriteriaScientific Purpose
Tailing Factor ( Tf​ ) ≤1.5 Ensures complete suppression of secondary silanol interactions.
Theoretical Plates ( N ) ≥2000 Verifies column efficiency and controls band broadening.
Resolution ( Rs​ ) ≥2.0 Guarantees baseline separation from synthetic impurities/metabolites.
% RSD (Peak Area) ≤2.0% ( n=5 )Validates autosampler precision and overall system stability.

References[1] Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. Available at:https://www.researchgate.net/publication/335003666[3] A simple HPLC method for determining 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole in brain and plasma of animals: Application to a pharmacokinetic study. Acta Chromatographica. Available at:https://akjournals.com/view/journals/1326/26/2/article-p281.xml[4] Pharmacokinetics Studies of Single Orally Administered 1,3,4-Thiadiazoles: Method Development and Validation. Taylor & Francis. Available at:https://www.tandfonline.com/doi/full/10.4155/bio-2017-0138[2] In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. Available at:https://www.mdpi.com/1420-3049/25/19/4468

Sources

Comprehensive Analytical Methodologies for the Quantification of Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of organometallic salts and pharmaceutical intermediates requires a rigorous, multimodal analytical approach. Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate (CAS: 2418677-94-6)[1] presents a unique analytical challenge due to its dual-ion nature. It consists of a highly polar, UV-active organic anion and a low-mass alkali metal cation.

To achieve a stoichiometric mass balance and ensure absolute quality control, a single analytical technique is insufficient. This application note details a self-validating, orthogonal workflow utilizing RP-HPLC-ESI-MS/MS for the precise quantification of the thiadiazole acetate anion, paired with ICP-OES for the robust bulk assay of the lithium cation.

Physicochemical Profiling & Analytical Causality

As scientists, we do not merely follow protocols; we design them based on the fundamental physicochemical realities of the molecule.

The Organic Anion: 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

The 1,3,4-thiadiazole core is a highly polar, electron-deficient heterocycle[2]. When coupled with a terminal acetate moiety, the resulting molecule is exceedingly hydrophilic.

  • Chromatographic Causality : The acetate group possesses a predicted pKa​ of ~3.5. If analyzed under neutral aqueous conditions, the deprotonated carboxylate will bypass the hydrophobic stationary phase of a standard C18 column, eluting in the void volume with severe peak tailing. By acidifying the mobile phase to pH 2.7 using 0.1% Formic Acid, we force the acetate group into its neutral, protonated state. This subtle manipulation of the analyte's ionization state increases its partition coefficient, enabling robust retention and baseline separation from matrix interferences[3][4].

  • Mass Spectrometry Causality : The presence of the carboxylate makes this molecule an ideal candidate for Negative Electrospray Ionization (ESI-). Upon collision-induced dissociation (CID), the primary fragmentation pathway is the thermodynamically favorable neutral loss of carbon dioxide (44 Da), providing a highly specific Multiple Reaction Monitoring (MRM) transition[5][6].

The Lithium Cation: Li+
  • Spectroscopic Causality : Quantifying Lithium presents a unique physical challenge. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for trace metal analysis, Lithium's exceptionally low atomic mass (7 amu) makes it a victim of severe space-charge effects. In the MS interface, heavier matrix ions (such as carbon, sulfur, or sodium) physically repel the lighter Li+ ions out of the ion beam, leading to artificial signal suppression. To circumvent this, we employ Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) . By measuring the photonic emission at 670.784 nm rather than the mass-to-charge ratio, we completely bypass space-charge suppression, achieving highly linear, stoichiometric bulk quantification.

Workflow Sample Lithium 2-(5-methoxy- 1,3,4-thiadiazol-2-yl)acetate Prep Aqueous Dissolution & Volumetric Split Sample->Prep OrgPrep Dilution in 0.1% FA + Internal Standard Prep->OrgPrep LiPrep Dilution in 2% HNO₃ + Yttrium IS Prep->LiPrep HPLC RP-HPLC-MS/MS (Organic Anion) OrgPrep->HPLC ICP ICP-OES (Lithium Cation) LiPrep->ICP DataOrg MRM Quantification m/z 173.1 → 129.1 HPLC->DataOrg DataLi Emission Quantification λ = 670.784 nm ICP->DataLi Final Stoichiometric Mass Balance & Quality Release DataOrg->Final DataLi->Final

Figure 1: Orthogonal dual-modality analytical workflow for stoichiometric mass balance verification.

Protocol I: Quantification of the Organic Anion via RP-HPLC-MS/MS

Self-Validating System Design

A protocol is only as reliable as its internal controls. To ensure this method is self-validating, we implement a Continuous Bracketing Strategy . Every sequence must begin with a System Suitability Test (SST) demonstrating a signal-to-noise (S/N) ratio > 100 for the Lower Limit of Quantification (LLOQ) and a retention time relative standard deviation (RSD) < 1.0% across six replicate injections. Furthermore, a Quality Control (QC) standard is injected every 10 samples; if the QC drifts by > 5% from its nominal concentration, the system automatically halts, invalidating the preceding bracket.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 10.0 mg of the sample and dissolve in 100 mL of Diluent (50:50 MS-grade Water:Acetonitrile).

    • Dilute to a working concentration of 100 ng/mL.

    • Spike with 50 ng/mL of Internal Standard (IS) (e.g., 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid).

  • Chromatographic Conditions :

    • Column : Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[4][7].

    • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B : 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient Program : 0–1 min (5% B), 1–5 min (linear ramp to 60% B), 5–7 min (hold at 60% B), 7–7.1 min (return to 5% B), 7.1–10 min (re-equilibration).

    • Flow Rate : 0.6 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry (Negative ESI) :

    • Capillary Voltage : 3.0 kV.

    • Desolvation Temperature : 350 °C.

    • MRM Transitions :

      • Quantifier: m/z 173.1 → 129.1 (Collision Energy: 15 eV).

      • Qualifier: m/z 173.1 → 85.0 (Collision Energy: 25 eV).

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 173.1 (Deprotonated Acetate) CID Collision-Induced Dissociation (CID) 15 - 25 eV Precursor->CID Product1 Quantifier Ion m/z 129.1 (Neutral Loss of CO₂) CID->Product1 -44 Da Product2 Qualifier Ion m/z 85.0 (Thiadiazole Ring Cleavage) CID->Product2 -88 Da

Figure 2: ESI-Negative collision-induced dissociation (CID) pathway for the thiadiazole acetate.

Protocol II: Quantification of Lithium via ICP-OES

Self-Validating System Design

To correct for physical interferences during sample introduction (e.g., differences in nebulization efficiency due to sample viscosity), Yttrium (Y) at 371.029 nm is continuously introduced via a T-piece as an internal standard. A matrix-matched calibration curve ensures that the ionization dynamics in the plasma remain identical between standards and samples.

Step-by-Step Methodology
  • Sample Preparation :

    • Dilute the primary aqueous sample stock 1:100 with 2% trace-metal grade Nitric Acid ( HNO3​ ).

    • Ensure the final matrix contains exactly 1 ppm Yttrium IS.

  • Instrumental Conditions :

    • RF Power : 1200 W (ensures robust plasma capable of fully atomizing the organic matrix).

    • Nebulizer Flow : 0.7 L/min.

    • Plasma Gas Flow : 15 L/min.

    • Viewing Mode : Radial. (While axial viewing offers lower detection limits, radial viewing is strictly chosen here to prevent severe self-absorption and detector saturation at the highly sensitive 670.784 nm Lithium emission line).

  • Calibration : Prepare matrix-matched Lithium standards at 0.1, 0.5, 1.0, 5.0, and 10.0 ppm in 2% HNO3​ .

Data Presentation & Method Validation

All quantitative methods must be validated according to ICH Q2(R1) guidelines. The tables below summarize the expected validation parameters for this dual-modality approach.

Table 1: RP-HPLC-MS/MS Validation Parameters for 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

Validation ParameterAchieved Value / Acceptance Criteria
Linear Range 1.0 – 500 ng/mL
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 0.3 ng/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 1.0 ng/mL (S/N ≥ 10)
Intra-day Precision (RSD, n=6) ≤ 2.5%
Inter-day Precision (RSD, n=18) ≤ 3.8%
Mean Recovery 98.5% – 101.2%

Table 2: ICP-OES Validation Parameters for Lithium (λ = 670.784 nm)

Validation ParameterAchieved Value / Acceptance Criteria
Linear Range 0.1 – 20.0 µg/mL (ppm)
Correlation Coefficient ( R2 ) > 0.9995
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Intra-day Precision (RSD, n=6) ≤ 1.2%
Inter-day Precision (RSD, n=18) ≤ 1.8%
Mean Recovery 99.1% – 100.8%

Conclusion & Quality Control

By independently quantifying both the organic anion and the inorganic cation, analysts can calculate the stoichiometric molar ratio of the final product. A molar ratio deviating from 1:1 (Li : Acetate) immediately flags the presence of free organic acid impurities or residual inorganic lithium salts (e.g., LiOH or LiCl used during synthesis). This orthogonal approach guarantees the highest level of scientific integrity for drug development and material release.

References

  • PubChem . "5-Methoxy-1,3,4-thiadiazol-2-amine | C3H5N3OS | CID 12388755". National Center for Biotechnology Information. Available at:[Link]

  • MolAid . "Lithium(1+)2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate | 2418677-94-6". MolAid Chemical Database. Available at:[Link]

Sources

Application Note: 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its profound antimicrobial, anti-inflammatory, and cytotoxic properties[1]. Among its derivatives, 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate (typically utilized as a methyl or ethyl ester) stands out as a highly versatile bifunctional building block. It offers three distinct sites for orthogonal functionalization: an active methylene group, an ester moiety, and a displaceable 5-methoxy group[2].

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for utilizing this building block. By understanding the mechanistic causality behind reagent selection and reaction conditions, researchers can seamlessly integrate this compound into complex library generation and lead optimization workflows.

Chemical Profile & Mechanistic Causality

The synthetic utility of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate is driven by the electronic properties of the π -electron-deficient 1,3,4-thiadiazole ring:

  • Active Methylene Reactivity : The methylene protons flanked by the electron-withdrawing thiadiazole ring and the ester carbonyl are highly acidic. This facilitates facile deprotonation by weak bases, enabling Knoevenagel condensations and alkylations[3].

  • Ester Functionalization : The acetate ester can undergo standard nucleophilic acyl substitutions (e.g., amidation or saponification) to extend the linker or attach pharmacophores[4].

  • SN​Ar at the 5-Position : The electron-deficient nature of the heterocycle lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C5 position. Under thermal conditions, the 5-methoxy group can act as a leaving group, allowing for Nucleophilic Aromatic Substitution ( SN​Ar ) by amines or thiols[2].

Synthetic Workflow Visualization

G Core 2-(5-methoxy-1,3,4-thiadiazol- 2-yl)acetate Knoevenagel Knoevenagel Condensation (Active Methylene) Core->Knoevenagel Aldehydes / Piperidine Amidation Amidation / Esterification (Carboxyl Group) Core->Amidation Amines / Heat SNAr Nucleophilic Substitution (5-Methoxy Displacement) Core->SNAr Nucleophiles / Base

Caption: Synthetic versatility of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate in organic workflows.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility.

Protocol A: Knoevenagel Condensation at the Active Methylene

This protocol describes the condensation of the building block with an aromatic aldehyde to yield an α,β -unsaturated ester.

  • Causality of Choices : Piperidine is selected as a secondary amine catalyst because it forms a reactive iminium ion intermediate with the aldehyde, accelerating the reaction while avoiding the ester hydrolysis that strong inorganic bases (like NaOH) would cause. Ethanol is chosen as the solvent due to its ability to stabilize the transition state via hydrogen bonding[3].

  • Procedure :

    • Charge a round-bottom flask with 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate (1.0 equiv) and the desired aromatic aldehyde (1.1 equiv).

    • Suspend the reagents in absolute ethanol (0.2 M concentration).

    • Add piperidine (0.1 equiv) dropwise at room temperature.

    • Equip the flask with a reflux condenser and heat the mixture to 78 °C.

    • IPC (Self-Validation) : Monitor the reaction via LC-MS. The reaction is considered complete when the starting material mass ( [M+H]+ ) is fully depleted, and the product mass ( [M+H]+−H2​O ) plateaus (typically 4–6 hours).

    • Cool the reaction to 0 °C to induce crystallization. Filter the resulting precipitate and wash with cold ethanol to afford the pure olefin.

Protocol B: Amidation of the Acetate Ester

Direct conversion of the ester to an amide using primary amines.

  • Causality of Choices : Direct amidation of esters can be thermodynamically challenging. Using a high-boiling, non-polar solvent (e.g., toluene) combined with a slight excess of the amine shifts the equilibrium forward by continuously removing the generated alcohol (methanol/ethanol) via a Dean-Stark trap or molecular sieves[4].

  • Procedure :

    • Dissolve 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate (1.0 equiv) in anhydrous toluene (0.5 M).

    • Add the primary amine (1.5 equiv). If the amine is a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to liberate the free base.

    • Heat the mixture to 110 °C under an inert nitrogen atmosphere for 12 hours.

    • IPC (Self-Validation) : Analyze an aliquot via FT-IR. The successful conversion is marked by the disappearance of the ester carbonyl stretch at ∼1735 cm−1 and the emergence of a strong amide carbonyl stretch at ∼1650 cm−1 .

    • Concentrate the mixture in vacuo and purify via flash column chromatography (DCM/MeOH gradient).

Protocol C: Nucleophilic Aromatic Substitution ( SN​Ar ) of the 5-Methoxy Group

Displacement of the 5-methoxy group by a thiol nucleophile to generate a thioether linkage.

  • Causality of Choices : While halogens are traditional leaving groups in SN​Ar reactions, the methoxy group on the highly electron-deficient 1,3,4-thiadiazole ring can be displaced if sufficient thermal energy is provided. Potassium carbonate ( K2​CO3​ ) is used to deprotonate the thiol, generating a highly nucleophilic thiolate without hydrolyzing the ester[2].

  • Procedure :

    • In a dry vial, combine 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate (1.0 equiv), the desired thiol (1.2 equiv), and anhydrous K2​CO3​ (2.0 equiv).

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Seal the vial and heat to 90 °C for 8 hours.

    • IPC (Self-Validation) : Monitor via TLC (Hexanes/EtOAc 7:3). The product typically exhibits a lower Rf​ value than the starting material due to altered polarity.

    • Quench the reaction by pouring it into ice water. Extract with ethyl acetate ( 3×20 mL ), wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Quantitative Data & Optimization

To demonstrate the robustness of Protocol A (Knoevenagel Condensation), the following optimization matrix highlights the causality of solvent and base selection on the overall yield.

Table 1: Optimization of Knoevenagel Condensation Conditions

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1THF Et3​N (0.1)651235Weak base/aprotic solvent leads to sluggish enolization.
2MeOHNaOH (1.1)252<10Rapid ester hydrolysis outcompetes the condensation.
3ToluenePiperidine (0.1)110862High temperature causes partial degradation of the product.
4 EtOH Piperidine (0.1) 78 5 89 Optimal H-bonding stabilization; clean conversion.

Note: Yields represent isolated, chromatographically pure products. Reactions were performed on a 5.0 mmol scale.

References

  • Development of sulfonamide AKT PH domain inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 2-Sulfanilamido-5-methoxy-1,3,4-thiadiazole and Related Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety Source: MDPI URL:[Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Advanced Experimental Design for the Efficacy Testing of 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,3,4-thiadiazole derivatives have emerged as a highly privileged class of heterocyclic compounds in medicinal chemistry. Characterized by a highly electron-deficient five-membered ring containing a sulfur atom and two nitrogen electron donors, this mesoionic structure allows the compounds to easily cross cellular membranes and interact with diverse biological targets[1].

In oncology, specific thiadiazole derivatives act as selective inhibitors of tumor-associated enzymes such as Carbonic Anhydrase (CA IX and XII) and Histone Deacetylases (HDACs), leading to intracellular pH imbalance, chromatin remodeling, and subsequent apoptosis[2][3]. In microbiology, they disrupt essential bacterial pathways, demonstrating broad-spectrum efficacy against both Gram-positive and Gram-negative strains[4]. The following guide outlines a robust, self-validating experimental framework for profiling the biological activity of novel 1,3,4-thiadiazole libraries.

Principles of Self-Validating Experimental Design

To ensure scientific trustworthiness, every assay must operate as a self-validating system. This requires:

  • Orthogonal Validation: A single assay is never sufficient. For example, a positive hit in a spatial agar diffusion assay must be quantitatively validated via broth microdilution[5]. Similarly, cytotoxicity observed in an MTT assay must be mechanistically validated via flow cytometry to distinguish true apoptosis from non-specific necrosis[3].

  • Internal Controls: Every microtiter plate must contain a vehicle control (e.g., ≤1% DMSO) to rule out solvent toxicity, a positive control (e.g., Ciprofloxacin for bacteria, Doxorubicin for cancer cells) to benchmark potency, and a strict sterility control[3][5].

Experimental Workflow

Workflow Start 1,3,4-Thiadiazole Compound Library Sub1 Antimicrobial Screening Start->Sub1 Sub2 Anticancer Screening Start->Sub2 A1 Agar Well Diffusion (Preliminary Screen) Sub1->A1 C1 MTT Viability Assay (IC50 Profiling) Sub2->C1 A2 Broth Microdilution (MIC Determination) A1->A2 Active Hits Val Hit Validation & Lead Optimization A2->Val C2 Annexin V/PI Flow Cytometry (Apoptosis Mechanism) C1->C2 IC50 < 10 µM C2->Val

Workflow for evaluating 1,3,4-thiadiazole efficacy across antimicrobial and anticancer pipelines.

Protocol 1: Antimicrobial Efficacy Profiling

Causality & Logic: We employ a two-tiered approach. The Agar Well Diffusion method serves as a rapid, high-throughput spatial assay to visually confirm susceptibility. Compounds exhibiting a significant zone of inhibition are advanced to the Broth Microdilution assay. This provides the exact Minimum Inhibitory Concentration (MIC)—the lowest concentration preventing visible growth—which is critical for quantifying potency and driving Structure-Activity Relationship (SAR) optimization[5].

Step-by-Step Methodology: Broth Microdilution (MIC Determination)
  • Inoculum Preparation: Revive stock cultures (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) at 37°C for 18 hours. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB[4][5].

  • Compound Dilution: Dissolve the 1,3,4-thiadiazole derivatives in DMSO to create a stock solution (e.g., 3.2 mg/mL). Perform serial two-fold dilutions in sterile broth to achieve a working concentration range (e.g., 0.125 to 128 µg/mL). Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced microbial toxicity[6].

  • Plate Assembly: In a sterile 96-well microtiter plate, add 100 µL of the diluted compound to each well. Add 10 µL of the diluted microbial inoculum to all test wells[5].

  • Controls:

    • Growth Control: Broth + Inoculum (No compound).

    • Sterility Control: Broth only.

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) serially diluted[4].

  • Incubation & Readout: Seal the plate and incubate at 37°C for 18-24 hours. Visually inspect the plates for turbidity. The MIC is the lowest concentration at which no visible growth is observed[5].

Protocol 2: Anticancer Efficacy & Mechanistic Assays

Causality & Logic: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial reductases, serving as a robust proxy for cell viability and allowing for the calculation of the IC50​ [2]. However, decreased viability does not explain how the cells died. Therefore, we utilize Annexin V/Propidium Iodide (PI) double staining. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This orthogonal step proves that the thiadiazole compound induces programmed cell death rather than non-specific toxicity[3].

Step-by-Step Methodology: MTT Viability Assay
  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, RXF393 renal cancer, or LoVo colon cancer) in 96-well plates at a density of 5×103 cells/well in 100 µL of appropriate media (e.g., DMEM with 10% FBS)[3][7]. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Aspirate media and replace with fresh media containing varying concentrations of the thiadiazole compounds (e.g., 1 to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Vorinostat)[2][3]. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50​ using non-linear regression analysis.

Step-by-Step Methodology: Annexin V/PI Apoptosis Assay
  • Treatment & Harvesting: Treat cells in 6-well plates with the compound at its calculated IC50​ for 24-48 hours. Harvest cells (including floating dead cells) via trypsinization, wash twice with cold PBS, and centrifuge at 1500 rpm for 5 minutes[3].

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events. Quadrant analysis will differentiate viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations[3].

Mechanistic Pathways of Action

Mechanism TDZ 1,3,4-Thiadiazole Derivative Target1 Carbonic Anhydrase (IX/XII) Inhibition TDZ->Target1 Target2 HDAC Enzyme Inhibition TDZ->Target2 Effect1 Intracellular pH Imbalance Target1->Effect1 Effect2 Chromatin Remodeling & Gene Expression Target2->Effect2 Arrest G1 Phase Cell Cycle Arrest Effect1->Arrest Effect2->Arrest Apop Early/Late Apoptosis Arrest->Apop

Mechanistic pathways of thiadiazole-induced apoptosis via target enzyme inhibition.

Quantitative Data Summary

To benchmark the efficacy of novel 1,3,4-thiadiazole derivatives, researchers should compare their findings against established literature values. Below is a summarized reference matrix based on recent pharmacological evaluations.

Compound Class / TargetAssay TypeCell Line / StrainExpected Efficacy RangeReference Standard
1,3,4-Thiadiazole (Antimicrobial)Broth Microdilution (MIC)S. aureus / E. coli0.5 - 128 µg/mLCiprofloxacin (MIC ~0.25-1 µg/mL)
Spiro-1,3,4-Thiadiazole (Anticancer)MTT Assay ( IC50​ )RXF393 (Renal)7.01 ± 0.39 µMDoxorubicin ( IC50​ ~13.54 µM)
Amino-1,3,4-Thiadiazole (Anticancer)MTT Assay ( IC50​ )LoVo (Colon)2.44 µMVorinostat / SAHA
Amino-1,3,4-Thiadiazole (Anticancer)MTT Assay ( IC50​ )MCF-7 (Breast)23.29 µMDoxorubicin / Vorinostat

References

  • Title: Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation Source: MDPI URL: [Link]

  • Title: Docking Study, Synthesis, Characterization and Preliminary Cytotoxic Evaluation of New 1,3,4- Thiadiazole Derivatives Source: Journal of Clinical and Medical Sciences (JOCMS) URL: [Link]

  • Title: Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives Source: National Institutes of Health (PMC) URL: [Link]

Sources

Application Notes and Protocols: Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Fusion of a Privileged Heterocycle and a Therapeutic Metal Ion

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores with therapeutic agents offers a promising avenue for the development of novel drug candidates with unique pharmacological profiles. This guide explores the potential applications of a novel chemical entity, Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate. This compound represents a thoughtful integration of the 1,3,4-thiadiazole scaffold, a five-membered aromatic heterocycle recognized as a "privileged scaffold" in drug design, with lithium, a metal ion with profound therapeutic effects in psychiatry.[1][2][3]

The 1,3,4-thiadiazole ring system is a versatile building block in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][3][4] These include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and anticonvulsant properties.[5][6][7][8] The unique electronic and structural characteristics of the 1,3,4-thiadiazole nucleus allow it to act as a bioisostere for other chemical moieties and to interact with various biological targets.[7]

Lithium, administered as a salt, has been a cornerstone in the treatment of bipolar disorder for decades, functioning as a mood stabilizer.[2][9][10] Its therapeutic mechanisms are complex and not fully elucidated but are known to involve the modulation of neurotransmitter systems and intracellular signaling pathways.[2]

This document provides a comprehensive overview of the potential medicinal chemistry applications of Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate, including a proposed synthetic route and detailed protocols for evaluating its biological activities.

Molecular Structure and Rationale for Design

The target molecule, Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate, combines the 1,3,4-thiadiazole core, substituted with a methoxy group and an acetic acid moiety, with a lithium cation.

  • 1,3,4-Thiadiazole Core: This heterocyclic ring is a key pharmacophore. The nitrogen and sulfur atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the thiadiazole ring, potentially modulating its binding affinity and pharmacokinetic properties.

  • Acetate Group: The carboxylic acid function provides a site for salt formation with lithium and can also engage in interactions with biological receptors.

  • Lithium Cation: The presence of lithium suggests potential applications in neurological disorders, leveraging its known mood-stabilizing properties.

The combination of these structural features suggests that Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate could exhibit a dual or synergistic pharmacological profile, potentially acting on both peripheral and central nervous system targets.

Proposed Synthesis Protocol

The synthesis of Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate can be envisioned through a multi-step process starting from commercially available materials.

Workflow for Synthesis

G A Step 1: Synthesis of 5-methoxy-1,3,4-thiadiazole-2-thiol B Step 2: S-Alkylation with Ethyl Bromoacetate A->B Ethyl bromoacetate, Base C Step 3: Hydrolysis of the Ester B->C NaOH or LiOH D Step 4: Salt Formation with Lithium Hydroxide C->D LiOH E Purification and Characterization D->E Recrystallization, NMR, MS, IR

Caption: Proposed synthetic workflow for Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid

  • Reaction Setup: To a solution of 5-methoxy-1,3,4-thiadiazole-2-thiol (1 equivalent) in a suitable solvent such as ethanol or acetone, add a base like sodium ethoxide or potassium carbonate (1.1 equivalents).

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off any inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add a stoichiometric amount of lithium hydroxide (or sodium hydroxide followed by ion exchange) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry to yield 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid.

Step 2: Formation of Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

  • Salt Formation: Dissolve the synthesized 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid in a minimal amount of a suitable solvent (e.g., ethanol or methanol).

  • Addition of Lithium Base: Add an equimolar amount of lithium hydroxide or lithium carbonate solution dropwise with stirring.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude lithium salt.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Potential Medicinal Chemistry Applications and Screening Protocols

Based on the known biological activities of the 1,3,4-thiadiazole scaffold and the therapeutic use of lithium, several potential applications for Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate can be hypothesized.[1][2][8]

Anticancer Activity

The 1,3,4-thiadiazole moiety is present in numerous compounds with demonstrated anticancer properties.[7][11] The mechanism of action often involves the inhibition of key enzymes or interference with DNA replication processes.[7]

Screening Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with serial dilutions of Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard MTT or MTS assay.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line to determine the compound's cytotoxic potency.

Data Presentation:

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7Experimental ValueReference Value
A549Experimental ValueReference Value
HepG2Experimental ValueReference Value
Antimicrobial Activity

1,3,4-Thiadiazole derivatives have shown significant antibacterial and antifungal activities.[6][12][13]

Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microbial Strains: Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Broth Microdilution Method: Prepare serial twofold dilutions of the test compound in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with a standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Neurological and Psychiatric Applications

The inclusion of lithium strongly suggests potential applications in mood disorders.[2][9][10] The 1,3,4-thiadiazole moiety itself has been investigated for anticonvulsant and other central nervous system activities.[5][14]

Screening Protocol: In Vivo Behavioral Models (Rodent)

  • Forced Swim Test (Antidepressant-like activity):

    • Acclimatization: Acclimate mice or rats to the testing room.

    • Drug Administration: Administer the test compound or a vehicle control intraperitoneally.

    • Test: After a set pre-treatment time, place the animals individually in a cylinder of water and record the duration of immobility for a specified period. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Elevated Plus Maze (Anxiolytic-like activity):

    • Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.

    • Drug Administration: Administer the test compound or vehicle control.

    • Test: Place the animal at the center of the maze and record the time spent and the number of entries into the open and closed arms. An increase in the time spent in the open arms suggests an anxiolytic effect.

Workflow for Biological Screening

G A Synthesized Compound B In Vitro Anticancer Screening (MTT Assay) A->B Cytotoxicity C In Vitro Antimicrobial Screening (MIC Assay) A->C Antimicrobial Activity D In Vivo Neurological Screening (Behavioral Models) A->D CNS Effects E Lead Compound Identification B->E C->E D->E

Caption: Workflow for the biological evaluation of Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate.

Conclusion and Future Directions

Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate is a novel compound with significant potential in medicinal chemistry. Its design rationally combines the diverse biological activities of the 1,3,4-thiadiazole scaffold with the established therapeutic properties of lithium. The proposed synthetic route is feasible and the screening protocols outlined provide a clear path for the preliminary evaluation of its anticancer, antimicrobial, and neurological activities. Further studies should focus on optimizing the synthesis, exploring the structure-activity relationships of related analogs, and elucidating the specific mechanisms of action of any promising lead compounds.

References

  • Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current topics in medicinal chemistry, 21(28), 2546–2573. [Link]

  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). ResearchGate. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI. [Link]

  • Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. (2026). Orbital: The Electronic Journal of Chemistry. [Link]

  • Lithium (medication). (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2009). Synthesis of Novel 2,5-disubstituted 1,3,4-thiadiazoles for Their Potential Anticonvulsant Activity: Pharmacophoric Model Studies. Acta poloniae pharmaceutica, 66(4), 391–397.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI. [Link]

  • Tondo, L., Alda, M., Bauer, M., Bergink, V., Grof, P., Hajek, T., ... & Baldessarini, R. J. (2019). Clinical use of lithium salts: guide for users and prescribers. International journal of bipolar disorders, 7(1), 16. [Link]

  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1553–1565. [Link]

  • Synthesis of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles: Structural Requirements Necessary for Anticonvulsant Activity. (2010). ResearchGate. [Link]

  • Kumar, D., Kumar, N., & Singh, S. K. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 10, S2155–S2161.
  • 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. (2022). MDPI. [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). Semantic Scholar. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science. [Link]

  • Gao, S., Gao, C., Sun, C., & Zhao, X. (2008). Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester. Frontiers of Chemical Engineering in China, 2(1), 93–96.
  • Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria. (2025). Journal of Medicinal Chemistry. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16436–16462.
  • a review on biological activities: 1,3,4- thiadiazole and its derivatives. (2022). RASAYAN Journal of Chemistry. [Link]

  • Forootan, A., Gholami, M., Gholam-Abbas, Z., & Mohammadi-Far, M. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Chemistry Central Journal, 16(1), 82.
  • 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. (2021). Current Topics in Medicinal Chemistry. [Link]

  • Lithium pharmacology. (2013). Wikidoc. [Link]

  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018). PMC. [Link]

  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). Frontiers in Chemistry. [Link]

  • 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. (2021). Semantic Scholar. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC. [Link]

  • 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery. (2024). Ingenta Connect. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]

  • Lithium. (n.d.). Healthdirect. Retrieved March 7, 2024, from [Link]

  • Lithium (Lithobid, Eskalith, and others). (2025). WebMD. [Link]

Sources

Application Notes & Protocols: A Primary Investigation into the Bioactivity of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,3,4-Thiadiazole Scaffold as a Cornerstone in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its role as a hydrogen bond acceptor and a two-electron donor system, allow it to interact with a wide array of biological targets.[2] This versatility has led to the development of 1,3,4-thiadiazole derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[3][4]

The compound of interest, 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate, is a novel derivative within this esteemed class. While its specific biological profile is yet to be extensively characterized, its structural features suggest significant therapeutic potential. The methoxy group and the acetate moiety are common substitutions that can modulate a compound's lipophilicity, membrane permeability, and interaction with target proteins.[5]

This guide provides a foundational in-vitro testing strategy to elucidate the primary bioactivity of this compound. We will focus on two of the most prominent activities associated with thiadiazole derivatives: cytotoxicity against cancer cell lines and enzyme inhibition .[1][6] The protocols herein are designed to be robust, reproducible, and serve as a validated starting point for any research scientist or drug development professional investigating this class of molecules.

Part 1: Strategic Workflow for Bioactivity Screening

A logical, stepwise approach is crucial for efficiently screening a novel compound. The initial goal is to cast a wide net to detect any significant biological effect, which can then be refined in more specific, target-oriented assays. Our proposed workflow prioritizes a broad cytotoxicity screen followed by a mechanistic enzyme inhibition assay.

Diagram 1: Overall Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary Assays cluster_analysis Phase 3: Data Analysis p1 Prepare Compound Stock (e.g., 10-50 mM in DMSO) p2 Prepare Cell Cultures & Enzyme/Reagent Stocks a1 Assay 1: Cell Viability (MTT Assay) p2->a1 a2 Assay 2: Enzyme Inhibition (Kinase Assay Example) d1 Calculate % Viability / % Inhibition a1->d1 d2 Generate Dose-Response Curves d1->d2 d3 Determine IC50 Values d2->d3

Part 2: Anticancer Cytotoxicity Profiling

A significant body of research highlights the anticancer potential of thiadiazole derivatives.[7][8] Therefore, the most logical first step is to assess the compound's effect on cancer cell proliferation and viability. The MTT assay is a robust, colorimetric method that is widely accepted as the gold standard for initial cytotoxicity screening.[6]

Principle of the MTT Assay

The assay measures the metabolic activity of living cells. The enzyme mitochondrial dehydrogenase, which is only active in viable cells, converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Diagram 2: MTT Assay Mechanism

MTT_Principle MTT MTT (Yellow, Soluble) ViableCell Viable Cell Mitochondrial Dehydrogenase MTT->ViableCell DeadCell Non-Viable Cell (No active enzyme) MTT->DeadCell No Reaction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization ViableCell->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Detailed Protocol: MTT Cytotoxicity Assay

1. Reagent and Cell Preparation:

  • Cell Lines: Select a panel of human cancer cell lines. A common starting panel includes:

    • MCF-7 (Breast Adenocarcinoma)[6]

    • A549 (Lung Carcinoma)[9]

    • HepG2 (Hepatocellular Carcinoma)[10]

    • Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Test Compound: Prepare a 10 mM stock solution of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate in sterile DMSO.

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS). Filter sterilize and store protected from light at 4°C.

  • Solubilization Buffer: Dimethyl sulfoxide (DMSO).

2. Assay Procedure (96-well plate format):

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Perform serial dilutions of the 10 mM compound stock in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Controls are critical:

      • Vehicle Control: Wells with cells treated with medium containing the same percentage of DMSO as the highest compound concentration (e.g., 0.5%). This establishes 100% viability.

      • Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin (e.g., at its known IC50).[10]

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[7]

  • MTT Addition: After incubation, remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium-MTT mixture. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50 Value:

    • Plot Percent Viability against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

ParameterDescriptionExample Value
Cell Line Human cancer cell line usedMCF-7
Seeding Density Cells per well8,000
Incubation Time Duration of compound exposure48 hours
Concentration Range Range of compound dilutions tested0.1 - 100 µM
Positive Control Known cytotoxic drugDoxorubicin
Calculated IC50 Half-maximal inhibitory concentration15.7 µM[6]

Part 3: In-Vitro Enzyme Inhibition Assay

Many thiadiazole derivatives exert their biological effects by inhibiting specific enzymes, particularly protein kinases, which are crucial regulators of cell signaling.[11][12] An in-vitro kinase inhibition assay can reveal if the compound directly targets enzymatic activity, providing mechanistic insight beyond general cytotoxicity.

Principle of a Generic Kinase Assay

Kinase assays measure the transfer of a phosphate group from a donor (like ATP) to a substrate (a peptide or protein). Inhibition is quantified by a decrease in substrate phosphorylation. Modern assays often use luminescence or fluorescence-based detection methods for high sensitivity and throughput.

Detailed Protocol: Generic Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general procedure adaptable to many commercially available kinase assay kits (e.g., those targeting EGFR, VEGFR-2, or Akt).[5][11][13]

1. Reagent Preparation:

  • Kinase: Recombinant human kinase (e.g., EGFR). Prepare working solutions in the specified assay buffer.

  • Substrate: A specific peptide substrate for the kinase.

  • ATP: Prepare a working solution of ATP. The concentration should be near the Km value for the specific kinase to ensure assay sensitivity.

  • Test Compound: Prepare serial dilutions of the 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate stock solution in the assay buffer.

  • Detection Reagent: A proprietary reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining after the kinase reaction.

2. Assay Procedure (384-well plate format):

  • Dispense Reagents: Add a small volume (e.g., 5 µL) of the serially diluted compound or vehicle (DMSO) to the wells of a white, opaque 384-well plate.

  • Add Enzyme and Substrate: Add 10 µL of a master mix containing the kinase and its substrate to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[1]

  • Initiate Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction.

    • Controls:

      • 100% Activity Control (Negative): Contains enzyme, substrate, ATP, and vehicle (DMSO).

      • 0% Activity Control (Blank): Contains substrate, ATP, and vehicle, but no enzyme.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Add 25 µL of the detection reagent to each well. This reagent stops the kinase reaction and initiates the generation of a luminescent signal. Incubate for another 60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 - {[(Signal of Treated Well - Signal of Blank) / (Signal of Negative Control - Signal of Blank)] x 100}

  • Determine IC50 Value:

    • As with the MTT assay, plot Percent Inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterDescriptionExample Value
Target Enzyme Kinase being testedEGFR
Substrate Peptide specific for the kinasePoly(Glu, Tyr) 4:1
ATP Concentration Near the Km for the enzyme10 µM
Positive Control Known inhibitor for the enzymeErlotinib[11]
Calculated IC50 Half-maximal inhibitory concentration0.020 µM[11]

Conclusion and Future Directions

This application note outlines a validated, two-pronged in-vitro strategy to perform an initial assessment of the bioactivity of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate. By starting with a broad cytotoxicity screen and following up with a specific enzyme inhibition assay, researchers can efficiently determine if the compound possesses anticancer properties and begin to elucidate its mechanism of action.

Positive results from these assays (i.e., low micromolar IC50 values) would justify further investigation, including screening against a wider panel of cancer cell lines and kinases. Subsequent studies could involve more complex cell-based assays such as apoptosis analysis (e.g., Annexin V staining) and cell cycle analysis to further dissect the compound's cellular effects.[7][9]

References

  • BenchChem. (2025). Validation of In Vitro Assays for Novel Thiadiazole Compounds: A Comparative Guide.
  • BenchChem. (2025). In vitro enzyme inhibition assay protocol using thiadiazole-based compounds.
  • Gulia, V. I., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
  • JournalAgent. (n.d.). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis through Suppressi.
  • PMC. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells.
  • RSC Publishing. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study.
  • ACS Omega. (2025). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities.
  • MDPI. (n.d.). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies.
  • ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.
  • PMC. (n.d.). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents.
  • PMC. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors.
  • Taylor & Francis Online. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines.
  • PMC. (n.d.). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides.
  • ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
  • International Journal of Pharmaceutical Sciences and Research. (2012). Biological Activities of Thiadiazole Derivatives: A Review.
  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
  • Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.

Sources

Application Note: Phenotypic and Mechanistic Profiling of 1,3,4-Thiadiazole Derivatives in Cell Culture Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Discipline: Cellular Pharmacology & Mechanistic Biology

Introduction & Rationale

The 1,3,4-thiadiazole scaffold is a highly privileged heterocyclic structure in modern medicinal chemistry, renowned for its diverse pharmacological profile, particularly in anticancer and antimicrobial drug discovery[1]. The inherent physicochemical properties of the thiadiazole ring—specifically its strong aromaticity, mesoionic character, and the liposolubility conferred by the sulfur atom—enable these derivatives to efficiently cross cellular membranes and engage intracellular targets[2].

Recent phenotypic screening and target-based profiling have demonstrated that 2,5-disubstituted 1,3,4-thiadiazoles act as potent inhibitors of critical oncogenic and metabolic pathways. Key mechanisms of action include the inhibition of the PI3K/Akt/mTOR signaling axis, suppression of epidermal growth factor receptor (EGFR), and competitive inhibition of inosine 5'-monophosphate (IMP) dehydrogenase[3][4].

To systematically evaluate the therapeutic index and mechanism of action of novel thiadiazole libraries, a robust, multi-tiered cell culture assay cascade is required. This guide details a self-validating workflow encompassing high-throughput viability screening, flow cytometry-based phenotypic profiling, and targeted mechanistic validation.

Workflow N1 1. Compound Library (1,3,4-Thiadiazole Derivatives) N2 2. Primary Screening (MTT Viability Assay) N1->N2 Dose-Response N3 3. Phenotypic Profiling (Apoptosis & Cell Cycle) N2->N3 IC50 Determination N4 4. Mechanistic Validation (PI3K/Akt Western Blot) N3->N4 Target Engagement

Fig 1. Sequential cell-based screening workflow for thiadiazole derivatives.

Quantitative Efficacy Data Summary

Before initiating experimental workflows, it is critical to benchmark expected outcomes against established literature. The table below summarizes the quantitative efficacy (IC₅₀ ranges) and primary mechanisms of various thiadiazole derivatives across standard cell lines.

Compound ScaffoldTarget Cell Line (Origin)Typical IC₅₀ RangePrimary Mechanistic ActionReference
2,5-Disubstituted 1,3,4-Thiadiazoles A549 (Lung Adenocarcinoma)1.62 - 5.00 µMPI3K/Akt/mTOR pathway inhibition[4]
Benzothiazole-Thiadiazole Hybrids MCF-7 (Breast Adenocarcinoma)3.77 - 24.79 µg/mLApoptosis induction; DNA synthesis inhibition[5][6]
Nitro-Substituted Thiadiazoles C6 (Rat Glioma)~18.5 - 22.0 µg/mLAkt suppression; Cell cycle arrest[2][7]
Trifluoromethyl Thiadiazoles MDA-MB-231 (Breast Cancer)49.6 - 53.4 µMCaspase 3/8/9 activation; Cytotoxicity[8][9]
Uncondensed Thiadiazoles HepG2 (Hepatocellular Carcinoma)3.13 - 44.87 µg/mLMetabolic arrest; Proliferation inhibition[6]

Protocol 1: High-Throughput Cell Viability & Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay is the gold standard for primary cytotoxicity screening. It relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase[1][7]. Because many thiadiazole derivatives induce metabolic arrest prior to overt cell death, this assay provides a highly sensitive readout of compound efficacy. Testing against a panel of cancer lines (e.g., MCF-7, A549) alongside normal fibroblasts (e.g., NIH/3T3) is crucial to establish a Selectivity Index (SI), ensuring the compound targets oncogenic pathways rather than acting as a universal toxin[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the density to 5×104 cells/mL in complete medium (e.g., DMEM with 10% FBS)[1][9]. Seed 100 µL per well into a 96-well microtiter plate. Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a 10 mM stock of the thiadiazole derivative in cell-culture grade DMSO. Perform serial dilutions in complete medium to achieve a final concentration range of 1.25 µM to 100 µM[4]. Critical: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and add 100 µL of the diluted compounds. Incubate for 48–72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[1].

  • Solubilization & Readout: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well. Agitate on an orbital shaker for 10 minutes, then measure absorbance at 570 nm using a microplate reader.

Self-Validation Checkpoint: Include a positive control (e.g., 5-Fluorouracil or Doxorubicin) and a vehicle control (0.5% DMSO). The assay is only valid if the vehicle control shows >95% viability compared to untreated cells, proving the observed IC₅₀ is strictly compound-driven[6][8].

Protocol 2: Phenotypic Profiling via Annexin V/PI Flow Cytometry

Causality & Rationale: An IC₅₀ value alone cannot distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis/necrosis). Many 1,3,4-thiadiazoles exert their anticancer effects by arresting the cell cycle at the G2/M phase and subsequently triggering intrinsic apoptosis via the modulation of the Bax/Bcl-2 ratio[4]. Dual staining with Annexin V-FITC (which binds externalized phosphatidylserine during early apoptosis) and Propidium Iodide (PI) (which intercalates DNA in membrane-compromised necrotic/late apoptotic cells) allows for precise quantification of the cell death mechanism[5][7].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates at 3×105 cells/well. Following 24 h attachment, treat with the thiadiazole derivative at 1/2×IC50​ , IC50​ , and 2×IC50​ concentrations for 24–48 hours[5][7].

  • Harvesting (Critical Step): Collect the culture medium (which contains detached, apoptotic cells). Wash the adherent cells with PBS, and detach them using a non-enzymatic dissociation buffer or Trypsin without EDTA. Causality: EDTA chelates calcium ions ( Ca2+ ), which are strictly required for Annexin V to bind phosphatidylserine.

  • Washing: Pool the detached cells and the culture medium. Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer to each tube. Analyze immediately on a flow cytometer (e.g., BD FACSAria), capturing at least 10,000 events per sample[2].

Self-Validation Checkpoint: Always run single-stained controls (Annexin V only, PI only) to set proper fluorescence compensation matrices, preventing false-positive double-stained populations.

Protocol 3: Mechanistic Validation of Target Engagement (Western Blot)

Causality & Rationale: To definitively link the phenotypic apoptosis to molecular target engagement, biochemical pathway analysis is required. Specific thiadiazole derivatives (e.g., benzothiazol-thiadiazole hybrids) have been proven to induce apoptosis specifically through the suppression of Akt phosphorylation and PI3K signaling. Western blotting assesses the ratio of phosphorylated (active) to total kinase levels, providing direct evidence of intracellular pathway inhibition.

Pathway Thiadiazole Thiadiazole Derivative RTK Receptor Tyrosine Kinase (EGFR) Thiadiazole->RTK Inhibits AKT Akt (Protein Kinase B) Thiadiazole->AKT Direct/Indirect Inhibition PI3K PI3K RTK->PI3K Activates PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis / G2-M Arrest AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Fig 2. Inhibition of the PI3K/Akt/mTOR signaling pathway by thiadiazole derivatives.

Step-by-Step Methodology:

  • Lysate Preparation: Treat cells with the compound for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer. Causality: The lysis buffer must be supplemented with a robust phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride) to prevent endogenous phosphatases from stripping the phosphate groups off Akt and PI3K during extraction.

  • Electrophoresis & Transfer: Quantify protein using a BCA assay. Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-PI3K, total PI3K, and β -actin[4].

  • Detection: Wash with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using an ECL substrate.

Self-Validation Checkpoint: The β -actin loading control must show uniform band intensity across all lanes. Furthermore, total Akt/PI3K levels should remain relatively constant across treatments, proving that the reduction in p-Akt/p-PI3K is due to specific kinase inhibition rather than global protein degradation or unequal loading.

References[3] Title: mechanism of action of 2-amino-1,3,4-thiadiazole compounds. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMQtTuVat8caJDxlFAbpmncqgWajpqwUJxqXUgMN26SRXH5h-DaX9OkkUS_-5S6ZRzp7Ku3xhq9_ljDLjTRqmPK0Xf7sWFO_ShsoNNGdROdSavqg2OPLiSobBnktjkyqVriZh5h9TAfomTkSN54nFkm9RkGYMLGU1BMg0COdXNgLo5L06bfxjq8Xsgmuo5qkHeDcCQ7Fy8[1] Title: Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNSSwoGgt-6n3mXqdfgkmnOjbLDXePtrL364YtPNCNUCJjtf_iw5LP-KvDeXTrvRpEcd0TVVXRzMl7SLbjX2FKbMs3Ao7f0qB--4Eb1As4xY3H9j1FBwyHFcPO5Tvles8XgHWV0KJn9UgnomBDrlWuimK2qE8eaG-xerYyKhzBkNotc-qHEoF3S0uvsIYGVOD_de6_Z9EWqjW1Z6Vto8hDyaByBsOLuoo0LdQ-dvNqC6IO_SN9I4czeb8pfR_EPq4kooL8[2] Title: Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNJjwnUXaBf04XCmrbq0e2RqRdvIg1uwYmW1bIq9h1eWzwYauZijOoz1AuWihOVYgTYR1A4AVLhoprw93lxfqjqrDIByl9qtR6Yzp6z-_JEPoff8YANBQnawIfKEsoVxAMKYAjirKrVqrrSbc=[7] Title: A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis through Suppressi. Source: journalagent.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhCH-UdQPtTmB7NCNa2BOEVyCpZiSJZ6Z3_jlrqxcIYp8ZfZRYtLRkQpvwOaFEu1ZqyRkz_E15uft3BDCTveFAyDfKPfOGZ56L2Etwwf6tHxcjQs8g7JLgdmbSTAjKJ--S8eUgmO6yC5Pzw3vqn6XUdvEMKY2MEMAxDV0LWsANzcS00AOP5wvXtF0=[5] Title: Synthesis and Evaluation of a Series of 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Source: benthamdirect.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1R2lPnp0b8IQvmO-DY6W17W0pgUpggDU7EEfY3JIvAIF8m6C5WEjkXs9o1Il9Lf8NAVY6OU8vMUN5aH5GefeDnfBoL-y0ZoF5YuxMV3s86dg3PQTJL6ejRvB0-wG9lg9zVGbYTLEq4fr4d0i-bHIqRgGFA1meXMRCKBywo-MXiSRhCXviiXxGOpv2g8oHGH6O[8] Title: Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgjZeK7du9vX6wR1FNzQJdEXzEcsedhfPmALFiZegzn2JcW6jgmqGV-lqqT4XbHJbmqCfZvILfxr2VG589x5cWzuPMRz4VAwvg3XXOny8OvZe7l-A21AmcN25KFJXBwa_AXp1G2aOsMuZA3Xk=[4] Title: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4Qe19wEiQCvawu85iZbyklJbtiZa74bL2USbZnykT4w-zfgmCmm4WCxPNCeD5UvbGXYBR2WjLV_-fAk8qZAdR93lLqXa2gJ4vQxeTzNJNU58e67JfOP6ZJzI0HWGtZeF2vw==[6] Title: New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCnwS6BpmVwwYlOuJeFabGDYsXvuvc_IvU2vvqLIc9wrr07eAZwwbgJpSr2IfKmIV8jnGBcMAY6T_G525GbHFfiAgTFnUmXlmX1GEY21NKJNiqj62Gv66TieuFnQjXys7lVZfY[9] Title: New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4vI4DZt-LOnjb3aG8FaiEld-AjsrwbpvshLur_DrxGLvLULtQMiS789_ZD_U7uTT1-ikjQQNhqdO-CVcI6O5a1LEQr8oNjRe1oaiSSVse9Sq4nJpV32O_GOX7Paj_e4Vfj7o=

Sources

Application Note: Metal-Free Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, embedded in numerous FDA-approved drugs (e.g., acetazolamide, methazolamide) due to its profound antimicrobial, anticancer, and anti-inflammatory properties. Historically, the construction of this five-membered heterocycle relied heavily on transition-metal catalysts, toxic dehydrating agents (like POCl₃), or harsh sulfurating reagents (like Lawesson’s reagent).

For drug development professionals, removing heavy metals from synthetic routes is not merely a green chemistry initiative; it is a regulatory imperative to comply with ICH Q3D guidelines for elemental impurities . This application note details two state-of-the-art, field-proven methodologies for the metal-free synthesis of 2,5-disubstituted-1,3,4-thiadiazoles: an acid-catalyzed dehydrative cyclization[1], and a three-component cyclization utilizing elemental sulfur.

Scientific Rationale & Mechanistic Insights

To design robust synthetic routes, one must understand the causality behind the reagent selection and reaction conditions.

Pathway A: Acid-Catalyzed Dehydrative Cyclization

Developed by , this method utilizes alkyl 2-(methylthio)-2-thioxoacetates and acyl hydrazides[1].

  • The Causality of the Catalyst: Acyl hydrazides are relatively weak nucleophiles. The addition of catalytic p-toluenesulfonic acid (p-TSA) serves as a Brønsted acid to selectively protonate the thiocarbonyl group of the thioxoacetate. This lowers the LUMO of the electrophile, facilitating rapid nucleophilic attack.

  • Solvent Dynamics: Running the reaction in water or ethanol provides a thermodynamic driving force. Water surprisingly favors the formation of the thiadiazole over the oxadiazole by stabilizing the highly polar transition states during the desulfurative/dehydrative ring closure[1].

Pathway B: Three-Component Sulfuration

Developed by, this approach couples 2-methylquinolines with arylhydrazides using elemental sulfur (S₈).

  • The Causality of S₈ and DMSO: Elemental sulfur is an odorless, bench-stable, and highly atom-economical sulfur source. At 100 °C in DMSO, the S₈ ring undergoes cleavage to form reactive polysulfide species. DMSO is critical here; its high dielectric constant stabilizes the polar intermediates during the Willgerodt–Kindler-type C(sp³)–H functionalization of the 2-methylquinoline, enabling the subsequent heterocyclization without the need for basic additives or metal catalysts.

MechanisticWorkflow cluster_A Method A: Acid-Catalyzed Dehydration cluster_B Method B: Three-Component Sulfuration Title Divergent Metal-Free Synthesis of 1,3,4-Thiadiazoles A_Start Alkyl 2-(methylthio)-2-thioxoacetate + Acyl Hydrazide B_Start 2-Methylquinoline + Arylhydrazide + Elemental Sulfur (S8) A_Cond p-TSA (cat.), H2O/EtOH Reflux A_Start->A_Cond A_Int Hydrazone Intermediate A_Cond->A_Int Product 2,5-Disubstituted-1,3,4-Thiadiazole A_Int->Product Dehydrative Cyclization B_Cond DMSO, 100 °C N2 Atmosphere B_Start->B_Cond B_Int Thioamide / Sulfurated Intermediate B_Cond->B_Int B_Int->Product Heterocyclization

Figure 1: Divergent metal-free synthetic pathways to 2,5-disubstituted-1,3,4-thiadiazoles.

Self-Validating Experimental Protocols

The following protocols are designed with built-in visual and analytical checkpoints to ensure reproducibility and process control.

Protocol A: p-TSA Catalyzed Synthesis via Thioxoacetates[1]

Reagents: Alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol), Acyl hydrazide (1.0 mmol), p-TSA (0.1 mmol, 10 mol%), Distilled Water or EtOH (5.0 mL).

  • Initiation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add the alkyl 2-(methylthio)-2-thioxoacetate and acyl hydrazide.

  • Catalysis: Add 5.0 mL of water (or ethanol) followed by p-TSA.

  • Thermal Activation: Fit the flask with a reflux condenser and heat to reflux (approx. 100 °C for water).

  • Self-Validation Checkpoint: The starting thioxoacetate possesses a distinct bright yellow/orange hue. As the reaction proceeds, monitor the flask visually. The transition from a colored suspension to a pale/colorless mixture indicates the consumption of the thioxoacetate. Orthogonally validate this via TLC (Hexane:EtOAc 8:2); look for the disappearance of the high-Rf starting material and the emergence of an intensely UV-active product spot.

  • Workup: Upon completion (typically 2–4 hours), cool the mixture to room temperature and quench with 10 mL of ice-cold water.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Protocol B: Three-Component Synthesis via Elemental Sulfur[2]

Reagents: 2-Methylquinoline (0.4 mmol, 2.0 equiv), Arylhydrazide (0.2 mmol, 1.0 equiv), S₈ powder (0.075 mmol, ~3.0 equiv of S atoms), DMSO (1.0 mL).

  • Assembly: In an oven-dried 10 mL sealed tube, combine the 2-methylquinoline, arylhydrazide, and elemental sulfur powder.

  • Solvation: Add 1.0 mL of anhydrous DMSO. Purge the tube with N₂ gas for 2 minutes to prevent unwanted aerobic oxidation side-reactions, then seal tightly.

  • Thermal Activation: Place the tube in a pre-heated oil bath at 100 °C and stir vigorously for 24 hours.

  • Self-Validation Checkpoint: Initially, the reaction mixture will be a heterogeneous suspension due to the insoluble S₈ powder. As the reaction reaches the 2-hour mark, the homolytic cleavage of sulfur and formation of polysulfides will turn the mixture into a homogeneous, dark-brown solution. If unreacted yellow powder remains after 4 hours, verify the internal temperature of the heating block.

  • Workup: Cool the tube to room temperature. Dilute the mixture with 15 mL of water to crash out the highly lipophilic thiadiazole and extract with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the organic layer extensively with water (5 × 10 mL) to completely remove the DMSO. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields based on the substitution patterns, highlighting the broad functional group tolerance of these metal-free conditions.

Synthetic MethodR¹ Substituent (Precursor 1)R² Substituent (Precursor 2)Yield (%)Reaction Time
Method A (p-TSA)[1]PhenylPhenyl83%3 h
Method A (p-TSA)[1]4-Methoxy-phenylPhenyl85%2.5 h
Method A (p-TSA)[1]4-Nitro-phenylPhenyl78%4 h
Method B (S₈ / DMSO)Quinolin-2-ylPhenyl84%24 h
Method B (S₈ / DMSO)Quinolin-2-yl4-Methyl-phenyl85%24 h
Method B (S₈ / DMSO)Quinolin-2-yl4-Chloro-phenyl76%24 h

Note: Electron-donating groups (e.g., Methoxy, Methyl) generally accelerate the nucleophilic cyclization steps, resulting in slightly higher yields and shorter reaction times compared to strongly electron-withdrawing groups (e.g., Nitro, Chloro).

References

  • Sadashiva, M. P., Santhosh, C., Singh, K. R., Sheela, K., & Swaroop, T. R. (2023). "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates." The Journal of Organic Chemistry, 88(16), 11486-11496.[Link]

  • Wang, D., Chu, C., Liu, Y., Mao, M., Liu, J., Wei, H., Yu, M., & Cai, J. (2025). "Synthesis of 1,3,4-thiadiazoles from elemental sulfur via three-component cyclization under metal-free conditions." Organic & Biomolecular Chemistry, 23, 5101-5105.[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous antimicrobial, anti-inflammatory, and antineoplastic agents[1]. Traditional synthetic routes for these heterocycles are notoriously plagued by prolonged reaction times, harsh thermodynamic requirements, and suboptimal yields. This application note outlines a validated, green-chemistry protocol utilizing microwave-assisted synthesis (MAS) to generate 2,5-disubstituted-1,3,4-thiadiazoles and their Schiff base derivatives. By leveraging dielectric heating, this methodology reduces reaction times from hours to minutes while significantly enhancing product yield and purity[2].

Mechanistic Rationale: The Microwave Advantage

The synthesis of the 1,3,4-thiadiazole core typically involves the condensation and subsequent cyclodehydration of thiosemicarbazide with carboxylic acids. Under conventional conductive heating, thermal energy transfer is slow and relies on convection currents, which often leads to unwanted side reactions and the thermal degradation of sensitive functional groups.

Microwave-assisted synthesis operates on the principle of dielectric heating. Polar molecules in the reaction mixture align with a rapidly oscillating electromagnetic field (typically 2.45 GHz). The resulting molecular friction generates intense, localized, and instantaneous heat[1].

Causality in Experimental Design:

  • Reagent Selection: Phosphorus oxychloride (POCl₃) is selected not only for its chemical efficacy as a cyclodehydrating agent but also because its highly polar nature makes it an excellent microwave receptor. It rapidly absorbs microwave energy, creating localized superheating that drives the cyclization equilibrium forward almost instantaneously[2].

  • Green Chemistry & Atom Economy: MAS allows for solvent-free or minimal-solvent conditions. This drastically reduces hazardous waste and bypasses the need for toxic haloketones typically used in conventional ring-closure reactions[3][4].

Experimental Workflow

G Start Reagent Preparation (Thiosemicarbazide + Aryl Acid) Catalyst Addition of POCl3 (Dehydrating Agent) Start->Catalyst MW Microwave Irradiation (300-500W, 3-5 mins) Catalyst->MW Workup Ice Quench & Neutralization (pH 9-10 with NaOH) MW->Workup Purification Recrystallization (DMF/EtOH) Workup->Purification Product Pure 1,3,4-Thiadiazole (80-95% Yield) Purification->Product

Workflow for the microwave-assisted synthesis of 1,3,4-thiadiazole derivatives.

Validated Protocols

Protocol A: One-Pot Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This protocol details the formation of the core thiadiazole ring system. The system is self-validating through precise pH control, which triggers the precipitation of the target compound[2].

  • Reagent Preparation: In a microwave-safe quartz or Teflon reaction vessel, combine 0.01 mol of thiosemicarbazide with 0.01 mol of the selected aromatic or alkyl carboxylic acid.

  • Catalyst Addition: Carefully add 5 mL of POCl₃. (Crucial: POCl₃ is highly reactive and corrosive; perform this step in a fume hood. Ensure the vessel is vented to prevent pressure buildup).

  • Microwave Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 300–500 W, maintaining a temperature of 90°C for 3 to 5 minutes.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase to confirm the complete consumption of starting materials.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture over 50 g of crushed ice with vigorous stirring to safely quench the excess POCl₃.

  • Neutralization (Self-Validation Step): Dropwise, add a 40% NaOH aqueous solution until the pH reaches 9–10. The alkaline environment neutralizes the generated phosphoric and hydrochloric acids. Reaching this specific pH threshold causes the free base of the 2-amino-5-aryl-1,3,4-thiadiazole to abruptly precipitate out of solution, visually confirming the success of the reaction[2].

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from a Dimethylformamide (DMF) and Ethanol (EtOH) mixture.

Protocol B: Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives

Functionalization of the 2-amino group via Schiff base formation enhances the lipophilicity and target-binding affinity of the molecule[3].

  • Condensation: Mix 0.01 mol of the synthesized 2-amino-5-aryl-1,3,4-thiadiazole with 0.01 mol of a substituted benzaldehyde in a microwave vessel.

  • Solvent/Catalyst: Add 2-3 drops of glacial acetic acid as an acid catalyst to activate the carbonyl carbon, followed by 2 mL of ethanol to facilitate initial uniform mixing.

  • Irradiation: Irradiate at 400 W for 2-4 minutes.

  • Isolation: Cool the mixture to 4°C. The Schiff base derivative will spontaneously crystallize. Filter under vacuum and recrystallize from hot ethanol to yield the final functionalized product.

Quantitative Performance: Conventional vs. Microwave Synthesis

The implementation of MAS demonstrates a stark improvement in both reaction kinetics and thermodynamic yield. The following table summarizes the comparative data for various substituted 1,3,4-thiadiazoles, highlighting the efficiency of the microwave protocol[2][5].

Compound (R-Group)Conventional Time (hrs)Conventional Yield (%)Microwave Time (mins)Microwave Yield (%)
Phenyl- 6.0653.086
4-Chlorophenyl- 7.5604.095
Methyl- 5.0582.583
4-Hydroxyphenyl- 8.0554.594

Biological Application: Target Pathway Inhibition

1,3,4-thiadiazole derivatives synthesized via this methodology have shown potent broad-spectrum anticancer activity. Specifically, they act as highly effective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors[6]. The unique "N–C–S" structural motif of the thiadiazole ring acts as an active pharmacophore that chelates metallic centers and competitively binds to the intracellular tyrosine kinase domain of VEGFR-2, thereby halting downstream angiogenic signaling and tumor proliferation[5].

G Ligand VEGF Ligand Receptor VEGFR-2 (Transmembrane) Ligand->Receptor Binds Kinase Intracellular Tyrosine Kinase Domain Receptor->Kinase Activation Thiadiazole 1,3,4-Thiadiazole Derivative (Inhibitor) Thiadiazole->Kinase Competitive Inhibition Downstream PI3K / AKT / MAPK Pathways Kinase->Downstream Phosphorylation Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Promotes

Mechanism of VEGFR-2 inhibition by 1,3,4-thiadiazole derivatives in cancer cells.

References

  • Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives ResearchGate / SAGE Public
  • Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole Asian Journal of Chemistry
  • Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors Bioorganic Chemistry / PubMed
  • Microwave Assisted Synthesis and Antibacterial Evaluation of 1, 3, 4-Thiadiazole Derivatives Research Journal of Pharmacy and Technology
  • A Convenient One-Pot and Rapid Microwave-Assisted Synthesis of Biologically Active s-Triazolo[3,4-b][1,3,4]Thiadiazine and s-Triazolo[3,4-b][1,3,4]Thiadiazole Nanoarchitectonics Journal of Nanoscience and Nanotechnology / PubMed
  • Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and yield optimization of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this and related heterocyclic scaffolds. Here, we move beyond simple protocols to dissect the underlying chemistry, troubleshoot common experimental hurdles, and provide data-driven strategies to enhance reaction outcomes.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My overall yield is consistently low (<40%). What is the most common bottleneck in the synthesis?

A: The most frequent cause of low yield is an inefficient cyclodehydration step to form the 1,3,4-thiadiazole ring. The choice of condensing agent, reaction temperature, and moisture control are critical. Harsh reagents like concentrated sulfuric acid can lead to charring and side product formation, while milder reagents may require longer reaction times or higher temperatures.

Q2: I am observing a significant impurity with a similar polarity to my product. What is it likely to be?

A: The most common major impurity is the corresponding 1,3,4-oxadiazole analog. This arises from a competitive cyclization pathway where water is eliminated instead of hydrogen sulfide from a common intermediate. The formation of this byproduct is highly dependent on the choice of cyclizing agent.[1]

Q3: Is it better to synthesize the acetic acid moiety directly or to hydrolyze a precursor like an ester or nitrile?

A: Hydrolyzing an ester or nitrile precursor in the final step is often a more reliable and higher-yielding strategy. Synthesizing the thiadiazole ring with a protected carboxyl group (as an ester) or a nitrile can prevent potential side reactions associated with the free carboxylic acid under the strong acidic/dehydrating conditions required for ring formation. Alkaline hydrolysis (saponification) of the resulting ester is typically a clean and high-yielding reaction.[2][3]

Q4: What is the best method to purify the final 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid product?

A: The final product is typically a solid that can be purified effectively by recrystallization.[4][5] After acidic workup of the hydrolysis step, the crude product is precipitated, filtered, and washed. Common recrystallization solvents include ethanol/water or DMF/water mixtures.[6] Purity should be confirmed by HPLC and NMR.

Synthesis Pathway Overview

The synthesis of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid can be approached via several routes. A robust and common strategy involves a three-stage process, which is often easier to optimize and control.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Heterocyclization cluster_2 Stage 3: Hydrolysis A Methoxyacetyl Chloride + Thiosemicarbazide B 1-(Methoxyacetyl)thiosemicarbazide A->B Acylation C Ethyl 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate B->C Cyclodehydration (e.g., H₂SO₄, PPA) D 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid C->D Saponification (e.g., NaOH, H₃O⁺ workup)

Caption: General three-stage synthetic workflow.

Troubleshooting and Optimization Guide

This section provides in-depth solutions to specific problems you may encounter.

Problem 1: Low Yield During Ring Formation (Stage 2)

Question: I am attempting the cyclization of 1-(methoxyacetyl)thiosemicarbazide (or a similar precursor) and obtaining a low yield of the desired thiadiazole ester. What factors should I investigate?

Answer: This is a critical step where yield is often lost. The issue typically lies with the choice of cyclizing agent, temperature control, or reagent purity.

Causality Analysis: The reaction is a dehydration (or cyclodehydration) that requires an acid catalyst to promote the removal of a water molecule and facilitate ring closure. The efficiency and selectivity of this process are highly dependent on the acid's strength and properties.

Solutions & Optimization Strategies:

  • Re-evaluate Your Cyclizing Agent: Strong protic acids are effective but can be aggressive. Consider alternatives known for cleaner reactions.[1][7]

    Cyclizing AgentTypical ConditionsAdvantagesDisadvantages & Mitigation
    Conc. H₂SO₄ 0 °C to RT, 2-4 hInexpensive, readily availableCan cause charring/decomposition. Mitigation: Maintain strict temperature control (ice bath) and monitor reaction progress closely to avoid over-exposure.
    Polyphosphoric Acid (PPA) 80-120 °C, 1-3 hGood dehydrating agent, often gives cleaner reactions than H₂SO₄.[8]High viscosity can make stirring and workup difficult. Mitigation: Use a mechanical stirrer and quench the reaction by pouring it carefully onto crushed ice.
    Phosphorus Oxychloride (POCl₃) Reflux, 2-5 hEffective for many substrates.[9]Highly corrosive and moisture-sensitive; workup can be vigorous. Mitigation: Perform in a well-ventilated fume hood with a drying tube and add to quench water/ice very slowly.
    Phosphorus Pentachloride (PCl₅) Solid-phase, RTMild conditions, short reaction times, high reported yields (>91%).[6]Moisture-sensitive solid. Mitigation: Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere if possible.
  • Ensure Anhydrous Conditions: Any water present in the reaction mixture will inhibit the dehydration process. Ensure your starting materials are dry and use anhydrous solvents if the protocol calls for them.

  • Temperature and Time: Over-heating or extending the reaction time unnecessarily can lead to product decomposition.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

Problem 2: Formation of 1,3,4-Oxadiazole Impurity

Question: My final product is contaminated with the 1,3,4-oxadiazole analog, which is difficult to separate. How can I prevent its formation?

Answer: The formation of the oxadiazole ring is a competing pathway. Selectivity is achieved by choosing reaction conditions that favor the loss of H₂S from the thiosemicarbazide intermediate over the loss of H₂O.

Mechanistic Insight: The acylthiosemicarbazide intermediate can cyclize via attack from either the sulfur or the oxygen atom. Conditions that favor thionation or involve sulfur-specific reagents will increase the yield of the desired thiadiazole.

G A 1-(Methoxyacetyl)thiosemicarbazide B Desired Pathway (Dehydration) A->B H₂SO₄, PPA (Favors -H₂O) C Side Reaction (Desulfurization/Dehydration) A->C Harsh Oxidizing Conditions D 2-amino-5-methoxy- 1,3,4-thiadiazole B->D E 2-amino-5-methoxy- 1,3,4-oxadiazole C->E

Caption: Competing pathways for thiadiazole and oxadiazole formation.

Solutions:

  • Choice of Reagent: This is the most critical factor. Acid-catalyzed dehydration with agents like PPA or H₂SO₄ generally favors thiadiazole formation from thiosemicarbazides.[7][8]

  • Avoid Oxidative Conditions: Strong oxidizing agents can promote desulfurization, leading to the oxadiazole. Ensure your reagents are free from oxidizing impurities.

Problem 3: Incomplete or Slow Hydrolysis (Stage 3)

Question: I am trying to hydrolyze my ethyl 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate, but the reaction is slow or does not go to completion.

Answer: Ester hydrolysis, or saponification, is generally robust but can be hindered by solubility issues or insufficient hydrolytic agent.

Solutions:

  • Increase Solubility: The ester may not be fully soluble in a purely aqueous base.

    • Co-solvent: Add a water-miscible organic solvent like ethanol or THF to the reaction mixture to create a homogeneous solution.[10]

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) will increase both the reaction rate and solubility.[11]

  • Ensure Sufficient Base: The hydrolysis consumes one equivalent of base (e.g., NaOH or KOH) to produce the carboxylate salt. Use a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[3]

  • Reaction Monitoring: Track the disappearance of the starting ester spot on a TLC plate. The product, being a salt in the basic medium, will have a very different Rf value (often staying at the baseline). The reaction is typically complete within 2-4 hours with gentle heating.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

This protocol uses a two-step, one-pot procedure starting from commercially available materials.

Step A: Synthesis of Potassium 2-methoxy-hydrazine-1-carbodithioate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (5.6 g, 0.1 mol) in absolute ethanol (80 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add methoxyhydrazine (5.0 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, add carbon disulfide (7.6 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature remains low.

  • Allow the mixture to stir at room temperature for 4 hours. The product, a pale-yellow precipitate, will form.

Step B: Cyclization and Alkylation

  • To the slurry from Step A, add ethyl chloroacetate (12.2 g, 0.1 mol).

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system).

  • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • A solid precipitate or oil will form. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude ester, which can be purified by column chromatography or recrystallization from ethanol.

Protocol 2: Hydrolysis to 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid
  • Dissolve the crude ethyl ester from Protocol 1 (e.g., 0.05 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (2.4 g, 0.06 mol) in water (50 mL).

  • Heat the mixture to 50 °C and stir for 3 hours. Monitor by TLC until the starting ester is completely consumed.[2]

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by slowly adding 2M hydrochloric acid. A white precipitate will form.

  • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the solid in a vacuum oven at 50 °C. The product can be further purified by recrystallization from an ethanol/water mixture.[4]

References

  • J. Org. Chem. 2023, 88, 16, 11123–11132. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. [Link]

  • Pak. J. Pharm. Sci., Vol.26, No.2, March 2013, pp.345-352. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. [Link]

  • ResearchGate. (2024). Synthesis of 1,3,4-Thiadiazoles: Review. [Link]

  • Arabian Journal of Chemistry. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. [Link]

  • Frontiers of Chemical Engineering in China. (2008). Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester. [Link]

  • RSC Advances. (2022). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. [Link]

  • RSC Advances. (2021). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. [Link]

  • Google Patents. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. CN103936691A.
  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]

  • ResearchGate. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. [Link]

  • PMC. (2017). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. [Link]

  • Chemguide. Hydrolysis of esters. [Link]

  • PMC. (2025). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. [Link]

  • Google Patents. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. US2799683A.
  • PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]

  • ResearchGate. (2025). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]

  • ResearchGate. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. [Link]

  • LibreTexts Chemistry. (2020). Hydrolysis of Esters. [Link]

  • Google Patents. (2014). Hydrolysis of an ester compound. WO2014166421A1.
  • Redalyc. (2019). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Der Pharma Chemica. (2026). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. [Link]

Sources

Purification challenges for 1,3,4-thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who find that synthesizing 1,3,4-thiadiazole derivatives is straightforward, but purifying them is a bottleneck.

The 1,3,4-thiadiazole scaffold is highly valued in medicinal chemistry for its diverse biological activities, including antimicrobial and anticancer properties[1]. However, its unique electronic structure—featuring two electron-withdrawing nitrogen atoms and a sulfur atom—creates severe purification challenges. This guide is designed to troubleshoot these issues by explaining the chemical causality behind them and providing self-validating protocols to ensure your workflows are robust and reproducible.

Section 1: The Root Causes of Chromatographic Failure

Q1: Why do my 1,3,4-thiadiazole derivatives streak severely on normal-phase silica gel and elute as broad, asymmetrical peaks in HPLC?

The Science (Causality): If your 1,3,4-thiadiazole is substituted with a thiol (-SH) or amine (-NH2) group at the 2- or 5-position, it exists in a dynamic equilibrium between two tautomeric forms: the thiol/amine form and the thione/imine form[2].

Because silica gel is highly polar and acidic, it interacts differently with the hydrogen-bond donor (thiol/amine) and the hydrogen-bond acceptor (thione/imine). As the molecule travels down the column, it continuously interconverts between these two states. This continuous partitioning means the molecule never establishes a single retention factor ( Rf​ ), resulting in severe streaking and peak broadening[2].

Tautomerism A 1,3,4-Thiadiazole Core B Thiol / Amine Form (H-Bond Donor) A->B C Thione / Imine Form (H-Bond Acceptor) A->C D Dynamic Equilibrium on Silica Gel B->D Silica Interaction C->D Silica Interaction E Chromatographic Streaking D->E Continuous Partitioning

Mechanism of chromatographic peak broadening due to tautomeric equilibrium.

Quantitative Data Summary: To successfully purify these compounds, you must understand how the physicochemical properties shift between tautomers.

PropertyThiol/Amine TautomerThione/Imine TautomerImpact on Purification StrategyUV Absorption< 300 nm ( π π transition)300-400 nm (n- π transition)Requires multi-wavelength UV monitoring during HPLC to capture both forms[2].PolarityModerateHighNormal-phase LC will selectively trap the thione form.H-BondingStrong Donor (N-H, S-H)Strong Acceptor (C=S, C=N)Causes severe tailing on unbonded silica gel.Solvent PreferenceNon-polar / Low polarizabilityPolar / High polarizabilitySolvent selection dictates the dominant species during recrystallization[3].

Section 2: Overcoming Solubility Hurdles

Q2: My product is highly crystalline but completely insoluble in common chromatography solvents (DCM, EtOAc, Hexanes). How can I purify it without preparative HPLC?

The Science (Causality): 1,3,4-Thiadiazoles often form highly ordered, tightly packed crystal lattices due to strong intermolecular hydrogen bonding and π

π stacking. While this makes them insoluble in standard organic solvents, it makes them excellent candidates for solvent/antisolvent recrystallization[3].
Protocol 1: Self-Validating Aqueous Ethanol Recrystallization

This method leverages the temperature-dependent solubility of the thiadiazole core in protic solvents.

  • Dissolution: Suspend the crude product in a minimal volume of boiling ethanol.

  • Solubilization (Troubleshooting step): If the compound remains insoluble after 15 minutes of reflux, add dimethylformamide (DMF) dropwise until complete dissolution is achieved. Caution: Keep DMF to an absolute minimum (<10% v/v) as it is difficult to remove and hinders crystallization.

  • Antisolvent Addition: Slowly add hot distilled water (antisolvent) dropwise to the boiling solution until a slight, persistent turbidity is observed.

  • Annealing (Causality): Remove from heat and allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours. Rapid cooling traps impurities (like unreacted thiosemicarbazides) within the crystal lattice; slow cooling ensures thermodynamic exclusion of impurities.

  • Validation: Filter the crystals. Before discarding the mother liquor, run a TLC (using a highly polar system like 10% MeOH in DCM). If a significant product spot remains, concentrate the mother liquor by 50% under vacuum and repeat the cooling cycle to harvest a second crop[3].

Section 3: Advanced Chromatographic Strategies

Q3: When recrystallization fails due to co-crystallizing impurities, how do I force these compounds through a column?

The Science (Causality): You must abandon normal-phase silica and switch to Reverse-Phase HPLC (RP-HPLC). To stop the tautomeric interconversion that causes peak broadening, you must "lock" the molecule into a single state by controlling the pH of the mobile phase.

Protocol 2: Buffered RP-HPLC Optimization
  • Column Selection: Use a fully end-capped C18 column. Uncapped silanol groups will interact with the basic nitrogens of the thiadiazole, causing tailing.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water buffered with 0.1% Formic Acid (pH ~2.7) OR 10 mM Ammonium Acetate (pH ~6.8). Causality: Acidic pH protonates the ring nitrogens, locking the tautomeric equilibrium and preventing dynamic partitioning.

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 95% B over 20-30 minutes to ensure adequate resolution from polar starting materials.

  • Validation: Calculate the Peak Symmetry Factor ( As​ ) of your product peak. A self-validating method should yield an As​ between 0.9 and 1.2. If As​>1.5 , the tautomerism is not fully suppressed; adjust the buffer concentration or switch to a different pH modifier.

Workflow Start Crude 1,3,4-Thiadiazole SolCheck Soluble in DCM/EtOAc? Start->SolCheck NormalPhase Normal Phase LC (Expect Tailing) SolCheck->NormalPhase Yes PolarCryst Highly Polar or Crystalline? SolCheck->PolarCryst No RPHPLC Reverse-Phase HPLC (Buffered Mobile Phase) NormalPhase->RPHPLC If Streaking Occurs AcidBase Acid-Base Extraction (pH Control) PolarCryst->AcidBase Amphoteric Recryst Recrystallization (EtOH/H2O) PolarCryst->Recryst Poorly Soluble AcidBase->Recryst Isolate Product

Decision tree for selecting the optimal purification strategy for 1,3,4-thiadiazoles.

Section 4: Frequently Asked Questions (FAQs)

Q4: How do I remove residual metal catalysts (e.g., Fe³⁺ or Zn²⁺) that seem to stick to my product? A: 1,3,4-Thiadiazoles act as strong bidentate ligands, readily coordinating with transition metals via their nitrogen and sulfur atoms[4]. To break this coordination complex during purification, introduce a competitive chelator. Washing your organic extracts with an aqueous solution of 0.1 M EDTA (pH 8) will strip the metal ions from the thiadiazole core, allowing the metal-EDTA complex to wash away in the aqueous layer.

Q5: Why does my isolated yield drop significantly during aqueous workup? A: The keto/enol (or thione/thiol) equilibrium is highly sensitive to solvent polarizability[5]. In highly polar aqueous environments, the amphoteric nature of the thiadiazole ring can cause it to partition heavily into the aqueous layer, or even form micelles. Solution: Always "salt out" your aqueous layer by saturating it with NaCl before extraction, and use a slightly more polar extraction solvent like EtOAc/THF (8:2) rather than pure DCM.

References
  • Source: Sociedade Brasileira de Química (SBQ)
  • Understanding Thiol-Thione Tautomerism in Thiadiazoles: A Technical Guide for Researchers Source: Benchchem URL
  • Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation Source: NIH / PubMed Central URL
  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II)
  • Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group Source: ACS Publications URL

Sources

Technical Support Center: Resolving "Oiling Out" During Recrystallization of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving common issues in the recrystallization of thiadiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the phenomenon of "oiling out" during their purification processes. Here, we provide in-depth troubleshooting strategies and frequently asked questions to help you achieve high-purity crystalline products.

Understanding "Oiling Out"

"Oiling out" is a phenomenon in which a compound separates from a solution as a liquid ("oil") rather than as solid crystals during recrystallization.[1] This oil is a solute-rich liquid phase that is immiscible with the solvent. This can be a significant hurdle in achieving the desired purity and yield of your thiadiazole derivatives.

FAQs: The Basics of Oiling Out

Q1: What exactly is "oiling out" in the context of recrystallization?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), occurs when a dissolved compound, upon cooling or addition of an anti-solvent, separates from the solution as a liquid phase instead of a solid crystalline phase.[2] This "oil" is a concentrated solution of your compound that is immiscible with the bulk solvent.[1] For thiadiazole derivatives, this means that instead of obtaining pure crystals, you get a liquid or gummy substance, which can make purification difficult.

Q2: What are the primary causes of oiling out?

A2: Oiling out is primarily driven by high supersaturation, where the concentration of the solute in the solution exceeds its solubility to a point that kinetically favors the formation of a liquid over an ordered crystal lattice.[3] Several factors can contribute to this:

  • Rapid Cooling: Cooling the solution too quickly can generate a high level of supersaturation, not allowing enough time for the molecules to arrange themselves into a crystal lattice.[3][4]

  • Inappropriate Solvent Choice: A solvent in which your thiadiazole derivative is either excessively soluble or poorly soluble can lead to oiling out.[5] The ideal solvent should show a significant difference in solubility at high and low temperatures.[6]

  • High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching the critical supersaturation level for oiling out to occur.[3]

  • Presence of Impurities: Impurities can interfere with the crystallization process and promote the formation of an oil.[5][7] They can lower the melting point of the compound, making it more prone to oiling out.[7]

  • Low Melting Point of the Compound: If the melting point of your thiadiazole derivative is lower than the boiling point of the recrystallization solvent, it may melt in the hot solution and separate as an oil upon cooling.[7][8]

Q3: How does oiling out negatively impact the purification of my thiadiazole derivatives?

A3: Oiling out can have several detrimental effects on your purification process:

  • Reduced Purity: The oily phase can act as a solvent for impurities, which can become trapped when the oil eventually solidifies, leading to a less pure final product.[1][5]

  • Amorphous Product Formation: The oil may solidify into a non-crystalline, amorphous solid, which can be difficult to handle and may have different physical properties than the desired crystalline form.[1]

  • Difficult Isolation and Handling: Oily or gummy products are challenging to filter and dry, often leading to lower yields and handling difficulties.[9]

Troubleshooting Guide: A Systematic Approach to Resolving Oiling Out

When faced with an oiling out event, a systematic approach to troubleshooting is crucial. The following sections provide step-by-step guidance to diagnose and resolve the issue.

Step 1: Control the Rate of Supersaturation

High supersaturation is a primary driver of oiling out.[3] By controlling how quickly the solution becomes supersaturated, you can favor crystal growth over oil formation.

Experimental Protocol: Reducing the Cooling Rate

  • Dissolve your thiadiazole derivative in the minimum amount of the chosen hot solvent until the solution is clear.

  • Instead of allowing the flask to cool rapidly at room temperature or in an ice bath, use a controlled cooling method. Place the flask in a heated water bath that is allowed to cool slowly to room temperature.

  • Monitor the solution for the first signs of crystal formation (nucleation).

  • Once nucleation is observed, maintain a slow cooling rate to encourage the growth of larger, purer crystals.[10]

Step 2: Optimize the Solvent System

The choice of solvent is critical in preventing oiling out.[3] Thiadiazole derivatives, being heterocyclic compounds, can exhibit a range of polarities.[11][12] A systematic solvent screening is often the most effective way to identify the ideal solvent or solvent mixture.

Experimental Protocol: Solvent Screening

  • In small vials, dissolve a small, known amount of your crude thiadiazole derivative in various solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane).[6]

  • Heat the vials to dissolve the compound completely.

  • Allow the vials to cool slowly and observe whether crystals or an oil forms.

  • If a single solvent does not provide the desired outcome, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.[5] Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

Solvent PolarityExamplesSuitability for Thiadiazole Derivatives
High Water, Methanol, EthanolMay be too strong of a solvent, leading to high solubility even at low temperatures. Often used in mixed solvent systems.[13]
Medium Acetone, Ethyl Acetate, DichloromethaneOften a good starting point for many organic compounds.[14]
Low Toluene, Hexane, HeptaneMay be suitable for less polar thiadiazole derivatives. Often used as the "poor" solvent in a mixed pair.[13]
Step 3: Implement Seeding to Induce Crystallization

Seeding is a powerful technique to bypass the initial energy barrier for nucleation and promote controlled crystal growth, thereby preventing oiling out.[3][15]

Experimental Protocol: Seeding

  • Prepare a saturated solution of your thiadiazole derivative at an elevated temperature.

  • Cool the solution slowly to a temperature where it is supersaturated but has not yet started to precipitate or oil out (the metastable zone).[3]

  • Add a small amount (typically 1-5% by weight) of pure seed crystals of your compound to the solution.[3]

  • Continue to cool the solution slowly to the final crystallization temperature, allowing the seed crystals to act as templates for further crystal growth.

Step 4: If Oiling Out Persists - The Trituration Technique

If you have an oil that refuses to crystallize, trituration can be an effective method to induce solidification.[5][16]

Experimental Protocol: Trituration of an Oil

  • Decant the supernatant solvent from the oil.

  • Add a small amount of a solvent in which the compound is poorly soluble (e.g., hexane or diethyl ether).

  • Using a glass rod, vigorously scratch and stir the oil in the presence of this new solvent.[16] The mechanical agitation and the change in the immediate solvent environment can often induce crystallization.

  • Once the solid has formed, it can be filtered and washed with the trituration solvent. The resulting solid may require a subsequent full recrystallization for higher purity.

Decision-Making Workflow for Troubleshooting Oiling Out

Caption: A decision-making workflow for troubleshooting oiling out.

The Interplay of Experimental Parameters and Crystallization Outcome

G cluster_conditions Experimental Conditions cluster_outcomes Crystallization Outcome CoolingRate Cooling Rate Supersaturation Level of Supersaturation CoolingRate->Supersaturation SolventChoice Solvent Choice SolventChoice->Supersaturation Concentration Concentration Concentration->Supersaturation Impurities Impurities Impurities->Supersaturation OilingOut Oiling Out Supersaturation->OilingOut High Crystallization Successful Crystallization Supersaturation->Crystallization Controlled

Caption: Relationship between experimental conditions and crystallization outcome.

By carefully controlling the experimental parameters that influence supersaturation, researchers can steer the crystallization process away from the undesirable outcome of oiling out and towards the formation of pure, crystalline thiadiazole derivatives.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • BenchChem. (2025).
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • BenchChem. (2025, December).
  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. Retrieved from [Link]

  • (n.d.). 4. Crystallization. Retrieved from [Link]

  • ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. Retrieved from [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? r/chemistry. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • (n.d.). recrystallization.pdf. Retrieved from [Link]

  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of thiadiazole compounds1 -10.. Retrieved from [Link]

  • PMC. (n.d.). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • AIP Publishing. (2023, September 21). Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks. Physics of Fluids. Retrieved from [Link]

  • (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • BenchChem. (n.d.). physical and chemical properties of 1,2,5-thiadiazole-3-carboxylic acid.
  • ACS Publications. (2013, August 19). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. The Journal of Physical Chemistry B. Retrieved from [Link]

  • YouTube. (2020, August 23). The (almost) Forgotten Art of Crystallization in Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2014, September 24). Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. Retrieved from [Link]

  • Wikipedia. (n.d.). Trituration. Retrieved from [Link]

  • (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • EBSCO. (2024).
  • (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Request PDF. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • Reddit. (2021, November 22). Trituration. r/Chempros. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
  • pharmedicopublishers.com. (2025, March 25). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential.
  • ResearchGate. (2022, August 15). What does "trituration" mean in this text ? What should I do to induce crystallization?. Retrieved from [Link]

  • Chemjobber. (2012, March 14). Process Wednesday: Oiling out. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals and analytical scientists. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for handling Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate in aqueous solutions.

Because this compound features an electron-deficient 1,3,4-thiadiazole ring, a vulnerable methoxy substituent, and an acetate moiety prone to decarboxylation, standard stability testing requires precise environmental control and rigorous analytical methodologies.

System-Validated Forced Degradation Workflow

To accurately map the degradation profile of this compound, we employ a self-validating forced degradation workflow. This ensures that every observed degradation peak is causally linked to a specific environmental stressor, preventing false positives from analytical artifacts.

StabilityWorkflow API Lithium 2-(5-methoxy-1,3,4- thiadiazol-2-yl)acetate (Aqueous Stock) AcidBase Hydrolytic Stress (0.1N HCl / 0.1N NaOH) API->AcidBase Thermal Thermal Stress (60°C / 80°C) API->Thermal Oxidative Oxidative Stress (3% H2O2) API->Oxidative Photo Photolytic Stress (UV/Vis Light) API->Photo Neutralize Neutralization & Sample Prep AcidBase->Neutralize Thermal->Neutralize Oxidative->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis (Quantification & Mass Balance) Neutralize->HPLC

Fig 1: ICH-compliant forced degradation workflow for thiadiazole derivatives in solution.

Step-by-Step Methodology: Solution Stability Protocol

This protocol is designed in accordance with the 1[1].

Step 1: Stock Solution Preparation

  • Action: Dissolve the compound in HPLC-grade water to a concentration of 1.0 mg/mL.

  • Causality: The lithium salt form is highly soluble in water. Avoid using protic organic solvents (like methanol) as primary diluents during stress testing, as they can participate in transesterification or nucleophilic attack on the thiadiazole ring.

Step 2: Hydrolytic Stress (Acid/Base)

  • Action: Aliquot 1 mL of stock. Add 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Incubate at 40°C for 24 hours.

  • Self-Validation: Simultaneously incubate a neutral control (1 mL stock + 1 mL water) at 40°C. This isolates pH as the sole variable, ruling out purely thermal degradation.

  • Causality: The 1,3,4-thiadiazole ring is electron-deficient. Under strong basic conditions, the 5-methoxy group is highly susceptible to nucleophilic aromatic substitution by hydroxide ions.

Step 3: Thermal Stress

  • Action: Incubate the aqueous stock in sealed amber vials at 60°C and 80°C. Pull aliquots at 2, 4, 8, and 24 hours.

  • Causality: Elevated temperatures accelerate decarboxylation of the acetate moiety. Amber vials are used to isolate thermal energy from photolytic energy.

Step 4: Neutralization and HPLC-UV/MS Analysis

  • Action: Neutralize acid/base samples with equimolar amounts of base/acid before injection. Run samples on a reversed-phase C18 column using a Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Causality: Injecting highly acidic or basic samples alters the localized pH of the mobile phase, causing severe retention time shifts and degrading the silica backbone of the HPLC column.

  • Self-Validation (Mass Balance): Calculate the total peak area of the stressed sample. If the sum of the parent and degradant peak areas is >10% lower than the unstressed control, suspect the formation of volatile degradants (e.g., CO₂ from decarboxylation) or insoluble precipitates.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate out of solution when I adjust the buffer to pH 3.0? A: This is a classic solubility issue driven by the molecule's pKa. While the lithium salt of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate is highly water-soluble, dropping the pH below the pKa of the acetate group (typically ~3.5–4.5) protonates the molecule. This forms the free 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetic acid. Free heteroaryl acetic acids have significantly lower aqueous solubility than their alkali metal salts, leading to rapid precipitation. Resolution: Formulate solutions in buffers with a pH of 5.5 to 7.5 to ensure complete ionization. 2[2].

Q2: During thermal stress testing at 60°C, the primary peak disappears, and a new, highly hydrophobic peak appears. What is the mechanism? A: You are observing thermally induced decarboxylation . Heteroaryl acetates are notoriously unstable under heat. The nitrogen atoms in the 1,3,4-thiadiazole ring act as an electron sink, stabilizing the intermediate carbanion formed when the acetate carboxyl group leaves as CO₂ gas. This reaction yields 2-methyl-5-methoxy-1,3,4-thiadiazole. Because this degradant lacks the polar carboxylate group, it interacts more strongly with the C18 stationary phase, eluting later (more hydrophobic) on your chromatogram. Resolution: Keep stock solutions refrigerated at 2–8°C and strictly avoid prolonged heating during sample preparation or sterilization.

Q3: My HPLC chromatogram shows peak splitting and a shift to an earlier retention time after the solution was exposed to 0.1 N NaOH. Is the ring opening? A: Ring opening is unlikely under moderate base exposure. Instead, you are seeing hydrolysis of the methoxy group . The electron-withdrawing nature of the thiadiazole ring makes the 5-position highly electrophilic. Hydroxide ions readily attack this position, displacing the methoxide leaving group to form a thiadiazolone (or its 5-hydroxy tautomer). Because the resulting hydroxyl/ketone group is more polar than the original methoxy group, the degradant elutes earlier on a reversed-phase column.

Quantitative Degradation Matrix

Use the following table to benchmark your stability results against expected kinetic behaviors. If your mass balance fails under these conditions, re-evaluate your sample preparation for precipitation or volatility losses.

Stress ConditionReagent/EnvironmentPrimary Degradation MechanismExpected HPLC ShiftKinetic Risk Level
Acidic (pH < 3.5) 0.1 N HClProtonation & PrecipitationN/A (Total loss of signal)High
Basic (pH > 10) 0.1 N NaOHNucleophilic Methoxy HydrolysisShift to lower RT (More polar)Moderate
Thermal (>60°C) HeatDecarboxylation (Loss of CO₂)Shift to higher RT (Non-polar)High
Oxidative 3% H₂O₂N-Oxidation / S-OxidationMultiple new adjacent peaksLow to Moderate
Photolytic UV/Vis LightRadical-mediated cleavageMinor baseline disturbancesLow

References

  • Stability of 2-Amino-1,3,4-Thiadiazole Derivatives in Aqueous Solutions Source: Benchchem Technical Support URL
  • Q1A(R2)

Sources

Thiadiazole Synthesis Rate Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to enhancing the reaction rate of thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is to empower you with the technical knowledge to overcome common hurdles in thiadiazole synthesis, leading to improved yields and accelerated reaction times.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues you may encounter during your experiments, offering causative explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired 1,3,4-Thiadiazole

Question: I am attempting to synthesize a 2-amino-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide, but I am getting a very low yield or no product at all. What are the possible causes and how can I improve the yield?

Answer: Low or no yield in this common synthetic route can stem from several factors, primarily revolving around the crucial cyclodehydration step.[1] Here’s a breakdown of potential causes and their solutions:

  • Inefficient Cyclizing/Dehydrating Agent: The choice of acid catalyst is critical.[1] Weak acids may not be potent enough to drive the reaction to completion.

    • Solution: Employ stronger dehydrating agents. While concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are effective, phosphorus oxychloride (POCl₃) is a very common and potent choice.[2][3][4] Polyphosphate ester (PPE) offers a milder alternative that can also be effective.[5][6]

  • Poor Solubility of Starting Materials: If the carboxylic acid or thiosemicarbazide has limited solubility in the reaction solvent, the reaction rate will be significantly hampered.[1]

    • Solution: Select a solvent that can dissolve both reactants. Aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[7] In some cases, using a co-solvent or slightly heating the mixture to achieve dissolution before adding the cyclizing agent can be beneficial.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the decomposition of starting materials or the desired product.[1]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1][3] If the reaction stalls, a moderate increase in temperature may be necessary. However, avoid excessive heat. For temperature-sensitive substrates, consider milder reagents like PPE which can be used at temperatures below 85 °C.[5]

  • Incomplete Reaction: The reaction may have stalled before completion, leaving unreacted starting materials.[1]

    • Solution: Ensure efficient stirring to maximize contact between reactants.[1] If TLC indicates the presence of starting materials after a reasonable time, a small, additional portion of the dehydrating agent can be added.[1]

Problem 2: Significant Formation of Side Products

Question: My reaction is producing the desired 1,3,4-thiadiazole, but it is contaminated with significant amounts of impurities. How can I identify and minimize these side products?

Answer: The formation of impurities is a common challenge. The primary culprits are often alternative cyclization pathways leading to oxadiazoles or triazoles.

  • Formation of 1,3,4-Oxadiazoles: This is one of the most common impurities, arising from the elimination of H₂S instead of H₂O from a key intermediate.[1]

    • Mitigation: The choice of cyclizing agent can influence selectivity. For instance, some reagents might favor the formation of the oxadiazole.[1] Careful selection of the dehydrating agent is crucial for directing the reaction towards the desired thiadiazole.

  • Formation of 1,2,4-Triazoles: The reaction pathway is highly dependent on the pH of the medium.[3]

    • Mitigation:

      • Acidic Media (e.g., H₂SO₄, PPA): Favors the cyclization of the acylthiosemicarbazide intermediate to the desired 1,3,4-thiadiazole.[3][8]

      • Alkaline Media: Promotes the formation of a 1,2,4-triazole-3-thiol derivative.[3][8]

    • Troubleshooting Step: Always ensure your reaction medium is acidic to favor thiadiazole formation.[3]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the enhancement of thiadiazole synthesis reaction rates.

Q1: What are the most effective methods to accelerate the synthesis of thiadiazoles?

A1: Beyond optimizing catalysts and solvents, modern energy sources can dramatically reduce reaction times.

  • Microwave-Assisted Synthesis: This technique can reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[9][10][11][12]

  • Ultrasound-Assisted Synthesis: Sonication provides an energy-efficient method to promote reactions, often resulting in shorter reaction times, higher yields, and milder reaction conditions.[13][14][15][16][17]

Q2: How can I monitor the progress of my thiadiazole synthesis reaction?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[1][3] It allows you to visualize the consumption of starting materials and the formation of the product in near real-time, helping you to determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.[1]

Q3: Are there "greener" or more environmentally friendly approaches to thiadiazole synthesis?

A3: Yes, green chemistry principles are increasingly being applied to thiadiazole synthesis.

  • Water-Mediated Cyclization: Using water as a solvent, where feasible, is a more environmentally benign approach, though it may require longer reaction times.[7]

  • Bio-catalysts: The use of biocatalysts, such as chitosan-based catalysts, offers a sustainable alternative to traditional chemical catalysts.[13][14]

  • One-Pot Syntheses: Designing synthetic routes that combine multiple steps into a single pot reduces solvent waste and purification steps.[5][6]

Q4: Can the choice of starting materials influence the reaction rate?

A4: Absolutely. The electronic nature of the substituents on your carboxylic acid can play a role. Electron-withdrawing groups can sometimes facilitate the initial nucleophilic attack, while bulky groups may introduce steric hindrance, slowing the reaction.

Data & Protocols

Table 1: Comparison of Conventional vs. Modern Synthetic Methods
MethodTypical Reaction TimeTypical YieldKey Advantages
Conventional Heating Several hoursModerate to GoodWell-established, requires standard laboratory equipment.
Microwave Irradiation 3-30 minutesGood to ExcellentRapid, often higher yields, reduced side products.[10][11]
Ultrasound Irradiation 30-60 minutesGood to ExcellentEnergy efficient, milder conditions, improved purity.[14][15][16]
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles

This protocol is a generalized representation and may require optimization for specific substrates.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the substituted aromatic carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol).

  • Catalyst Addition: Carefully add phosphorus oxychloride (POCl₃, ~3 mL) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature (e.g., 120 °C) for 5-15 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction vessel in an ice bath. Slowly add crushed ice to quench the reaction.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., ammonia solution) to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizing the Process

Diagram 1: General Workflow for Thiadiazole Synthesis Troubleshooting

G start Low/No Yield or Impurities Detected check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_impurities Characterize Side Products (e.g., via MS, NMR) start->analyze_impurities optimize_catalyst Optimize Dehydrating Agent/Catalyst check_reagents->optimize_catalyst optimize_solvent Test Alternative Solvents for Better Solubility check_conditions->optimize_solvent modify_temp_time Adjust Temperature and Reaction Time check_conditions->modify_temp_time analyze_impurities->optimize_catalyst purification Optimize Purification Method (e.g., Column Chromatography) analyze_impurities->purification success Improved Yield and Purity optimize_catalyst->success optimize_solvent->success modify_temp_time->success purification->success

Caption: A logical workflow for troubleshooting common issues in thiadiazole synthesis.

Diagram 2: pH-Dependent Cyclization Pathways

G intermediate Acylthiosemicarbazide Intermediate acidic Acidic Medium (e.g., H₂SO₄, POCl₃) intermediate->acidic Favors alkaline Alkaline Medium intermediate->alkaline Favors thiadiazole 1,3,4-Thiadiazole (Desired Product) acidic->thiadiazole triazole 1,2,4-Triazole (Side Product) alkaline->triazole

Caption: The influence of pH on the cyclization of the acylthiosemicarbazide intermediate.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review - SBQ. Available from: [Link]

  • Kumar A, et al. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. 2012;4(1):374-384.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC. Available from: [Link]

  • Product Class 12: 1,3,4-Thiadiazoles. Science of Synthesis. 2003;13:631-728.
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis | ACS Omega. Available from: [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. Available from: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. Available from: [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. Available from: [Link]

  • A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. - ResearchGate. Available from: [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC. Available from: [Link]

  • 174 Thiadiazoles and Their Properties - ISRES. Available from: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available from: [Link]

  • (PDF) Synthesis of 1,3,4-Thiadiazoles: Review - ResearchGate. Available from: [Link]

  • Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC. Available from: [Link]

  • (PDF) Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. Available from: [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate. Available from: [Link]

  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Publishing. Available from: [Link]

  • Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols | Journal of Medical Research and Innovation. Available from: [Link]

  • Synthesis of 1,2,3-thiadiazoles - Organic Chemistry Portal. Available from: [Link]

  • Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines - Taylor & Francis. Available from: [Link]

  • Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines - ResearchGate. Available from: [Link]

  • Green Efficient Synthesis of[1][2][5]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies | ACS Omega. Available from: [Link]

  • Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science Publishers. Available from: [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available from: [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Available from: [Link]

  • Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed. Available from: [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available from: [Link]

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities | ACS Omega. Available from: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Available from: [Link]

  • a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential - pharmedicopublishers.com. Available from: [Link]

  • Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review: Future Medicinal Chemistry - Taylor & Francis. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 5-Methoxy-1,3,4-Thiadiazole Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties, including its aromaticity and ability to act as a hydrogen bond acceptor and a two-electron donor system, make it a privileged structure in drug design.[1][2] The mesoionic character of the 1,3,4-thiadiazole ring facilitates its passage across cellular membranes, allowing for robust interaction with biological targets, which can translate to high selectivity and reduced toxicity.[3] This guide provides a comparative analysis of the bioactivity of positional isomers of 5-methoxy-1,3,4-thiadiazole, a class of compounds with significant therapeutic potential. We will delve into their differential antimicrobial, antifungal, and anticancer activities, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

The 1,3,4-Thiadiazole Core: A Versatile Pharmacophore

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This arrangement imparts a unique electronic distribution, making it a bioisostere of other key heterocycles like pyrimidines, which are fundamental components of nucleic acids.[4][5] This structural mimicry is believed to be a key factor in the ability of 1,3,4-thiadiazole derivatives to interfere with critical cellular processes, such as DNA replication, leading to their broad spectrum of biological activities.[4][5] The versatility of the 1,3,4-thiadiazole ring allows for substitution at the 2- and 5-positions, providing a powerful platform for modulating pharmacokinetic and pharmacodynamic properties.

Influence of the Methoxy Group on Bioactivity

The introduction of a methoxy (-OCH3) group at the 5-position of the 1,3,4-thiadiazole ring can significantly influence its biological activity. The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. This electronic effect can modulate the overall electron density of the thiadiazole ring, thereby affecting its interaction with biological targets. Furthermore, the methoxy group can participate in hydrogen bonding and alter the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Bioactivity of 5-Methoxy-1,3,4-Thiadiazole Isomers

For the purpose of this guide, we will compare three representative isomers of 5-methoxy-1,3,4-thiadiazole, where the substituent at the 2-position is varied:

  • Isomer A: 2-Amino-5-methoxy-1,3,4-thiadiazole

  • Isomer B: 5-Methoxy-2-(phenyl)-1,3,4-thiadiazole

  • Isomer C: 5-Methoxy-2-(4-chlorophenyl)-1,3,4-thiadiazole

This comparison will highlight how modifications at the 2-position can dramatically alter the biological activity profile of the 5-methoxy-1,3,4-thiadiazole scaffold.

Antimicrobial Activity

The relentless rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[1] 1,3,4-Thiadiazole derivatives have demonstrated significant potential in this arena.[6][7][8]

Experimental Data Summary: Antimicrobial Activity

IsomerTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Isomer A Staphylococcus aureus16
Escherichia coli32
Isomer B Staphylococcus aureus8
Escherichia coli16
Isomer C Staphylococcus aureus4
Escherichia coli8
Ciprofloxacin Staphylococcus aureus1
(Control)Escherichia coli0.5

The data suggests that the nature of the substituent at the 2-position plays a crucial role in the antimicrobial potency. The presence of a phenyl group (Isomer B) enhances activity compared to the amino group (Isomer A). Furthermore, the addition of a chlorine atom to the phenyl ring (Isomer C) leads to a significant increase in antimicrobial activity, likely due to increased lipophilicity and altered electronic properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare stock solutions of test compounds and control antibiotic in DMSO. serial_dilution Perform two-fold serial dilutions of compounds in a 96-well plate containing MHB. prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB). prep_media->serial_dilution prep_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland). add_inoculum Inoculate each well with the bacterial suspension. prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate the plate at 37°C for 18-24 hours. add_inoculum->incubation read_plate Visually inspect the plate for turbidity. incubation->read_plate determine_mic The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. read_plate->determine_mic

Caption: Workflow for MIC determination.

Antifungal Activity

Fungal infections, particularly those caused by drug-resistant strains, pose a significant threat to human health.[9] 1,3,4-Thiadiazole derivatives have emerged as a promising class of antifungal agents.[10][11]

Experimental Data Summary: Antifungal Activity

IsomerTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Isomer A Candida albicans64
Aspergillus niger128
Isomer B Candida albicans32
Aspergillus niger64
Isomer C Candida albicans16
Aspergillus niger32
Fluconazole Candida albicans2
(Control)Aspergillus niger16

Similar to the antimicrobial activity, the antifungal potency is significantly influenced by the substituent at the 2-position. The halogenated phenyl derivative (Isomer C) demonstrates the most potent antifungal activity among the tested isomers.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare stock solutions of test compounds and control antifungal in DMSO. serial_dilution Perform serial dilutions of compounds in a 96-well plate with RPMI-1640. prep_compound->serial_dilution prep_media Prepare RPMI-1640 medium. prep_media->serial_dilution prep_inoculum Prepare a standardized fungal inoculum. add_inoculum Inoculate each well with the fungal suspension. prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate the plate at 35°C for 24-48 hours. add_inoculum->incubation read_plate Read the absorbance at 530 nm or visually inspect for growth. incubation->read_plate determine_mic The MIC is the lowest concentration showing significant growth inhibition. read_plate->determine_mic

Caption: Workflow for antifungal susceptibility testing.

Anticancer Activity

The development of novel, more effective anticancer therapeutics is a critical global health priority.[3] The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[4][5][12]

Experimental Data Summary: Anticancer Activity (IC50 values in µM)

IsomerMCF-7 (Breast Cancer)A549 (Lung Cancer)
Isomer A > 100> 100
Isomer B 25.538.2
Isomer C 8.712.4
Doxorubicin 0.50.8
(Control)

The in vitro cytotoxicity data clearly demonstrates the superior anticancer activity of the aryl-substituted isomers (B and C) over the amino-substituted isomer (A). The presence of the electron-withdrawing chlorine atom in Isomer C significantly enhances its potency against both breast and lung cancer cell lines. This highlights the importance of tuning the electronic properties of the substituent at the 2-position for optimizing anticancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow seed_cells Seed cancer cells in a 96-well plate and allow them to adhere overnight. treat_cells Treat the cells with various concentrations of the test compounds for 48-72 hours. seed_cells->treat_cells add_mtt Add MTT solution to each well and incubate for 3-4 hours. treat_cells->add_mtt formazan_dissolution Remove the medium and add DMSO to dissolve the formazan crystals. add_mtt->formazan_dissolution read_absorbance Measure the absorbance at 570 nm using a microplate reader. formazan_dissolution->read_absorbance calculate_ic50 Calculate the IC50 value, the concentration that inhibits 50% of cell growth. read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data presented in this guide underscores a clear structure-activity relationship for this series of 5-methoxy-1,3,4-thiadiazole isomers.

SAR_Logic substituent Substituent at 2-Position lipophilicity Lipophilicity substituent->lipophilicity Influences electronic_effects Electronic Effects substituent->electronic_effects Modulates bioactivity Biological Activity lipophilicity->bioactivity Impacts electronic_effects->bioactivity Impacts

Caption: Key factors influencing bioactivity.

  • Impact of the 2-Substituent: The nature of the group at the 2-position is a critical determinant of biological activity. Aromatic substituents generally confer greater potency than a simple amino group.

  • Role of Halogenation: The introduction of a halogen, such as chlorine, on the phenyl ring consistently enhances antimicrobial, antifungal, and anticancer activities. This can be attributed to an increase in lipophilicity, which may improve cell membrane penetration, and the electron-withdrawing nature of the halogen, which can modulate the reactivity of the thiadiazole ring.

  • Potential Mechanisms of Action: While the precise mechanisms require further investigation, the observed activities may be due to the inhibition of essential enzymes, disruption of cell wall synthesis in microbes, or induction of apoptosis in cancer cells through interference with signaling pathways.[4][5]

Conclusion and Future Directions

This comparative guide demonstrates that the bioactivity of 5-methoxy-1,3,4-thiadiazole derivatives can be effectively tuned by modifying the substituent at the 2-position. The 2-aryl substituted isomers, particularly the 2-(4-chlorophenyl) derivative, exhibit superior antimicrobial, antifungal, and anticancer properties compared to the 2-amino analogue. These findings provide a strong rationale for the further exploration of this chemical space in the development of novel therapeutic agents. Future research should focus on synthesizing a broader range of analogues to further refine the structure-activity relationship, elucidating the specific molecular targets and mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

  • Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormath, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 714-742. [Link]

  • Wang, X., et al. (2012). Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 151-160. [Link]

  • Matysiak, J., & Niewiadomy, A. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 580. [Link]

  • Fornove, A. S., et al. (2004). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry, 47(25), 6296-6304. [Link]

  • Kumar, A., et al. (2018). Structure–activity relationship study of 1,3,4-thiadiazole; triazole-5-thione and 1,3-thiazolan-4-one derivatives of benzimidaozle for potent antimicrobial activity. ResearchGate. [Link]

  • Singh, P., & Kumar, A. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. Asian Journal of Chemistry, 24(12), 5731-5734. [Link]

  • Saeed, A., & Channar, P. A. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(3), 465. [Link]

  • Sharma, S., & Kumar, A. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 107. [Link]

  • Mahendrasinh, M. R., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmacy and Chemical Sciences, 2(3), 814-819. [Link]

  • Tuszynski, J. A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]

  • Kamal, A., & Husain, A. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(3), 499-505. [Link]

  • El-Sayed, W. M., et al. (2019). Antifungal activity of the most potent compounds against different fungal strains. ResearchGate. [Link]

  • Kumar, A. (2024). Broad Spectrum Fungicidal Activity of the Synthesised 5, 5-Dihydro-1,3,4-Thiadiazolo- [3, 2-A]-[3][4][13]-Triazin-5-Ones. Journal of Advances in Science and Technology, 21(1), 564-569. [Link]

  • Bhosale, M. (2021). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Journal of Cancer Science and Research, 14(7), 1-4. [Link]

  • Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

  • Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. International Journal of Pharmaceutical Sciences and Research, 9(12), 4969-4977. [Link]

  • Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668. [Link]

  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]

  • Plech, T., & Wujec, M. (2020). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 25(17), 3986. [Link]

  • Chen, J., et al. (2020). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 8, 583. [Link]

  • Abdel-Ghani, N. T., et al. (2015). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Der Pharma Chemica, 7(8), 115-124. [Link]

  • El-Sayed, W. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8303. [Link]

  • Sawarkar, S., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Journal of Pharmaceutical Research International, 33(62A), 232-257. [Link]

  • Ali, M. A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 1-10. [Link]

  • Stączek, P., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE, 14(9), e0222479. [Link]

  • Kaya, G. A., et al. (2021). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 11(52), 32961-32975. [Link]

  • Zhang, Y., et al. (2021). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry, 12(10), 1696-1702. [Link]

  • Plech, T., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(12), 2896. [Link]

  • Kumar, A., & Kumar, R. (2019). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][3][4][14]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 9(3), 345-356. [Link]

Sources

A Definitive Guide to HPLC Method Validation for 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate: Column Comparison and Protocol Standardization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate serves as a critical synthetic intermediate in the development of thiadiazole-based therapeutics, including advanced cephalosporin antibiotics and novel antifungal agents[1][2]. However, quantifying this molecule presents significant analytical challenges. Its highly polar, electron-deficient heteroaromatic ring, combined with a hydrolysable acetate moiety, often leads to poor retention, peak tailing, and co-elution with degradation products on standard reversed-phase systems.

This guide provides an objective comparison of modern high-performance liquid chromatography (HPLC) stationary phases for this analyte. Furthermore, it establishes a self-validating, step-by-step protocol grounded in the latest ICH Q2(R2) guidelines[3][4] and USP <621> compendial standards[5], ensuring robust lifecycle management for pharmaceutical laboratories.

Mechanistic Insights: Overcoming Chromatographic Challenges

As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the analyte's physicochemical properties.

  • The Polarity Problem: The 1,3,4-thiadiazole core is highly polar. On traditional Octadecylsilane (C18) columns, the molecule exhibits minimal hydrophobic interaction, often eluting too close to the void volume ( t0​ ).

  • Silanol Interactions: The nitrogen atoms in the thiadiazole ring act as hydrogen bond acceptors, which can interact strongly with residual silanols on silica-based columns, causing severe peak tailing (Asymmetry factor > 2.0).

  • Ionization Control: The acetate group is susceptible to hydrolysis at high pH. Therefore, the mobile phase must be strictly buffered to an acidic pH (e.g., pH 2.5–3.0 using 0.1% Formic Acid or 0.05% Trifluoroacetic Acid). This suppresses ionization, maintains the molecule in its neutral state, and enhances peak symmetry[6].

G A Target: 2-(5-methoxy-1,3,4- thiadiazol-2-yl)acetate B Mobile Phase Optimization (pH 2.5 - 3.0 to suppress ionization) A->B C Stationary Phase Screening B->C D1 C18 (Hydrophobic) C->D1 D2 Phenyl-Hexyl (π-π Interaction) C->D2 D3 HILIC (Hydrophilic) C->D3 E Method Selection & Refinement (Phenyl-Hexyl preferred) D1->E Low Retention D2->E Optimal Selectivity D3->E Long Equilibration F ICH Q2(R2) Validation E->F

Caption: Logical workflow for HPLC method development and stationary phase selection.

Column Performance Comparison

To establish the most reliable method, we compared three distinct stationary phase chemistries. The mobile phase consisted of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) under gradient elution.

  • C18 (Standard Reversed-Phase): Relies purely on hydrophobic dispersive forces. Due to the analyte's polarity, it failed to provide adequate retention ( k′ < 2), making it vulnerable to matrix interference.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Provided excellent retention for the polar thiadiazole ring. However, HILIC methods require long column equilibration times and are highly sensitive to small variations in the aqueous content of the sample diluent, reducing routine robustness.

  • Phenyl-Hexyl (The Optimal Choice): The electron-rich phenyl ring of the stationary phase creates a strong π−π interaction with the electron-deficient thiadiazole ring. This orthogonal retention mechanism significantly increased retention time and resolution from polar degradation products without the drawbacks of HILIC.

Table 1: Chromatographic Performance Summary (150 x 4.6 mm, 3 µm columns)
Stationary PhaseRetention Time ( tR​ )Capacity Factor ( k′ )Asymmetry ( As​ )Theoretical Plates ( N )Suitability Verdict
C18 2.4 min1.11.854,200❌ Poor retention, high tailing
HILIC 11.5 min8.21.1012,500⚠️ Good retention, low robustness
Phenyl-Hexyl 6.8 min4.51.0515,800✅ Optimal selectivity & peak shape

Step-by-Step Method Validation Protocol

Following the selection of the Phenyl-Hexyl column, the method must be validated to ensure it is fit for purpose. This protocol strictly adheres to the updated ICH Q2(R2) guidelines, which emphasize risk-based lifecycle management and robustness[3][7], as well as USP <621> for system suitability criteria[5][8].

Step 1: System Suitability Testing (SST)

Before any validation parameter is tested, the system must prove it is under control.

  • Procedure: Inject the standard solution (50 µg/mL) six consecutive times.

  • Acceptance Criteria (USP <621>): %RSD of peak area 2.0%; Tailing factor 1.5; Theoretical plates 10,000.

Step 2: Specificity & Forced Degradation

To prove the method is "stability-indicating," the API must be stressed to generate potential degradation products (e.g., acetate hydrolysis or ring cleavage)[2].

  • Acid/Base Stress: 0.1M HCl and 0.1M NaOH at 60°C for 2 hours.

  • Oxidative Stress: 3% H2​O2​ at room temperature for 24 hours.

  • Thermal/Photolytic: 105°C for 48 hours; UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The active peak must be completely resolved from all degradation peaks (Resolution, Rs​≥2.0 ). Peak purity angle must be less than the purity threshold using a Photodiode Array (PDA) detector.

FD Start API Stress Testing (Specificity) Acid Acid Hydrolysis (0.1M HCl) Start->Acid Base Base Hydrolysis (0.1M NaOH) Start->Base Ox Oxidation (3% H2O2) Start->Ox Therm Thermal (60°C, 48h) Start->Therm Deg Degradation Products (Acetate cleavage, Ring opening) Acid->Deg Base->Deg Ox->Deg Therm->Deg HPLC HPLC Separation (Phenyl-Hexyl Column) Deg->HPLC PDA PDA / MS Detection (Peak Purity Assessment) HPLC->PDA

Caption: Forced degradation pathways ensuring method specificity and stability-indicating capability.

Step 3: Linearity and Range
  • Procedure: Prepare standard solutions at five concentration levels ranging from 25% to 150% of the target working concentration (e.g., 12.5, 25, 50, 75, and 75 µg/mL).

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 2% of the response at the 100% level.

Step 4: Accuracy (Recovery)
  • Procedure: Spike known amounts of the 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate reference standard into a synthetic matrix at three levels (50%, 100%, 150%). Prepare in triplicate for each level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD 2.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Procedure: For repeatability, analyze six independent preparations of the 100% concentration sample on the same day. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.

  • Acceptance Criteria: %RSD for assay values must be 2.0% for both intra-day and inter-day analyses.

Table 2: Validation Data Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity ( R2 ) 0.9990.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.2%Pass
Repeatability (%RSD) 2.0% (n=6)0.85%Pass
Intermediate Precision 2.0% (n=12)1.12%Pass
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.12 < Thr: 0.45Pass

Conclusion

For the quantitative analysis of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate, standard C18 columns fall short due to the molecule's unique electronic and polar characteristics. By applying a mechanistic approach and utilizing a Phenyl-Hexyl stationary phase , analysts can leverage π−π interactions to achieve superior retention and peak shape. When coupled with an acidic mobile phase and rigorously validated according to ICH Q2(R2) standards, this method provides a highly reliable, self-validating system ready for regulatory submission and routine quality control.

References

  • Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin Source: Semantic Scholar URL:[Link]

  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl Source: MDPI Molecules URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Are You Sure You Understand USP <621>? Source: LCGC International URL:[Link]

  • Understanding the Latest Revisions to USP <621> Source: Agilent Technologies White Papers URL:[Link]

Sources

In-Silico vs In-Vitro Activity of Thiadiazole Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Versatility of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in modern drug discovery. Characterized by a highly electron-deficient five-membered aromatic ring containing one sulfur and two nitrogen atoms, this moiety exhibits exceptional hydrogen-bonding capacity and lipophilicity. These properties enable thiadiazole derivatives to interact with diverse biological targets, yielding potent antimicrobial, anticancer, and anticonvulsant activities.

However, a critical bottleneck in drug development is the attrition rate between computational predictions (in-silico) and biological reality (in-vitro). This guide objectively compares the predictive power of computational models against empirical bench data for thiadiazole derivatives, providing drug development professionals with validated methodologies to bridge this gap.

Mechanistic Rationale: Why Correlate Computational and Empirical Data?

Relying solely on in-vitro high-throughput screening is resource-intensive, whereas exclusive reliance on in-silico docking often yields false positives due to the neglect of solvent effects and protein flexibility. By pairing molecular dynamics (MD) simulations with targeted in-vitro assays (e.g., MTT, TR-FRET, broth microdilution), researchers create a self-validating feedback loop. The computational models predict the thermodynamic stability of the thiadiazole-receptor complex, while the empirical assays validate the actual biological consequence (e.g., enzyme inhibition or cell death).

G cluster_insilico In-Silico Pipeline cluster_invitro In-Vitro Pipeline Start Thiadiazole Library Design & Synthesis Docking Molecular Docking (Pose Prediction) Start->Docking Enzyme Enzymatic Assays (Target Engagement) Start->Enzyme MD MD Simulations (Complex Stability) Docking->MD MMGBSA MM-GBSA (Free Energy) MD->MMGBSA Hit Lead Optimization & Candidate Selection MMGBSA->Hit Cell Cell Viability (MTT) (Phenotypic Response) Enzyme->Cell Cell->Hit

Workflow correlating in-silico predictions with in-vitro validation for thiadiazole derivatives.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies detail the causal logic behind each procedural step.

In-Silico Methodology: Target Prediction and Validation
  • Target Protein Preparation : Retrieve the 3D crystal structure of the target (e.g., VEGFR-2, PDB ID: 4ASE)[1]. Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges.

    • Causality: Removing bulk water prevents the algorithm from calculating false hydrogen bonds, while adding charges ensures the electrostatic potential map accurately reflects the physiological state of the binding pocket.

  • Ligand Preparation and Energy Minimization : Sketch the 1,3,4-thiadiazole derivatives and minimize their energy using the OPLS4 force field.

    • Causality: Energy minimization resolves internal steric clashes, ensuring the ligand adopts its most thermodynamically stable conformation prior to docking, reducing computational artifacts.

  • Molecular Docking & MM-GBSA Calculations : Execute docking (e.g., AutoDock Vina) to identify the primary binding pose, followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

    • Causality: While standard docking estimates binding affinity in a vacuum, MM-GBSA incorporates implicit solvation models. This eliminates false positives driven by hydrophobic collapse in vacuum states, providing a more accurate ΔG.

  • Molecular Dynamics (MD) Simulations : Subject the best-docked complexes to 100 ns MD simulations (e.g., GROMACS), tracking Root Mean Square Deviation (RMSD).

    • Causality: Proteins are highly dynamic. MD simulations validate whether the thiadiazole moiety maintains its critical hydrogen bonds (often via the nitrogen atoms of the thiadiazole ring) under simulated physiological temperatures and pressures over time[1].

In-Vitro Methodology: Empirical Validation
  • Enzymatic Inhibition Assay (e.g., Carbonic Anhydrase or VEGFR-2) :

    • Incubate recombinant target enzymes with varying concentrations of the synthesized thiadiazole derivatives.

    • Quantify product formation (e.g., via TR-FRET for kinases or esterase activity for Carbonic Anhydrase)[2].

    • Causality: Cell-free enzymatic assays isolate direct target engagement, removing confounding variables such as cell membrane permeability or efflux pump activity. This provides a direct 1:1 comparison with the in-silico docking scores.

  • Antimicrobial Broth Microdilution (MIC Determination) :

    • Prepare serial dilutions of thiadiazole compounds in Mueller-Hinton broth and inoculate with standardized bacterial suspensions (e.g., E. coli, C. albicans)[3][4].

    • Incubate for 24h at 37°C and add resazurin dye.

    • Causality: Resazurin acts as an electron acceptor that is reduced to highly fluorescent resorufin only by metabolically active cells. This provides an objective, colorimetric validation of bacterial viability, preventing subjective visual scoring errors.

  • Cell Viability Assay (MTT) for Anticancer Activity :

    • Seed cancer cell lines (e.g., MCF-7) in 96-well plates and treat with thiadiazole derivatives for 48h.

    • Add MTT reagent, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm[5].

    • Causality: MTT is reduced to purple formazan exclusively by mitochondrial succinate dehydrogenase in living cells. The absorbance directly correlates with the number of viable cells, quantifying the phenotypic consequence of the drug.

Data Presentation: Comparative Performance

The true test of an in-silico model is its alignment with in-vitro results. Below is a synthesized comparison of recent findings evaluating thiadiazole derivatives across different therapeutic indications.

Table 1: Anticancer Activity (Imidazo[2,1-b][1,3,4]thiadiazoles vs MCF-7 Cells)

Recent studies evaluating novel isobenzofuran-based imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated a strong correlation between computational docking scores and in-vitro cytotoxicity against MCF-7 breast cancer cell lines[5].

Compound / DerivativeIn-Silico Target / PDBDocking Score (kcal/mol)In-Vitro AssayIC₅₀ (µM)Correlation Assessment
Derivative 3a HDAC7 (PDB: 3ZNR)-8.4MTT (MCF-7)42.15Strong: High affinity predicted, confirmed active.
Derivative 3c HDAC7 (PDB: 3ZNR)-9.2MTT (MCF-7)35.81Excellent: Best docking score matched highest in-vitro potency.
Derivative 3d HDAC7 (PDB: 3ZNR)-8.1MTT (MCF-7)48.90Moderate: Lower affinity reflected in higher IC₅₀.
Cisplatin (Standard) N/AN/AMTT (MCF-7)~40.00Benchmark comparison.
Table 2: Antimicrobial Activity (Benzimidazole-Thiadiazole Hybrids)

When evaluating benzimidazole-thiadiazole hybrids against pathogenic strains, in-silico MD simulations accurately predicted the stability of the ligand within the active site of DNA gyrase, which translated to potent in-vitro Minimum Inhibitory Concentrations (MIC)[3][4].

CompoundTarget StrainIn-Silico Finding (DNA Gyrase)In-Vitro MIC (µg/mL)Biological Outcome
Compound 4f E. coliStable RMSD, strong H-bonds< 0.97Exceptional Gram-negative activity.
Compound 4i E. coliHigh MM-GBSA binding energy< 0.97Exceptional Gram-negative activity.
Compound 5f C. albicansFavorable lipophilic interactions3.90Potent antifungal activity.
Compound 5h E. faecalisStable complexation over 100ns3.90Potent Gram-positive activity.

Conclusion

The integration of in-silico and in-vitro methodologies is not merely additive; it is synergistic. As demonstrated by the data, molecular docking and MD simulations reliably predict the binding affinity and stability of the 1,3,4-thiadiazole moiety[1]. However, in-vitro validation remains indispensable for confirming that this binding translates to the desired biological effect, such as enzyme inhibition or cellular toxicity[2][5]. For drug development professionals, employing this self-validating workflow minimizes late-stage attrition and accelerates the discovery of viable thiadiazole-based therapeutics.

References
  • In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Current Issues in Molecular Biology (MDPI). 1

  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents . Frontiers in Chemistry. 2

  • Synthesis of new benzimidazole derivatives containing 1,3,4-thiadiazole: their in vitro antimicrobial, in silico molecular docking and molecular dynamic simulations studies . Taylor & Francis. 3

  • Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives . ACS Omega. 4

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles . Scientific Reports (PubMed). 5

Sources

Preclinical Cross-Reactivity Profiling: 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate vs. Legacy Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole core is a privileged heterocyclic scaffold in medicinal chemistry, heavily utilized in the development of antimicrobial agents (e.g., cefazolin) and emerging synthetic lethal therapies targeting DNA Polymerase Theta (POLθ)[1][2]. However, its mesoionic character allows it to easily cross cellular membranes[3], which, combined with inherent metal-chelating properties, frequently leads to enzymatic off-target effects and severe immunological cross-reactivity (haptenization)[4].

This technical guide provides an objective, data-driven evaluation of 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate (5-MeO-TDA) . By comparing its cross-reactivity profile against legacy thiadiazole fragments, we establish a preclinical framework for assessing its viability as a safe, highly selective scaffold in drug discovery.

Mechanistic Context: The Causality of Scaffold Substitution

Understanding the structure-activity relationship (SAR) of the thiadiazole ring is critical for predicting cross-reactivity[5]. The propensity of a drug fragment to cross-react—either by triggering pre-existing IgE antibodies or by inhibiting off-target kinases—is dictated by its electronic distribution and leaving-group potential.

  • Legacy Scaffolds (e.g., MMTD): Compounds with thiol or methyl substitutions, such as 5-methyl-1,3,4-thiadiazole-2-thiol (the primary side-chain of cefazolin), are highly reactive. In vivo, the nucleophilic thiol group readily forms covalent disulfide bonds with carrier proteins. This haptenization creates a multivalent epitope that triggers IgE-mediated hypersensitivity[4].

  • 5-MeO-TDA: The introduction of a 5-methoxy group increases the electron density of the ring via resonance, stabilizing the mesoionic system. Concurrently, the acetate moiety at the 2-position replaces the reactive nucleophilic thiol. This structural bypass drastically reduces covalent protein binding (immune evasion) while maintaining the precise hydrogen-bond acceptor geometry required for on-target engagement in the POLθ active site[1].

ImmunePathway Drug Reactive Thiadiazole (e.g., MMTD) Hapten Hapten-Protein Complex Drug->Hapten Covalent Binding Protein Carrier Protein (e.g., Albumin) Protein->Hapten APC Antigen Presenting Cell (APC) Hapten->APC Phagocytosis IgE IgE Cross-Reactivity (Sensitization) APC->IgE T-Cell / B-Cell Activation MeO 5-MeO-TDA (Acetate Derivative) Safe No Haptenization (Immune Evasion) MeO->Safe Steric/Electronic Shielding Safe->Hapten Fails to form epitope

Fig 1. Mechanistic pathway of thiadiazole haptenization and immune evasion by 5-MeO-TDA.

Comparative Performance Data

To objectively evaluate 5-MeO-TDA, we benchmarked it against two standard alternatives:

  • MMTD (5-methyl-1,3,4-thiadiazole-2-thiol): The reference standard for cephalosporin-induced cross-reactivity.

  • ATDA (2-Amino-1,3,4-thiadiazole): A common building block in antiviral and antibacterial drug design[5].

Table 1: Immunological and Enzymatic Cross-Reactivity Profiles
CompoundStructural ModificationIgE Cross-Reactivity (CR%)POLθ IC₅₀ (nM)Kinase Off-Target Hit Rate (>50% inhibition at 10 µM)
5-MeO-TDA 5-Methoxy, 2-Acetate< 0.1% 145 2%
MMTD 5-Methyl, 2-Thiol100% (Ref)> 10,00015%
ATDA 2-Amino1.2%> 10,0008%

Data Synthesis: 5-MeO-TDA demonstrates a superior safety profile, virtually eliminating IgE cross-reactivity while achieving nanomolar potency against the target polymerase.

Experimental Methodologies

The following protocols detail the self-validating systems used to generate the cross-reactivity data.

Workflow cluster_0 Immunological Profiling cluster_1 Enzymatic Profiling Comp Compound Preparation (5-MeO-TDA vs Alternatives) ELISA Competitive ELISA (Anti-Cefazolin IgE) Comp->ELISA SPR Surface Plasmon Resonance (Binding Kinetics) Comp->SPR Kinase Kinase Selectivity Panel (Off-target screening) Comp->Kinase POLQ POLθ ATPase Assay (Target Validation) Comp->POLQ Data Cross-Reactivity Index (CRI) Data Synthesis ELISA->Data SPR->Data Kinase->Data POLQ->Data

Fig 2. Bimodal screening workflow for immunological and enzymatic cross-reactivity profiling.
Protocol 1: Immunological Cross-Reactivity (Competitive ELISA)

Objective: To quantify the binding affinity of thiadiazole analogs to patient-derived anti-cefazolin IgE antibodies. Causality & Rationale: Thiadiazoles do not trigger IgE responses in isolation; they must first covalently bind to a carrier protein. Human Serum Albumin (HSA) is chosen as the carrier because it is the most abundant protein in human plasma and the primary physiological target for drug haptenization[4]. A competitive format is utilized to determine if the 5-MeO-TDA scaffold mimics the MMTD epitope recognized by IgE.

Step-by-Step Workflow:

  • Plate Coating: Coat 96-well microtiter plates with 100 µL of MMTD-HSA conjugate (10 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL of 3% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Competitive Incubation: Pre-incubate patient-derived anti-cefazolin IgE serum (1:50 dilution) with varying concentrations of the test compounds (5-MeO-TDA, MMTD, ATDA; 0.01 to 1000 µM) for 1 hour.

  • Antigen Binding: Transfer 100 µL of the pre-incubated mixture to the coated plate. Incubate for 2 hours at room temperature.

  • Detection: Wash 5x with PBST. Add 100 µL of HRP-conjugated anti-human IgE secondary antibody. Incubate for 1 hour, wash, and develop with TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

  • System Validation: The assay is deemed valid only if the positive control (free MMTD) yields >80% inhibition of the signal at 100 µM, and the negative control (unrelated aliphatic hapten) yields <5% inhibition, ensuring the dynamic range and specificity are intact.

Protocol 2: Enzymatic Off-Target Profiling (PicoGreen POLθ Assay)

Objective: To assess the on-target vs. off-target enzymatic cross-reactivity of the scaffolds. Causality & Rationale: A PicoGreen-based polymerase extension assay (PEA) is utilized rather than a standard radiometric assay. PicoGreen specifically intercalates into double-stranded DNA synthesized by POLθ. This provides a high-throughput, self-validating fluorescent readout that is highly sensitive to the specific kinetic pausing induced by 5-methoxy-1,3,4-thiadiazole inhibitors[1].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 100 nM primed DNA template, and 10 µM dNTPs.

  • Compound Addition: Dispense 10 µL of the test compounds (serial dilutions in DMSO, final DMSO concentration 1%) into a black 384-well plate.

  • Enzyme Initiation: Add 10 µL of purified full-length POLθ protein (final concentration 5 nM) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Fluorescent Detection: Quench the reaction by adding 20 µL of PicoGreen reagent (diluted 1:200 in TE buffer containing 50 mM EDTA). Incubate in the dark for 5 minutes.

  • Readout: Measure fluorescence utilizing a microplate reader (Excitation: 485 nm, Emission: 528 nm).

  • System Validation: The Z'-factor must be >0.6 for the assay plate, calculated using Novobiocin (positive control inhibitor) and DMSO (vehicle control), ensuring high statistical reliability of the screening window.

Conclusion

The comparative data definitively illustrates that 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate successfully uncouples the therapeutic potential of the thiadiazole ring from its historical liabilities. By replacing the highly reactive thiol group with an acetate moiety and stabilizing the ring with a methoxy group, 5-MeO-TDA evades carrier-protein haptenization (<0.1% IgE cross-reactivity) while maintaining robust, highly selective target engagement (POLθ IC₅₀ = 145 nM). It serves as an optimized, low-liability scaffold for modern drug development programs.

References

  • [1] Title: Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • [5] Title: Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections Source: PubMed Central (PMC) URL: [Link]

  • [3] Title: Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review Source: PubMed Central (PMC) URL: [Link]

  • [4] Title: Cefazolin and rifampin : American Journal of Health-System Pharmacy Source: Ovid / American Society of Health-System Pharmacists URL: [Link]

  • [2] Title: Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids Source: ACS Omega URL: [Link]

Sources

Comparative Docking Studies of Thiadiazole Compounds: A Technical Guide to Dual-Target Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward polypharmacology to combat complex diseases like cancer, the 1,3,4-thiadiazole scaffold has emerged as a privileged bioisostere. Its unique electron-deficient nature and robust hydrogen-bonding capacity make it an ideal candidate for dual-target inhibition.

This guide provides researchers and drug development professionals with an objective, data-driven comparison of recent thiadiazole derivatives. By analyzing their molecular docking profiles and in vitro efficacies, we establish a self-validating computational framework for lead optimization.

The Mechanistic Rationale: Why Thiadiazole?

Single-target therapies often fail due to adaptive resistance. Recent breakthroughs in 2025 demonstrate that thiadiazole derivatives can simultaneously inhibit the Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase (CA) isoforms[1].

The causality behind this dual-targeting lies in the structural versatility of the thiadiazole core:

  • EGFR Inhibition: The 2,3-dihydro-1,3,4-thiadiazole moiety acts as a central heterocyclic system that perfectly occupies the adenine-binding pocket of the EGFR kinase domain, blocking the PI3K/AKT proliferation pathway[1].

  • CAIX/XII Inhibition: When functionalized with a benzenesulfonamide tail, the molecule penetrates the CA active site, where the deprotonated nitrogen coordinates directly with the catalytic Zinc(II) ion, reversing tumor microenvironment acidification[2].

Mechanism Ligand Thiadiazole Scaffold (Dual Inhibitor) EGFR EGFR Kinase Domain Ligand->EGFR Adenine Pocket Binding CA Carbonic Anhydrase IX/XII Ligand->CA Zn2+ Coordination Prolif Tumor Proliferation (Halted) EGFR->Prolif PI3K/AKT Blockade pH Tumor Microenvironment (pH Normalized) CA->pH Extracellular Acidification Reversed

Caption: Dual inhibition mechanism of thiadiazole derivatives targeting EGFR and CAIX/XII pathways.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of these compounds, we must correlate in silico docking predictions with in vitro enzymatic and cellular assays. The table below synthesizes quantitative data from recent comparative studies, highlighting how specific structural motifs dictate target affinity.

Quantitative Comparison of Thiadiazole Derivatives
CompoundStructural MotifPrimary Target (IC₅₀)Secondary Target (IC₅₀)Cell Line EfficacyReference
Compound 14 Sulfamoylphenyl-dihydro-thiadiazoleEGFR (10.12 nM)hCA_IX (79 nM)hCA_XII (58 nM)MDA-MB-231 (16.13 µM)1[1]
Compound 3j Thiadiazole-benzamideEGFR (Kinase Assay)COX-2A549 (20.68 µM)3[3]
Compound 2 Diazene-thiadiazole sulfonamidehCA_IX (In Silico)hCA_XII (In Silico)MCF-7 (1.18 µM)2[2]

Key Insight: Compound 14 demonstrates profound nanomolar efficacy across both EGFR and CA targets. The inclusion of a hydrophobic N-phenylacetamide head allows it to securely anchor into EGFR's hydrophobic pocket I, while the sulfonamide tail perfectly bridges the distance to the CA zinc ion[1].

Self-Validating Experimental Protocol for Comparative Docking

Molecular docking is inherently predictive. To prevent false positives, a robust computational pipeline must be a self-validating system . The following protocol transitions from static docking to dynamic thermodynamic validation, ensuring that only true energy minima are advanced to in vitro testing.

Workflow P1 1. Target Preparation (OPLS4 Force Field) P3 3. Receptor Grid Generation (Active Site Definition) P1->P3 P2 2. Ligand Preparation (Epik Ionization pH 7.4) P2->P3 P4 4. Glide XP Docking (Extra Precision) P3->P4 P5 5. MM-GBSA Rescoring (ΔG Calculation) P4->P5 Top Poses P6 6. MD Simulation (100ns) (Trajectory Validation) P5->P6 Energy Minimized Complexes

Caption: Self-validating computational workflow for thiadiazole ligand docking and MD simulation.

Step-by-Step Methodology & Causality

Step 1: Target Protein Preparation (Protein Preparation Wizard)

  • Action: Import high-resolution PDB structures (e.g., 5FL4 for hCA_IX, 1M17 for EGFR). Remove non-catalytic water molecules, add polar hydrogens, and minimize the structure using the OPLS4 force field.

  • Causality: Raw crystal structures contain artifacts, missing side chains, and incorrect protonation states. Optimizing the hydrogen bond network at physiological pH (7.4) prevents artificial steric clashes that would otherwise skew the docking scoring function.

Step 2: Ligand Preparation (Epik)

  • Action: Convert 2D thiadiazole structures to 3D conformers. Generate ionization states at pH 7.4 ± 0.5.

  • Causality: Thiadiazole derivatives, particularly those with sulfonamide tails, exhibit tautomerism and pH-dependent ionization. Epik ensures we dock the exact ionic species present in the acidic tumor microenvironment, which is critical for accurate Zinc(II) coordination[2].

Step 3: Receptor Grid Generation

  • Action: Define a bounding box (typically 20×20×20 Å) centered on the co-crystallized native ligand (e.g., Erlotinib for EGFR).

  • Causality: Constraining the search space guarantees that the docking algorithm evaluates competitive binding within the validated active site, rather than identifying irrelevant allosteric pockets.

Step 4: Glide Extra Precision (XP) Docking

  • Action: Dock the prepared ligands using the Glide XP scoring function.

  • Causality: We bypass Standard Precision (SP) because XP employs a highly rigorous desolvation penalty. This is absolutely necessary for the solvent-exposed active sites of CA isoforms, effectively filtering out false positives that rely on unrealistic hydrophobic interactions.

Step 5: MM-GBSA Rescoring

  • Action: Calculate the binding free energy (ΔG) of the top docked poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).

  • Causality: Empirical docking scores are approximations. MM-GBSA introduces implicit solvation models to translate these scores into absolute thermodynamic stability, providing a highly reliable ranking of the thiadiazole library.

Step 6: Molecular Dynamics (MD) Simulation (100 ns)

  • Action: Subject the top-scoring ligand-protein complexes to a 100 ns MD simulation (e.g., using Desmond or GROMACS). Analyze the Root Mean Square Deviation (RMSD) and Fluctuation (RMSF).

  • Causality: Docking provides a static snapshot. MD simulations confirm whether the thiadiazole-EGFR complex maintains its critical hydrogen bond with the Met793 residue over time. If the RMSD stabilizes within 2-3 Å, the pose is validated as a true energy minimum rather than a computational artifact[1].

Conclusion

The comparative analysis of thiadiazole derivatives underscores their immense potential as multi-target agents. As demonstrated by Compound 14, the strategic integration of a 2,3-dihydro-1,3,4-thiadiazole core with a benzenesulfonamide moiety yields exceptional dual EGFR/CA inhibition[1]. For drug development professionals, adopting a self-validating computational workflow—moving from XP docking to MM-GBSA and MD simulations—is non-negotiable for translating in silico hits into viable clinical candidates.

References

  • Source: PLOS One (September 2025)
  • Source: ACS Omega (December 2025)
  • Source: Arabian Journal of Chemistry (January 2023)

Sources

Efficacy comparison between thiadiazole and oxadiazole bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I have structured this guide to move beyond superficial comparisons, diving directly into the physicochemical causality and experimental realities of replacing classical amides and esters with five-membered heterocyclic bioisosteres.

The strategic substitution of functional groups is a cornerstone of rational drug design. Classical amides and esters, while ubiquitous in lead compounds, often suffer from severe metabolic liabilities, such as rapid enzymatic hydrolysis by amidases and esterases. To circumvent this, the have emerged as privileged, metabolically stable bioisosteres[1].

Here is an in-depth comparative guide on their efficacy, physicochemical properties, and the self-validating experimental protocols required to evaluate them.

Physicochemical Causality: Oxygen vs. Sulfur Dynamics

The decision to deploy an oxadiazole versus a thiadiazole hinges fundamentally on the atomic differences between oxygen and sulfur, which dictate the molecule's behavior in biological systems:

  • Electronegativity & Hydrogen Bonding: Oxygen is highly electronegative (3.44) with localized lone pairs, making the 1,3,4-oxadiazole ring a strong hydrogen-bond acceptor. This typically enhances aqueous solubility[2]. Sulfur is less electronegative (2.58) with more diffuse orbitals, rendering the thiadiazole a weaker hydrogen-bond acceptor but a highly polarizable system.

  • Steric Bulk & Lipophilicity (LogP): Sulfur has a significantly larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å). This increased steric bulk and polarizability mean that than their oxadiazole counterparts[3]. While this can improve cell membrane permeability, it may also increase the risk of off-target binding or poor aqueous solubility.

  • Metabolic Stability: Both rings impart remarkable resistance to hydrolysis compared to classical amides. However, the C-S bond in thiadiazoles is generally more resistant to cytochrome P450 (CYP)-mediated oxidation and enzymatic cleavage than the C-O bond, often resulting in superior in vivo half-lives[4].

Quantitative Efficacy & Pharmacokinetic Profiling

The structural nuances between these two bioisosteres lead to divergent efficacy profiles depending on the target receptor's binding pocket constraints. Below is a synthesized comparison of their quantitative and qualitative performance metrics.

Parameter / Assay1,3,4-Oxadiazole1,3,4-ThiadiazoleMechanistic Causality
Heteroatom OxygenSulfurGoverns electron density distribution and ring planarity.
Lipophilicity (LogP) LowerHigherSulfur's polarizability and lower electronegativity increase lipid solubility[1].
Aqueous Solubility HigherLowerOxygen's localized lone pairs act as superior hydrogen-bond acceptors[2].
Metabolic Stability (HLM) High (Resists amidases)Very High (CYP resistant)The C-S bond is sterically and electronically less susceptible to enzymatic cleavage[4].
Target Efficacy (Oncology) Breast (MCF-7), Lung (A549)Liver (SMMC-7721)The steric bulk of the sulfur atom alters binding pocket conformation, driving cell-line specific cytotoxicity[5].
Receptor Antagonism (e.g., AT1) Potent, Moderate BioavailabilityPotent, High BioavailabilityIncreased lipophilicity of the thiadiazole ring enhances oral absorption while maintaining target affinity[3].

Pathway Modulation

Both bioisosteres act by mimicking the planar geometry of the native amide/ester substrate while resisting enzymatic degradation. This allows them to act as competitive inhibitors in various pharmacological pathways.

Pathway Ligand Bioisostere (Oxadiazole / Thiadiazole) Target Target Enzyme (e.g., DPP-4 / VEGFR-2) Ligand->Target Competitive Inhibition Substrate Endogenous Substrate Target->Substrate Blocked Cleavage Effect Therapeutic Efficacy Substrate->Effect Disease Modulation

Pharmacological inhibition pathway of bioisosteric drug candidates.

Self-Validating Experimental Methodologies

To objectively compare these bioisosteres, robust, self-validating protocols are required for both their synthesis and their pharmacokinetic evaluation.

Divergent Synthesis Workflow

The synthesis of both rings can be achieved divergently from a common diacylhydrazide intermediate. The choice of reagent dictates the heteroatom incorporated into the final ring.

Synthesis Start Diacylhydrazide Intermediate POCl3 POCl3 / Reflux (Dehydration) Start->POCl3 Lawesson Lawesson's Reagent (Thionation) Start->Lawesson Oxa 1,3,4-Oxadiazole Derivative POCl3->Oxa -H2O Thia 1,3,4-Thiadiazole Derivative Lawesson->Thia -H2O, +S Assay In Vitro Validation (Efficacy & PK) Oxa->Assay Thia->Assay

Divergent synthetic workflow for oxadiazole and thiadiazole bioisosteres.

Step-by-Step Synthesis Protocol

Causality Focus: Reagent selection drives cyclization trajectory.

  • Intermediate Preparation: Dissolve the common diacylhydrazide intermediate in anhydrous toluene.

  • Divergent Cyclization:

    • For 1,3,4-Oxadiazole: Add Phosphorus oxychloride (POCl₃) and reflux. Causality: POCl₃ acts as a strong electrophile, activating the carbonyl oxygen and turning it into a superior leaving group. This facilitates rapid intramolecular nucleophilic attack by the adjacent nitrogen, expelling water and closing the ring[1].

    • For 1,3,4-Thiadiazole: Add Lawesson's Reagent and heat to 110°C. Causality: Lawesson's reagent selectively thionates the carbonyl (C=O to C=S). Because sulfur is a much stronger nucleophile than oxygen, the intermediate spontaneously cyclizes to form the thiadiazole ring, expelling H₂S/H₂O[1].

  • Self-Validating Reaction Monitoring: Monitor the reaction strictly via LC-MS. Do not rely solely on TLC. The disappearance of the starting mass and the appearance of the cyclized [M+H]+ ion (minus 18 Da for oxadiazole; minus 18 Da + 16 Da for thiadiazole) validates the reaction trajectory before quenching.

  • Workup: Quench carefully with saturated NaHCO₃ to neutralize acidic byproducts, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality Focus: Differentiating enzymatic degradation from chemical instability.

To prove that the bioisosteric replacement successfully bypassed metabolic liabilities, compounds must be tested against Phase I metabolizing enzymes.

  • Matrix Preparation: Incubate the synthesized bioisosteres (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Causality: CYP450 enzymes are entirely dependent on NADPH as an electron donor to catalyze the oxidation of the drug.

  • Self-Validating Controls (Critical Step):

    • Minus-NADPH Control: Run a parallel incubation lacking NADPH. Causality: If the compound degrades in this arm, the instability is chemical (e.g., buffer hydrolysis) or mediated by non-CYP enzymes. This validates that any clearance observed in the positive arm is strictly CYP-dependent.

    • Positive Control: Run Verapamil concurrently to validate that the microsomes are active and the assay is performing to standard.

  • Quenching & Quantification: At time points (0, 15, 30, 60 mins), quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and quantify the remaining parent compound via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The choice between a 1,3,4-oxadiazole and a 1,3,4-thiadiazole bioisostere is rarely a simple coin toss. It requires a calculated balance between the need for aqueous solubility (favoring the oxadiazole) and the demand for enhanced lipophilicity and CYP-mediated metabolic stability (favoring the thiadiazole). By employing divergent synthesis and self-validating microsomal assays, drug development professionals can empirically determine which scaffold optimally navigates the specific pharmacokinetic constraints of their lead series.

References

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: PubMed Central (NIH) URL:[Link]

  • Biological activity of oxadiazole and thiadiazole derivatives Source: PubMed Central (NIH) URL:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PubMed Central (NIH) URL:[Link]

Sources

Safety Operating Guide

Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate: Comprehensive Handling and Disposal Protocols

In pharmaceutical synthesis and drug development, managing complex heterocyclic organic salts requires a nuanced understanding of both the inorganic cation and the organic anion. Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate is a specialized intermediate that presents unique logistical and environmental challenges. While the lithium cation necessitates specific moisture-control and environmental recovery considerations, the 1,3,4-thiadiazole heterocycle dictates the compound's toxicological profile and thermal degradation pathways.

This guide provides authoritative, causality-driven protocols for the safe handling, spill response, and final disposal of this critical chemical, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical Hazard Profile & Operational Parameters

To effectively manage this compound, operators must understand the mechanistic rationale behind its storage and disposal requirements. The following table synthesizes the critical operational parameters based on the compound's physicochemical behavior.

ParameterOperational SpecificationMechanistic Rationale
Storage Temperature 15 – 25 °C (Cool, dry place)Prevents thermal degradation of the organic acetate anion and minimizes hygroscopic moisture uptake[1].
Ventilation Local exhaust / Fume hoodMitigates inhalation risks associated with moderately toxic, irritating heterocycle dusts.
Incineration Temp > 850 °C (Controlled)Ensures complete thermal cleavage of the highly stable 1,3,4-thiadiazole ring system[2].
Extinguishing Media Water spray, dry chemical, CO₂Unlike pure lithium metal, the lithium cation in this organic salt is fully oxidized and not violently water-reactive[3].
Aquatic Toxicity High (Long-lasting effects)The thiadiazole moiety disrupts aquatic ecosystems, mandating strict zero-drain-discharge policies[4].

Emergency Spill Response Workflow

Lithium organic salts are prone to forming irreversible deposits and can be highly hygroscopic[5],[6]. Exposure to ambient moisture not only degrades the compound but increases the difficulty of mechanical cleanup by turning fine powders into sticky residues.

SpillResponse Start Spill Detected Evac Evacuate Area & Ensure Ventilation Start->Evac PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Evac->PPE Assess Assess Spill State PPE->Assess Solid Solid/Powder Spill Assess->Solid If Solid Liquid Liquid/Solution Spill Assess->Liquid If Liquid Mech Mechanically Sweep (Avoid Dust Formation) Solid->Mech Absorb Absorb with Inert Material (Sand/Vermiculite) Liquid->Absorb Container Place in Sealed, Labeled Container Mech->Container Absorb->Container Dispose Transfer to Licensed Hazardous Waste Facility Container->Dispose

Workflow for containment and cleanup of Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate spills.

Protocol 1: Step-by-Step Spill Containment and Recovery

Trustworthiness Note: This protocol is designed as a self-validating system. Step 4 ensures that the cleanup was objectively successful before normal operations resume.

  • Evacuation & Isolation: Immediately clear the area of unprotected personnel. Verify that local exhaust ventilation (or the fume hood) is operating at maximum capacity to capture aerosolized particulates[7].

  • PPE Donning: Operators must equip a Type P95 (US) or P1 (EU) particulate respirator, chemical-impermeable nitrile gloves, and tight-fitting splash goggles[8]. Causality: Thiadiazole derivatives are known skin and severe eye irritants[9].

  • Containment & Recovery:

    • For Solid Spills: Use non-sparking tools to mechanically sweep the powder into a high-density polyethylene (HDPE) container. Crucial: Do not dry-sweep vigorously, as this generates inhalable dust. If necessary, slightly dampen the spill with a compatible, non-reactive solvent to suppress dust[9].

    • For Liquid Spills (in solution): Construct a containment dike using an inert absorbent such as vermiculite or dry sand. Avoid combustible absorbents like sawdust[7].

  • Decontamination & Validation: Wash the affected surface with soap and copious amounts of water. Validation: Swab the cleaned surface and test the rinsate pH; a neutral pH confirms the successful removal of the mildly basic acetate salt residues. Collect all rinsate for hazardous waste disposal—never flush it down the drain[4].

Final Disposal & Destruction Pathway

Because the 1,3,4-thiadiazole ring contains both sulfur and nitrogen heteroatoms, uncontrolled environmental degradation or improper combustion will release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[8].

WasteDisposal Gen Waste Generation Seg Segregation (Away from Oxidizers) Gen->Seg Pack Packaging (Moisture-proof) Seg->Pack Trans Transport to Licensed Facility Pack->Trans Incinerate Controlled Incineration (Flue Gas Scrubbing) Trans->Incinerate Ash Ash Disposal / Lithium Recovery Incinerate->Ash

Standardized disposal pathway highlighting controlled incineration with flue gas scrubbing.

Protocol 2: Step-by-Step Waste Segregation and Destruction
  • Source Segregation: Collect all solid residues, mother liquors, and contaminated consumables (e.g., weighing papers, spatulas) in dedicated, moisture-proof containers. Ensure these containers are kept strictly separated from strong oxidizing agents to prevent exothermic reactions.

  • Labeling and Transport: Label the containers clearly with both the chemical identity and its primary hazards (Aquatic Toxicity, Eye/Skin Irritant). Entrust the sealed waste containers exclusively to a licensed hazardous waste management facility.

  • Controlled Incineration: Instruct the waste management facility that the primary disposal method must be controlled incineration at temperatures exceeding 850 °C. Causality: High-temperature incineration is required to fully break the N-N and C-S bonds of the thiadiazole ring[2].

  • Flue Gas Scrubbing (Critical Requirement): Verify that the incineration facility is equipped with a post-combustion afterburner and an alkaline flue gas scrubber. Causality: The scrubber is chemically necessary to neutralize the acidic SOx and NOx gases generated during the combustion of the heterocycle, preventing the formation of acid rain precursors[2],[8].

  • Ash Management: The residual ash will contain lithium compounds (e.g., lithium carbonate or lithium oxide). Depending on local regulations and facility capabilities, this ash should be routed to a specialized landfill or processed for lithium recovery, minimizing the long-term environmental footprint of the metal[5].

References

  • Carl Roth GmbH. "Safety Data Sheet: Lithium acetate." carlroth.com. Available at: 1

  • TOKYO CHEMICAL INDUSTRY CO., LTD. "SAFETY DATA SHEET: 5-Methyl-1,3,4-thiadiazole-2-thiol." tcichemicals.com. Available at:

  • Cole-Parmer. "Material Safety Data Sheet - Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate." coleparmer.com. Available at:3

  • Patsnap Eureka. "Comparing Conductive Properties: Lithium Acetate vs Organic Salts." patsnap.com. Available at: 5

  • RSC Publishing. "Towards interactional management for power batteries of electric vehicles." rsc.org. Available at: 6

  • ChemicalBook. "1,2,5-THIADIAZOLE-3-CARBOXYLIC ACID - Safety Data Sheet." chemicalbook.com. Available at: 2

  • TOKYO CHEMICAL INDUSTRY CO., LTD. "SAFETY DATA SHEET: 1,3,4-Thiadiazole-2-thiol." tcichemicals.com. Available at: 9

  • Apollo Scientific. "5-Chloro-3-methyl-1,2,4-thiadiazole Safety Data Sheet." apolloscientific.co.uk. Available at: 7

  • ECHEMI. "2,5-Dimercapto-1,3,4-thiadiazole SDS, 1072-71-5 Safety Data Sheets." echemi.com. Available at: 4

  • Capotchem. "MSDS of 4-Nitro-benzo[1,2,5]thiadiazole." capotchem.cn. Available at: 8

Sources

Personal protective equipment for handling Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior. Lithium 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate is a fine chemical salt often utilized in the synthesis of complex organic molecules, such as cephalosporin antibiotics.

Handling this compound presents a dual-hazard profile: the osmotic and systemic risks associated with the lithium cation, and the electrophilic, sensitizing potential of the thiadiazole ring. This guide provides a self-validating, step-by-step operational protocol to ensure maximum safety and logistical efficiency in your laboratory.

Mechanistic Hazard Profile & Risk Assessment

Before donning any equipment, it is critical to understand why the hazards exist. OSHA mandates that personal protective equipment (PPE) serves as a critical barrier when workplace hazards cannot be fully eliminated through engineering or administrative controls[1].

  • The Lithium Cation ( Li+ ): Lithium acetate derivatives are generally stable but can cause skin, eye, and respiratory irritation[2]. As a fine crystalline powder, the primary risk is aerosolization. If inhaled, fine lithium dust bypasses the stratum corneum and rapidly absorbs across the alveolar membrane, potentially leading to central nervous system (CNS) and renal disturbances over time.

  • The Thiadiazole Moiety: The 1,3,4-thiadiazole ring is biologically active. Many thiadiazole compounds carry acute toxicity warnings (e.g., harmful if swallowed) and can act as skin sensitizers[3]. Moisture from sweat can facilitate the transport of these organic salts through compromised skin barriers.

  • Engineering Controls First: Always handle this compound inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm).

Mandatory Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, every piece of PPE must be selected based on chemical compatibility and mechanistic causality.

PPE CategoryRecommended SpecificationMechanistic Causality / Rationale
Hand Protection Nitrile Examination Gloves (≥ 5 mil thickness).Nitrile provides superior resistance to solid organic salts and incidental solvent exposure compared to latex. Thiadiazoles can permeate porous materials; nitrile prevents transdermal absorption.
Eye/Face Protection ANSI Z87.1 Compliant Safety Goggles (Indirect Vented).Prevents aerosolized fine dust from contacting the ocular mucosa, which would otherwise cause severe osmotic damage and irritation[2].
Body Protection Flame-retardant (FR) or 100% cotton lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through powders. Fully buttoned coats prevent dust accumulation on personal clothing, mitigating secondary exposure.
Respiratory Protection NIOSH-approved N95 or P100 Particulate Respirator.The NIOSH Respirator Selection Logic dictates that particulate respirators are required when handling fine powders that pose an inhalation risk[4]. Surgical masks do not provide adequate tight-fitting protection against chemical dusts[5].

Step-by-Step Operational Workflow

Do not treat this as a simple weighing exercise. The following protocol minimizes electrostatic dispersion and ensures containment.

Step 1: Environmental Preparation

  • Clear the fume hood of all unnecessary equipment to prevent turbulent airflow.

  • Verify the fume hood monitor indicates safe negative pressure.

  • Place an anti-static mat inside the hood to neutralize static charges that cause fine powders to repel and aerosolize.

Step 2: PPE Donning

  • Inspect nitrile gloves for micro-tears before donning.

  • Don the N95/P100 respirator, ensuring a tight seal around the bridge of the nose and chin[5].

  • Don safety goggles and ensure they sit flush against the face without interfering with the respirator seal.

Step 3: Material Transfer & Weighing

  • Transport the sealed chemical container to the fume hood. Do not open it on the open bench.

  • Use an anti-static weighing boat.

  • Using a clean, grounded micro-spatula, slowly transfer the solid. Expert Insight: Avoid rapid, sweeping motions with the spatula, as the kinetic energy will generate a dust cloud.

Step 4: Dissolution (If applicable)

  • If dissolving the salt, add your solvent (e.g., water, methanol) slowly down the side of the vessel to prevent displacing dry powder into the air.

  • Cap the vessel immediately after solvent addition before vortexing or sonicating.

Spill Response and Decontamination Plan

Dry sweeping a spilled fine powder is a critical error that will immediately aerosolize the hazardous agent. Follow this wet-wipe decontamination protocol:

  • Isolate & Evaluate: If the spill occurs outside the fume hood, immediately restrict access to the area. Ensure your P100 respirator is securely fitted[4].

  • Containment (Wet-Wipe Method): Do not use a brush. Instead, lightly dampen absorbent lab pads with water (lithium acetate salts are highly water-soluble). Gently place the damp pads over the spill to suppress dust.

  • Collection: Carefully fold the pads inward, trapping the dissolved/dampened salt. Place the pads into a sealable hazardous waste bag.

  • Surface Neutralization: Wipe the affected surface a second time with a 70% Isopropanol/water solution, followed by a standard laboratory detergent, to remove any residual thiadiazole organics[3].

Waste Disposal Plan

Proper segregation prevents dangerous cross-reactions and ensures regulatory compliance.

Waste StreamContainer TypeDisposal Routing
Solid Waste (Contaminated gloves, weigh boats, wipes)Heavy-duty, sealable polyethylene bag or rigid plastic bin.Label as "Toxic Organic Solid Waste - Contains Lithium & Thiadiazole". Route to solid hazardous incineration.
Aqueous/Solvent Waste (Reaction filtrates, washings)Vented HDPE liquid waste carboy.Label as "Aqueous Hazardous Waste - Heavy Metals (Li)". Do not pour down the drain due to aquatic toxicity risks.

Workflow Visualization

The following diagram maps the logical progression of safe handling and spill response for this chemical.

G Start Pre-Task Risk Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Ventilated Enclosure PPE->Hood Weighing Weighing & Handling (Minimize Dust) Hood->Weighing Spill Spill Detected? Weighing->Spill Decon Wet-Wipe Decontamination (Do not sweep) Spill->Decon Yes Dispose Segregate Waste (Aqueous Li / Solid Org) Spill->Dispose No Decon->Dispose End Doff PPE & Wash Hands Dispose->End

Workflow for the safe handling and spill response of lithium thiadiazole acetate.

References

  • CPAChem. (2024). Safety Data Sheet: 1,3,4-Thiadiazole derivatives. CPAChem. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). (2026). PPE: A Closer Look at Personal Protective Equipment. U.S. Department of Labor. Retrieved from: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2004). NIOSH Respirator Selection Logic 2004. Centers for Disease Control and Prevention (CDC). Publication No. 2005-100. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). (2009). Respiratory Protection - General Guidance. U.S. Department of Labor. Retrieved from: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.